molecular formula C8H11N B146470 1-Cyclohexenylacetonitrile CAS No. 6975-71-9

1-Cyclohexenylacetonitrile

Cat. No.: B146470
CAS No.: 6975-71-9
M. Wt: 121.18 g/mol
InChI Key: OYEXEQFKIPJKJK-UHFFFAOYSA-N
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Description

1-Cyclohexenylacetonitrile is a useful research compound. Its molecular formula is C8H11N and its molecular weight is 121.18 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Cyclohexene-1-acetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21642. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclohexen-1-yl)acetonitrile
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InChI

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h4H,1-3,5-6H2
Source PubChem
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InChI Key

OYEXEQFKIPJKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CCC(=CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H11N
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DSSTOX Substance ID

DTXSID1064536
Record name 1-Cyclohexene-1-acetonitrile
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Molecular Weight

121.18 g/mol
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CAS No.

6975-71-9
Record name 1-Cyclohexene-1-acetonitrile
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Record name 1-Cyclohexene-1-acetonitrile
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Record name 1-Cyclohexene-1-acetonitrile
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Record name 1-Cyclohexene-1-acetonitrile
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Record name Cyclohex-1-ene-1-acetonitrile
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Foundational & Exploratory

1-Cyclohexenylacetonitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 1-cyclohexenylacetonitrile, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its chemical structure, nomenclature, physical and chemical properties, synthesis protocols, and key applications.

Chemical Structure and Nomenclature

The chemical compound with the common name this compound is systematically named according to IUPAC nomenclature.

IUPAC Name: 2-(cyclohex-1-en-1-yl)acetonitrile[1][2][3]

Synonyms: this compound, 1-Cyclohexene-1-acetonitrile, Cyclohexenylacetonitrile, 1-Cyclohexen-1-ylacetonitrile[1][3][4]

The structure consists of a cyclohexene (B86901) ring with a double bond at position 1. An acetonitrile (B52724) group (-CH₂CN) is attached to the same carbon atom of the double bond.

Caption: Chemical structure of 2-(cyclohex-1-en-1-yl)acetonitrile.

Physicochemical Properties

This compound is typically a yellow to orange transparent liquid[2][4][5]. A summary of its key identifiers and physical properties is presented below.

PropertyValueReference
Molecular Formula C₈H₁₁N[1][2][3][6][7]
Molecular Weight 121.18 g/mol [1][2][4][5][6]
CAS Registry Number 6975-71-9[1][2][3][5][6][7]
Appearance Clear yellow to orange liquid[2][4]
Boiling Point 244 °C; 144 °C at 90 mm Hg[4][5]
Density 0.947 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.478[4]
Flash Point 83 °C (183 °F)[4][5]
Storage Temperature Room Temperature, sealed in a dry environment[4]

Synthesis Protocols

A prevalent and efficient method for the synthesis of this compound involves a two-step process starting from cyclohexanone (B45756) and cyanoacetic acid. This process includes a dehydration reaction followed by decarboxylation[5][6].

synthesis_workflow start Starting Materials: Cyclohexanone Cyanoacetic Acid step1 Step 1: Dehydration Reaction Solvent: n-hexane Catalyst: Ammonium (B1175870) acetate Temp: 125-145 °C Time: 1-3 hours start->step1 intermediate Intermediate: Cyclohexenyl cyanoacetic acid step1->intermediate step2 Step 2: Decarboxylation Solvent: Acetic acid Catalyst: Piperazine (B1678402) Temp: 180-200 °C Time: 2-4 hours intermediate->step2 product Final Product: This compound step2->product caption Figure 2: Synthesis workflow from cyclohexanone.

Caption: Synthesis workflow from cyclohexanone.

Experimental Protocol: Two-Step Synthesis from Cyclohexanone

This protocol is adapted from established synthesis routes[5].

Step 1: Dehydration to form Cyclohexenyl Cyanoacetic Acid

  • Reaction Setup: In a reaction vessel equipped for dehydration, combine cyclohexanone, cyanoacetic acid, ammonium acetate, and n-hexane. The molar ratio of cyclohexanone to cyanoacetic acid should be approximately 1:1.

  • Heating: Heat the reaction mixture to a temperature between 125 °C and 145 °C.

  • Reaction Time: Maintain this temperature for 1 to 3 hours to facilitate the dehydration reaction, resulting in the formation of the intermediate, cyclohexenyl cyanoacetic acid.

Step 2: Decarboxylation to form this compound

  • Catalyst Addition: To the intermediate from Step 1, add piperazine and acetic acid. Piperazine acts to control the rate of carbon dioxide release, ensuring a stable reaction[5].

  • Heating: Heat the mixture to a temperature range of 180 °C to 200 °C.

  • Reaction Time: Allow the decarboxylation to proceed for 2 to 4 hours to yield the final product, this compound.

  • Purification: The crude product can be purified by distillation under reduced pressure.

An alternative synthetic route involves the dehydration of 1-cyclohexenylacetamide[6]. Another method described in Organic Syntheses involves the reaction of cyclohexanone with acetonitrile in the presence of potassium hydroxide, which can yield a mixture of isomers including 2-(1-cyclohexenyl)acetonitrile[8].

Chemical Reactivity and Applications

The presence of both a nitrile group and a carbon-carbon double bond makes this compound a versatile intermediate in organic synthesis[6].

reactivity_diagram start This compound reaction1 Hydrolysis (Acidic conditions) start->reaction1 reaction2 Reaction with Sodium Azide start->reaction2 product1 1-Cyclohexenylacetic acid reaction1->product1 product2 5-substituted 1H-tetrazoles reaction2->product2 caption Figure 3: Key reactions of this compound.

Caption: Key reactions of this compound.

  • Hydrolysis: The nitrile functional group can be hydrolyzed under acidic conditions to yield 1-cyclohexenylacetic acid[6].

  • Tetrazole Synthesis: It serves as a key reagent in the cost-effective synthesis of 5-substituted 1H-tetrazoles when reacted with sodium azide[2][4].

  • Intermediate: It is an important fine chemical intermediate used in the production of pharmaceuticals, herbicides, and other fine chemicals[5].

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.

Spectroscopic DataDescriptionReference
¹H NMR The proton NMR spectrum shows characteristic signals for the different hydrogen atoms. A notable signal is the vinylic proton on the double bond. The spectrum for 2-(1-cyclohexenyl)acetonitrile shows a multiplet for the olefinic proton around 5.65 ppm and a pseudo-singlet for the -CH₂CN protons around 3.05 ppm (in CCl₄).[6][8]
¹³C NMR The carbon-13 NMR provides a map of the carbon framework of the molecule.[6]
FTIR The infrared spectrum displays characteristic absorption bands for the nitrile group (C≡N) and the carbon-carbon double bond (C=C).[1]

References

An In-depth Technical Guide to 1-Cyclohexenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Cyclohexenylacetonitrile, a versatile intermediate in organic synthesis. The document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and presents a logical workflow for its preparation.

Core Compound Data

This compound, also known as 1-cyclohexene-1-acetonitrile, is a useful research compound.[1] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₁N[1][2][3][4][5]
Molecular Weight 121.18 g/mol [1][2][5][6][7]
CAS Number 6975-71-9[1][2][3][4]
Appearance Clear yellow to orange liquid[6]
Density 0.947 g/mL at 25 °C[6][7][8]
Boiling Point 144 °C at 90 mmHg[6][7][8]
Refractive Index n20/D 1.478[6][7][8]
Flash Point 84 °C (183.2 °F) - closed cup[7][8]
InChI Key OYEXEQFKIPJKJK-UHFFFAOYSA-N[1][3][4][7][8]

Experimental Protocols

The synthesis of this compound can be achieved through various methods. The following protocols are based on established chemical literature.

Synthesis via Dehydration and Decarboxylation of Cyclohexanone (B45756) and Cyanoacetic Acid

This common two-step method involves the initial condensation of cyclohexanone and cyanoacetic acid to form an intermediate, followed by decarboxylation.

Step 1: Dehydration to form Cyclohexenyl Cyanoacetic Acid

  • Reactants: Cyclohexanone, cyanoacetic acid, and ammonium (B1175870) acetate (B1210297).

  • Solvent: n-hexane.

  • Procedure:

    • Combine cyclohexanone, cyanoacetic acid, and ammonium acetate in n-hexane in a reaction vessel equipped for dehydration.

    • Heat the reaction mixture to a temperature of 125 to 145 °C.

    • Maintain the reaction for 1 to 3 hours to facilitate the dehydration reaction, yielding the intermediate cyclohexenyl cyanoacetic acid.[9]

Step 2: Decarboxylation to this compound

  • Reactants: Cyclohexenyl cyanoacetic acid intermediate, piperazine (B1678402) (catalyst).

  • Solvent: Acetic acid.

  • Procedure:

    • Add piperazine and acetic acid to the intermediate from the previous step.

    • Heat the mixture to a temperature of 180 to 200 °C.

    • Allow the decarboxylation reaction to proceed for 2 to 4 hours. The use of piperazine helps to control the rate of carbon dioxide evolution, ensuring a stable reaction.[9]

    • The crude this compound is then distilled for purification.

Another variation involves the decarboxylation of cyclohexylidenecyanoacetic acid by heating it to 165–175°C under reduced pressure (35–45 mm). The crude product distills at 100–120°C under these conditions and can be further purified by washing with a sodium carbonate solution and water, followed by drying over anhydrous sodium sulfate.[10]

Analytical Characterization

Spectroscopic methods are essential for the structural confirmation and analysis of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Used for the unambiguous confirmation of the molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic nitrile (C≡N) and alkene (C=C) functional groups.

For quantitative analysis in complex matrices, chromatographic techniques are employed.

  • Gas Chromatography/Mass Spectrometry (GC/MS): A highly selective and sensitive method for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[11] Sample preparation may involve liquid-liquid extraction with a non-polar solvent or, for solid samples, Soxhlet or ultrasonic extraction.[11]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from cyclohexanone and cyanoacetic acid.

Synthesis_Workflow Reactants Cyclohexanone + Cyanoacetic Acid Dehydration Dehydration (Ammonium Acetate, n-hexane) 125-145 °C Reactants->Dehydration Intermediate Cyclohexenyl Cyanoacetic Acid Dehydration->Intermediate Decarboxylation Decarboxylation (Piperazine, Acetic Acid) 180-200 °C Intermediate->Decarboxylation Product This compound Decarboxylation->Product Purification Purification (Distillation) Product->Purification FinalProduct Pure This compound Purification->FinalProduct

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of 1-Cyclohexenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexenylacetonitrile, a versatile bifunctional molecule, serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical and fine chemical products.[1][2] Its strategic importance lies in the reactivity of its two functional moieties: a nucleophilic double bond and an electrophilic nitrile group, which allow for a diverse range of chemical transformations.[1] This document provides a comprehensive overview of the principal synthetic routes to this compound, complete with detailed reaction mechanisms, experimental protocols, and a comparative analysis of quantitative data. Furthermore, it explores the key reactions of this intermediate, underscoring its utility in modern organic synthesis.

Synthesis of this compound

Several synthetic methodologies have been established for the preparation of this compound, with the most prevalent being the Knoevenagel condensation of cyclohexanone (B45756) with cyanoacetic acid, followed by decarboxylation.[1][3] Alternative routes, such as the direct condensation of cyclohexanone with acetonitrile (B52724) and the dehydration of 1-cyclohexenylacetamide, offer viable alternatives.[1][3][4]

Knoevenagel Condensation and Decarboxylation

This classical and widely employed method involves a two-step sequence: the condensation of cyclohexanone with cyanoacetic acid to form cyclohexylidenecyanoacetic acid, which is subsequently decarboxylated to yield the final product.[1][3]

Reaction Mechanism:

The reaction is typically catalyzed by a weak base, such as ammonium (B1175870) acetate, piperidine, or a basic ion-exchange resin.[1][3] The mechanism proceeds as follows:

  • Enolate Formation: The basic catalyst abstracts a proton from the α-carbon of cyanoacetic acid, forming a reactive enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone.

  • Dehydration: The resulting aldol-type adduct undergoes dehydration to form the more stable α,β-unsaturated intermediate, cyclohexylidenecyanoacetic acid.[1]

  • Decarboxylation: Upon heating, cyclohexylidenecyanoacetic acid undergoes decarboxylation, losing carbon dioxide to furnish this compound.[2][3]

Knoevenagel_Decarboxylation cluster_condensation Knoevenagel Condensation cluster_decarboxylation Decarboxylation cyclohexanone Cyclohexanone adduct Aldol Adduct cyclohexanone->adduct cyanoacetic_acid Cyanoacetic Acid enolate Enolate cyanoacetic_acid->enolate + Catalyst catalyst Base Catalyst (e.g., Ammonium Acetate) enolate->adduct intermediate_acid Cyclohexylidenecyanoacetic Acid adduct->intermediate_acid - H2O h2o H2O product This compound intermediate_acid->product co2 CO2 intermediate_acid->co2 Heat

Figure 1: Knoevenagel Condensation and Decarboxylation Pathway.

Experimental Protocols & Quantitative Data:

The following tables summarize typical experimental conditions and reported yields for the Knoevenagel condensation and decarboxylation route.

Table 1: Knoevenagel Condensation Conditions [1][2]

ReactantsCatalystSolventTemperature (°C)Time (h)
Cyclohexanone, Cyanoacetic AcidAmmonium Acetaten-Hexane125-1451-3
Cyclohexanone, Cyanoacetic AcidAmmonium AcetateBenzene (B151609)160-1652-3

Table 2: Decarboxylation Conditions and Yields [2][3]

IntermediateCatalystSolventTemperature (°C)Time (h)Yield (%)
Cyclohexylidenecyanoacetic AcidPiperazineAcetic Acid180-2002-4High
Cyclohexylidenecyanoacetic AcidNone (neat)None165-175-76-91

Detailed Experimental Protocol (adapted from Organic Syntheses): [3]

A mixture of 108 g (1.1 moles) of cyclohexanone, 85 g (1.0 mole) of cyanoacetic acid, 3.0 g (0.04 mole) of ammonium acetate, and 75 ml of benzene is placed in a 500-ml round-bottomed flask equipped with a Dean-Stark trap. The mixture is heated in an oil bath at 160–165°C with vigorous reflux. The water that collects in the separator is removed periodically. After the theoretical amount of water (18 ml) has been collected (approximately 2 hours), the mixture is refluxed for an additional hour. The benzene is then removed under reduced pressure. The residual cyclohexylidenecyanoacetic acid is heated to 165–175°C under reduced pressure (35–45 mm), whereupon decarboxylation occurs rapidly, and the crude this compound distills. The crude product is diluted with ether, washed with 5% sodium carbonate solution and then water, and dried over anhydrous sodium sulfate. The ether is removed by distillation, and the residue is distilled under reduced pressure to yield 92–110 g (76–91%) of pure this compound as a colorless liquid (b.p. 74–75°/4 mm).

Direct Condensation of Cyclohexanone with Acetonitrile

A more direct route involves the condensation of cyclohexanone with acetonitrile, promoted by a strong base such as potassium hydroxide (B78521).[1][4]

Reaction Mechanism:

This reaction proceeds via the deprotonation of acetonitrile to form a carbanion, which then acts as a nucleophile.

  • Carbanion Formation: Potassium hydroxide deprotonates acetonitrile to generate the acetonitrile carbanion.

  • Nucleophilic Addition: The carbanion attacks the carbonyl carbon of cyclohexanone.

  • Dehydration: The resulting intermediate undergoes dehydration to yield a mixture of this compound and its isomer, cyclohexylideneacetonitrile.[4]

Direct_Condensation cyclohexanone Cyclohexanone adduct Adduct cyclohexanone->adduct acetonitrile Acetonitrile carbanion Acetonitrile Carbanion acetonitrile->carbanion + KOH base KOH carbanion->adduct product This compound (and isomer) adduct->product - H2O h2o H2O

Figure 2: Direct Condensation of Cyclohexanone with Acetonitrile.

Experimental Protocol & Quantitative Data:

Table 3: Direct Condensation Conditions and Yields [4]

ReactantsBaseSolventTemperatureTime (h)Yield (%)
Cyclohexanone, AcetonitrilePotassium HydroxideAcetonitrileReflux248-60

Detailed Experimental Protocol (adapted from Organic Syntheses): [4]

A 1-L three-necked, round-bottomed flask is charged with 33.0 g (0.5 mol) of 85% potassium hydroxide pellets and 250 mL of acetonitrile. The mixture is brought to reflux, and a solution of 49 g (0.5 mol) of cyclohexanone in 100 mL of acetonitrile is added over 0.5–1.0 hour. Heating at reflux is continued for 2 hours after the addition is complete. The hot solution is then poured onto 600 g of cracked ice. The layers are separated, and the aqueous phase is extracted with ether. The combined organic extracts are evaporated under reduced pressure. The resulting oil is steam distilled. The distillate is extracted with ether, and the ether phase is washed with brine, dried over sodium sulfate, and evaporated to give 29–36 g (48–60%) of a pale yellow oil consisting of a mixture of α,β and β,γ isomers.

Dehydration of 1-Cyclohexenylacetamide

Another synthetic route is the dehydration of 1-cyclohexenylacetamide.[1][3] This method involves the removal of a water molecule from the amide to form the corresponding nitrile.

Reactions of this compound

The dual functionality of this compound makes it a valuable precursor for a variety of more complex molecules.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed under acidic conditions to produce 1-cyclohexenylacetic acid.[1][5] This transformation is a key step in the synthesis of various pharmaceuticals and other fine chemicals.

Reactions Involving the Alkene Moiety

The double bond in this compound can undergo various addition reactions, allowing for the introduction of new functional groups.

Use as a Reagent in Tetrazole Synthesis

This compound is utilized as a reagent in the cost-effective synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide.[6][7]

Reactions_of_Intermediate start This compound acid 1-Cyclohexenylacetic Acid start->acid Acidic Hydrolysis tetrazole 5-Substituted 1H-Tetrazoles start->tetrazole + NaN3 addition_product Alkene Addition Products start->addition_product Addition Reactions

Figure 3: Key Reactions of this compound.

Conclusion

This compound is a pivotal synthetic intermediate with well-established and versatile preparation methods. The Knoevenagel condensation followed by decarboxylation remains a robust and high-yielding approach, with detailed and reproducible experimental protocols available. The direct condensation of cyclohexanone and acetonitrile offers a more atom-economical alternative. The rich reactivity of this compound, stemming from its alkene and nitrile functionalities, ensures its continued importance in the fields of medicinal chemistry and materials science. This guide provides the necessary technical details to enable researchers and professionals to effectively synthesize and utilize this valuable compound in their developmental pipelines.

References

Spectral Data Analysis of 1-Cyclohexenylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-cyclohexenylacetonitrile (CAS No. 6975-71-9), a key intermediate in the synthesis of various pharmaceutical compounds. This document presents detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Molecular Structure and Properties

This compound is a nitrile derivative with the molecular formula C₈H₁₁N and a molecular weight of 121.18 g/mol .[1] Its structure consists of a cyclohexene (B86901) ring double-bonded to a carbon which is attached to a cyanomethyl group.

Spectroscopic Data

The following sections detail the NMR, IR, and Mass Spec data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.8m1HVinylic proton (=CH-)
~3.1s2HMethylene protons (-CH₂CN)
~2.1m4HAllylic protons (-CH₂-C=)
~1.6m4HAliphatic protons (-CH₂-CH₂-)

Note: Predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

Chemical Shift (δ) ppmAssignment
~133Quaternary vinylic carbon (-C=)
~125Vinylic carbon (=CH-)
~118Nitrile carbon (-C≡N)
~30Methylene carbon (-CH₂CN)
~28Allylic carbon (-CH₂-C=)
~25Allylic carbon (-CH₂-C=)
~23Aliphatic carbon (-CH₂-)
~22Aliphatic carbon (-CH₂-)

Note: Predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by the following key absorption bands.

Wavenumber (cm⁻¹)IntensityFunctional Group
~2245StrongC≡N (Nitrile)
~1650MediumC=C (Alkene)
~3030Medium=C-H (Vinylic C-H stretch)
2930-2850StrongC-H (Aliphatic C-H stretch)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common method.

m/zRelative Intensity (%)Assignment
121~40[M]⁺ (Molecular Ion)
94~100[M - HCN]⁺
81~80[C₆H₉]⁺
79~60[C₆H₇]⁺
67~50[C₅H₇]⁺
53~40[C₄H₅]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

NMR Spectroscopy Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is used.

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (e.g., zg30).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Number of Scans (NS): 16.

  • Relaxation Delay (D1): 1.0 s.

  • Acquisition Time (AQ): ~4 s.

  • Spectral Width (SW): 0-12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay (D1): 2.0 s.

  • Acquisition Time (AQ): ~1.5 s.

  • Spectral Width (SW): 0-200 ppm.

Data Processing:

  • The Free Induction Decay (FID) is Fourier transformed.

  • Phase and baseline corrections are applied.

  • The spectra are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.[2]

Data Acquisition:

  • Place a small drop of neat this compound liquid directly onto the ATR crystal.[2]

  • Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Processing:

  • The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform baseline correction if necessary.

Mass Spectrometry Protocol

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.

  • Transfer Line Temperature: 280 °C.

MS (EI) Parameters:

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: m/z 40-300.

  • Scan Rate: ~1 scan/second.

Data Processing:

  • The total ion chromatogram (TIC) is obtained from the GC separation.

  • The mass spectrum corresponding to the chromatographic peak of this compound is extracted.

  • The mass spectrum is analyzed for the molecular ion and characteristic fragment ions.

Workflow Visualization

The logical workflow for the complete spectral analysis of this compound is depicted in the following diagram.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Data Analysis Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR-ATR Prep_IR->IR_Acq MS_Acq GC-MS (EI) Prep_MS->MS_Acq NMR_Proc FT, Phasing, Referencing NMR_Acq->NMR_Proc IR_Proc Background Subtraction, Baseline Correction IR_Acq->IR_Proc MS_Proc TIC Extraction, Spectrum Analysis MS_Acq->MS_Proc NMR_Data Chemical Shifts, Coupling Constants, Integration NMR_Proc->NMR_Data IR_Data Characteristic Absorptions IR_Proc->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS_Proc->MS_Data Final_Report Comprehensive Spectral Report NMR_Data->Final_Report IR_Data->Final_Report MS_Data->Final_Report

Workflow for Spectral Analysis of this compound.

References

An In-depth Technical Guide to 1-Cyclohexenylacetonitrile: Discovery, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexenylacetonitrile, a versatile nitrile compound, holds a significant position as a key intermediate in the synthesis of various pharmaceutical agents. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, and detailed experimental protocols. Emphasis is placed on its role as a precursor to important central nervous system drugs, including the morphinan-class analgesic dextromethorphan (B48470) and the anticonvulsant gabapentin (B195806). This document consolidates quantitative data, outlines detailed synthetic methodologies, and visualizes complex chemical and biological pathways to serve as an essential resource for professionals in chemical research and drug development.

Introduction and Physicochemical Properties

This compound (CAS No. 6975-71-9) is a clear yellow to orange liquid with a molecular formula of C₈H₁₁N and a molecular weight of 121.18 g/mol .[1] Its strategic importance in organic synthesis stems from the reactivity of its nitrile group and the carbon-carbon double bond within the cyclohexene (B86901) ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₈H₁₁N
Molecular Weight121.18 g/mol
CAS Number6975-71-9
Boiling Point144 °C at 90 mmHg
74–75 °C at 4 mmHg[2]
110–112 °C at 25 mmHg[2]
Density0.947 g/mL at 25 °C
Refractive Index (n²⁵D)1.4769[2]
Flash Point84 °C (closed cup)

Discovery and Historical Context

While a definitive "discovery" date is elusive, the synthesis of this compound is intrinsically linked to the development of the Knoevenagel condensation reaction, first described by Emil Knoevenagel in the 1890s.[3] This reaction involves the condensation of a carbonyl compound (a ketone or aldehyde) with an active methylene (B1212753) compound, such as cyanoacetic acid.

One of the earliest detailed and reliable procedures for the synthesis of this compound was published in Organic Syntheses in 1951 by Arthur C. Cope and his colleagues.[2] Their method, which involves the condensation of cyclohexanone (B45756) with cyanoacetic acid followed by decarboxylation, remains a cornerstone for the laboratory-scale preparation of this compound. This publication solidified a practical route to this compound, opening the door for its use in further chemical synthesis.

Synthetic Methodologies

The primary and most well-documented method for synthesizing this compound is the Knoevenagel condensation of cyclohexanone with cyanoacetic acid, followed by decarboxylation of the intermediate cyclohexylidenecyanoacetic acid.[2] Alternative methods have also been developed, offering different advantages in terms of yield, reaction conditions, and scalability.

Knoevenagel Condensation and Decarboxylation

This classic two-step, one-pot synthesis is widely employed. The reaction proceeds via the formation of an α,β-unsaturated dinitrile, which is then decarboxylated.

Knoevenagel_Condensation Cyclohexanone Cyclohexanone Intermediate Cyclohexylidenecyanoacetic Acid Cyclohexanone->Intermediate Condensation - H₂O Cyanoacetic_acid Cyanoacetic Acid Cyanoacetic_acid->Intermediate Product This compound Intermediate->Product Decarboxylation Catalyst + Ammonium (B1175870) Acetate (B1210297) (Catalyst) Heat_Decarboxylation Heat (Δ) - CO₂

Figure 1. Knoevenagel condensation-decarboxylation pathway.

Part A: Preparation of Cyclohexylidenecyanoacetic Acid

  • In a 500-mL round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 108 g (1.1 moles) of cyclohexanone, 85 g (1.0 mole) of cyanoacetic acid, 3.0 g (0.04 mole) of ammonium acetate, and 75 mL of benzene (B151609).

  • Heat the mixture in an oil bath at 160–165 °C to maintain vigorous reflux. Collect the water that separates in the Dean-Stark trap. The theoretical amount of water (18 mL) should be collected over approximately 2 hours.

  • Continue heating under reflux for an additional hour.

  • For isolation of the intermediate, allow the benzene solution to cool slightly, then transfer to a separatory funnel. Wash with two 50-mL portions of cold water.

  • Concentrate the benzene solution to approximately 300 mL by distillation under reduced pressure.

  • Cool the solution slowly to about 10 °C to crystallize the cyclohexylidenecyanoacetic acid.

Part B: Preparation of this compound

  • Following the reflux period in Part A, allow the benzene solution to cool to about 50 °C.

  • Remove the benzene under reduced pressure using a Vigreux column. The residual cyclohexylidenecyanoacetic acid will solidify.

  • Heat the flask slowly in an oil bath to 165–175 °C while evacuating the system with a water pump to a pressure of 35–45 mm.

  • The acid will melt, and decarboxylation will occur rapidly. The crude this compound will distill at 100–120 °C / 35–45 mm.

  • Dilute the crude product with 50 mL of ether, wash with 10 mL of 5% sodium carbonate solution, then with 10 mL of water, and dry over anhydrous sodium sulfate.

  • Remove the ether by distillation and distill the residue under reduced pressure. Collect the product at 74–75 °C / 4 mm. The yield is typically 76–91%.

Table 2: Summary of Cope Synthesis Parameters [2]

ParameterValue
ReactantsCyclohexanone, Cyanoacetic Acid
CatalystAmmonium Acetate
SolventBenzene
Condensation Temperature160–165 °C
Decarboxylation Temperature165–175 °C
Pressure (Decarboxylation)35–45 mmHg
Yield76–91%
Two-Step Dehydration-Decarboxylation Approach[5]

A patented method describes a two-step process designed for safer and more controlled industrial-scale production.

  • Dehydration: Cyclohexanone and cyanoacetic acid are reacted in n-hexane with ammonium acetate as a catalyst at 125-145 °C for 1-3 hours to form cyclohexenyl cyanoacetic acid.

  • Decarboxylation: The intermediate is then heated in acetic acid with piperazine (B1678402) as a catalyst at 180-200 °C for 2-4 hours. Piperazine helps to control the rate of carbon dioxide evolution, enhancing safety.

Table 3: Two-Step Industrial Synthesis Parameters [4]

StepParameterValue
Dehydration ReactantsCyclohexanone, Cyanoacetic Acid
CatalystAmmonium Acetate
Solventn-Hexane
Temperature125–145 °C
Reaction Time1–3 hours
Decarboxylation ReactantCyclohexenyl cyanoacetic acid
CatalystPiperazine
SolventAcetic Acid
Temperature180–200 °C
Reaction Time2–4 hours

Role in Drug Development

This compound serves as a crucial building block for several important pharmaceuticals that act on the central nervous system.

Precursor to Morphinans (Dextromethorphan)

This compound is a key intermediate in the synthesis of the morphinan (B1239233) class of drugs, which includes the widely used over-the-counter antitussive (cough suppressant) dextromethorphan.[4] The synthesis involves the reduction of the nitrile to form 1-cyclohexenylethylamine, which is a foundational component for constructing the complex morphinan skeleton.

Dextromethorphan's pharmacological effects are multifaceted and extend beyond simple cough suppression.[5][6]

  • NMDA Receptor Antagonism: Dextromethorphan and its active metabolite, dextrorphan, are non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. This action reduces excitatory glutamatergic signaling in the brain.[5]

  • Sigma-1 Receptor Agonism: It acts as an agonist at sigma-1 receptors, which are involved in modulating neuronal excitability.[6]

  • Serotonin (B10506) and Norepinephrine Reuptake Inhibition: It weakly inhibits the reuptake of serotonin and norepinephrine.[5]

Dextromethorphan_Pathway cluster_cns Central Nervous System DXM Dextromethorphan NMDA_R NMDA Receptor DXM->NMDA_R Antagonist Sigma1_R Sigma-1 Receptor DXM->Sigma1_R Agonist SERT_NET Serotonin & Norepinephrine Transporters DXM->SERT_NET Inhibitor Cough_Center Medullary Cough Center DXM->Cough_Center Acts on Glutamate_Signal Reduced Glutamate (B1630785) Signaling NMDA_R->Glutamate_Signal Neuronal_Excitability Modulated Neuronal Excitability Sigma1_R->Neuronal_Excitability Neurotransmitter_Levels Increased Serotonin & Norepinephrine Levels SERT_NET->Neurotransmitter_Levels Cough_Suppression Cough Suppression Cough_Center->Cough_Suppression

Figure 2. Signaling pathways of Dextromethorphan.
Precursor to Gabapentin

This compound can be hydrolyzed to 1-cyclohexenylacetic acid, which is a precursor in some synthetic routes to gabapentin.[7] Gabapentin is an anticonvulsant and analgesic drug used to treat epilepsy, neuropathic pain, and restless legs syndrome.

Despite its structural similarity to the neurotransmitter gamma-aminobutyric acid (GABA), gabapentin does not act on GABA receptors.[8][9] Its primary mechanism involves the high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[3][10]

  • Binding to α2δ-1 Subunit of VGCCs: This binding reduces the influx of calcium into presynaptic terminals.

  • Reduced Neurotransmitter Release: The decrease in calcium influx leads to a reduction in the release of excitatory neurotransmitters such as glutamate and substance P.[3][8]

  • Dampening of Neuronal Excitability: By reducing the release of these excitatory signals, gabapentin dampens neuronal hyperexcitability, which is a hallmark of neuropathic pain and seizures.

Gabapentin_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Gabapentin Gabapentin VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Gabapentin->VGCC Binds to Ca_Influx Calcium Influx VGCC->Ca_Influx Inhibits Vesicles Synaptic Vesicles (containing Glutamate, Substance P) Ca_Influx->Vesicles Triggers Neurotransmitter_Release Neurotransmitter Release Vesicles->Neurotransmitter_Release Pain_Signal Pain Signal Transmission Neurotransmitter_Release->Pain_Signal Reduces

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-cyclohexenylacetonitrile, a versatile chemical intermediate. It details its synonyms, physicochemical properties, and key related compounds. This document also includes in-depth experimental protocols for its synthesis and diagrams of relevant chemical processes.

Compound Identification and Synonyms

This compound is a cyclic unsaturated nitrile. It is also recognized by a variety of synonyms in chemical literature and databases.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Value
IUPAC Name 2-(Cyclohex-1-en-1-yl)acetonitrile
CAS Number 6975-71-9[1][2][3]
Molecular Formula C₈H₁₁N[1][2][3]
Molecular Weight 121.18 g/mol [1][2][3]
Common Synonyms 1-Cyclohexene-1-acetonitrile[4], Cyclohexenylacetonitrile[4], 1-Cyclohexen-1-ylacetonitrile[4], 2-(1-Cyclohexenyl)acetonitrile, Cyclohex-1-enyl-acetonitrile[2]
Other Identifiers EINECS 230-235-6, NSC 21642[5]

Physicochemical and Spectroscopic Data

The physical and spectral properties of this compound are crucial for its identification and application in synthesis.

Table 2: Physicochemical Properties of this compound

Property Value Reference
Appearance Clear yellow to orange liquid[1]
Boiling Point 144 °C @ 90 mmHg[1]
Density 0.947 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.478[1]
Flash Point 84 °C (183.2 °F) - closed cup

Table 3: Spectroscopic Data for this compound

Spectroscopy Type Key Data Points
¹H NMR (in CCl₄) δ 5.65 (m, 1H, olefinic proton), 3.05 (pseudo-s, 2H, -CH₂CN), 2.0-2.8 (m, 4H, allylic protons), 1.25-2.0 (m, 4H, methylene (B1212753) protons)[6]
¹³C NMR Data not readily available in summarized format, but can be accessed through databases such as PubChem.
Infrared (IR) The nitrile (C≡N) stretching absorption is typically observed in the range of 2260-2220 cm⁻¹[7]. A C=C stretching absorption for the cyclohexene (B86901) ring would be expected around 1680-1620 cm⁻¹[7].
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 121. Fragmentation patterns would involve loss of fragments from the cyclohexene ring and the acetonitrile (B52724) moiety. The NIST WebBook provides the mass spectrum[8].

Related Compounds

The primary related compound to this compound is its isomer, cyclohexylideneacetonitrile . This isomer is often formed as a co-product during synthesis. Other related compounds include derivatives of the cyclohexene ring or the acetonitrile functional group.

Table 4: Key Related Compound - Cyclohexylideneacetonitrile

Identifier Type Value
IUPAC Name 2-Cyclohexylideneacetonitrile[9]
CAS Number 4435-18-1[9]
Molecular Formula C₈H₁₁N[9]
Molecular Weight 121.18 g/mol [9]
Synonyms (Cyclohexylidene)acetonitrile, delta1,alpha-Cyclohexaneacetonitrile[9]

Table 5: Spectroscopic Data for Cyclohexylideneacetonitrile

Spectroscopy Type Key Data Points
¹H NMR (in CCl₄) δ 5.08 (m, 1H, olefinic proton), 2.0-2.8 (m, 4H, allylic protons), 1.25-2.0 (m, 6H, methylene protons)[6]
¹³C NMR Data can be accessed through databases like PubChem[9].
Infrared (IR) Similar to its isomer, a strong nitrile (C≡N) peak is expected around 2260-2220 cm⁻¹ and a C=C stretch around 1680-1620 cm⁻¹[7].
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 121, with a distinct fragmentation pattern compared to its isomer.

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is through the Knoevenagel condensation of cyclohexanone (B45756) with a compound containing an active methylene group, such as cyanoacetic acid, followed by decarboxylation. Another route involves the direct condensation of cyclohexanone with acetonitrile.

Knoevenagel Condensation of Cyclohexanone and Cyanoacetic Acid

This two-step synthesis involves an initial condensation to form an intermediate, followed by decarboxylation.

Experimental Protocol:

Step 1: Dehydration Reaction

  • In a reaction vessel equipped with a stirrer, reflux condenser, and a Dean-Stark trap, combine cyclohexanone, cyanoacetic acid, a catalytic amount of ammonium (B1175870) acetate, and a solvent such as n-hexane.[3]

  • Heat the mixture to a temperature of 125-145 °C.[3]

  • Continuously remove the water formed during the reaction using the Dean-Stark trap.

  • The reaction is typically complete within 1 to 3 hours, yielding the intermediate cyclohexenyl cyanoacetic acid.[3]

Step 2: Decarboxylation

  • To the intermediate from Step 1, add piperazine (B1678402) and acetic acid.[3]

  • Heat the mixture to 180-200 °C for 2 to 4 hours to induce decarboxylation.[3] The use of piperazine helps to control the rate of carbon dioxide evolution, enhancing the safety and stability of the reaction.[3]

  • The final product, this compound, can then be purified by distillation under reduced pressure.

Knoevenagel_Synthesis cluster_step1 Step 1: Dehydration cluster_step2 Step 2: Decarboxylation reactants1 Cyclohexanone + Cyanoacetic Acid intermediate Cyclohexenyl Cyanoacetic Acid reactants1->intermediate Condensation catalyst1 Ammonium Acetate (n-hexane, 125-145°C) product This compound intermediate->product Decarboxylation catalyst2 Piperazine, Acetic Acid (180-200°C)

Knoevenagel condensation synthesis workflow.
Direct Condensation of Cyclohexanone and Acetonitrile

This method provides a more direct route to a mixture of this compound and cyclohexylideneacetonitrile.

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, charge potassium hydroxide (B78521) pellets and acetonitrile.[6]

  • Bring the mixture to reflux.

  • A solution of cyclohexanone in acetonitrile is then added dropwise over a period of 30-60 minutes.[6]

  • Continue heating at reflux for an additional 2 hours after the addition is complete.[6]

  • The hot solution is then poured onto crushed ice.

  • The product is extracted with an organic solvent (e.g., ether), and the solvent is removed under reduced pressure to yield a mixture of the two isomers.[6]

  • The isomers can be separated by techniques such as fractional distillation or chromatography.

Direct_Condensation reactants Cyclohexanone + Acetonitrile product This compound & Cyclohexylideneacetonitrile (Isomer Mixture) reactants->product Condensation catalyst Potassium Hydroxide (Reflux) Knoevenagel_Mechanism cluster_mechanism Knoevenagel Condensation Mechanism start Active Methylene Compound (e.g., Cyanoacetic Acid) carbanion Carbanion (Enolate) start->carbanion + Base - HB⁺ base Base (e.g., Amine) alkoxide Tetrahedral Alkoxide Intermediate carbanion->alkoxide + Carbonyl carbonyl Carbonyl Compound (e.g., Cyclohexanone) carbonyl->alkoxide aldol Aldol-type Adduct alkoxide->aldol + HB⁺ product α,β-Unsaturated Product aldol->product - H₂O (Dehydration) water Water

References

An In-depth Technical Guide to the Safe Handling of 1-Cyclohexenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Cyclohexenylacetonitrile (CAS No. 6975-71-9), a key intermediate in the synthesis of various chemical compounds.[1][2] Adherence to these guidelines is critical to ensure personnel safety and procedural integrity within a laboratory setting.

Chemical Identification and Properties

This compound is a combustible, clear yellow to orange liquid.[1][3][4][5][6] It is recognized as harmful and an irritant.[1][7] Proper identification and understanding of its physical and chemical properties are fundamental to its safe handling.

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
CAS Number 6975-71-9 [1][8][9][10]
Molecular Formula C₈H₁₁N [1][7][9][10]
Molecular Weight 121.18 g/mol [1][7][9]
Appearance Clear yellow to orange liquid [1][6]
Boiling Point 144 °C @ 90 mmHg[1][3][5] 215.6 °C @ 760 mmHg[9] 95-96 °C @ 11 Torr[10] 244 °C[2] [1][2][3][5][9][10]
Density 0.947 g/mL at 25 °C [1][3][5]
Refractive Index n20/D 1.478 [1][3][5]
Flash Point 84 °C (183.2 °F) - closed cup [3][4][5]
Vapor Pressure 0.1 ± 0.4 mmHg at 25 °C [9]

| Synonyms | 1-Cyclohexene-1-acetonitrile, Cyclohexenylacetonitrile, 1-Cyclohexen-1-ylacetonitrile |[1][3][8][10] |

Hazard Identification and Classification

This chemical is classified as hazardous under the Globally Harmonized System (GHS). Exposure can be harmful through inhalation, skin contact, or ingestion, and it can cause significant irritation to the skin, eyes, and respiratory system.[1][4][7][8]

Table 2: GHS Hazard Classification for this compound

Element Classification Source(s)
Pictogram GHS07 (Exclamation Mark) [1][3][9]
Signal Word Warning [1][3][8][9]
Hazard Statements H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [1][3][4][7][8]

| Precautionary Statements | P261: Avoid breathing mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352+P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell. P304+P340+P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1][3][8][9] |

Table 3: Other Hazard Information

Classification Code/Value Source(s)
Hazard Class 6.1 (Toxic) [1][9]
WGK (Germany) 3 (Severe hazard to water) [1][3][9]

| Target Organs | Respiratory system |[3][4][5][8] |

Safe Handling and Storage

Safe handling of this compound requires a combination of robust engineering controls, appropriate personal protective equipment, and stringent procedural discipline.

Engineering Controls
  • Ventilation: All work must be conducted in a well-functioning chemical fume hood to minimize inhalation exposure.[8] General laboratory ventilation should ensure multiple air changes per hour.[11]

  • Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of vapors.[11][12]

  • Static Discharge: Implement proper grounding and bonding procedures for containers and receiving equipment to prevent static electricity buildup, which can be an ignition source.[8][11][12]

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this chemical to ensure the correct level of PPE is selected.

PPE_Selection_Hierarchy cluster_assessment Risk Assessment cluster_ppe Required PPE start Task: Handling this compound risk_q Potential for Splash, Inhalation, or Contact? start->risk_q eye Eye/Face Protection - Chemical Splash Goggles - Face Shield (if splash risk is high) risk_q->eye Always Required skin Skin Protection - Chemical-Resistant Gloves (e.g., Nitrile) - Lab Coat or Chemical-Resistant Apron respiratory Respiratory Protection - Required if not in fume hood - Use Type ABEK (EN14387) respirator clothing General Clothing - Long Pants - Closed-Toe Shoes

Caption: PPE selection workflow for handling this compound.

  • Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z.87.1 standards.[13] A face shield should be worn over goggles if there is a significant risk of splashing.[13][14]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and change them frequently, especially after known contact.[8][13] A lab coat or coveralls must be worn and buttoned to protect the skin.[15]

  • Respiratory Protection: When engineering controls are insufficient or unavailable, use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK EN14387).[3][9] Avoid breathing any vapors or mists.[8]

General Handling Procedures

Adherence to standard laboratory safety practices is mandatory.

General_Handling_Workflow prep 1. Preparation - Review SDS - Don appropriate PPE - Prepare work area in fume hood transport 2. Chemical Transport - Use secondary containment - Transport on a cart prep->transport handling 3. Handling/Use - Ground equipment - Dispense carefully to avoid splashes - Keep container closed when not in use transport->handling cleanup 4. Post-Handling - Decontaminate work surfaces - Remove PPE correctly handling->cleanup waste 5. Waste Disposal - Segregate into labeled hazardous waste container cleanup->waste wash 6. Personal Hygiene - Wash hands thoroughly waste->wash

Caption: Standard workflow for the safe laboratory handling of chemicals.

  • Avoid all personal contact with the chemical.[8][12]

  • Keep the substance away from food, drink, and animal feed.[8]

  • Do not eat, drink, or smoke in the laboratory.[8]

  • Keep away from ignition sources such as heat, sparks, and open flames.[8][12]

  • Wash hands and affected skin areas thoroughly after handling.[8]

Storage Requirements
  • Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight.[8] The recommended storage condition is room temperature in a tightly sealed container.[1][8]

  • Container: Keep containers tightly closed to prevent the release of vapors.[8]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8]

  • Storage Class: The German storage class (LGK) is 10 for combustible liquids.[3][4][5]

Emergency Procedures

Immediate and correct response to an emergency is crucial to minimizing harm.

First Aid Measures

Emergency_Response_Flowchart cluster_routes Route of Exposure cluster_actions Immediate Actions exposure Chemical Exposure Occurs skin Skin Contact exposure->skin eyes Eye Contact exposure->eyes inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_skin Remove contaminated clothing. Flush skin with water for 15+ min. skin->flush_skin flush_eyes Rinse eyes cautiously with water for 15+ min. Remove contact lenses if possible. eyes->flush_eyes fresh_air Move to fresh air. Provide artificial respiration if not breathing. inhalation->fresh_air poison_control Do NOT induce vomiting. Call Poison Control or a physician. ingestion->poison_control seek_medical Seek Immediate Medical Attention flush_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical poison_control->seek_medical

Caption: Decision-making flowchart for first aid response to chemical exposure.

  • Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes.[8] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.[8]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[8] Remove all contaminated clothing and shoes.[8][16] Seek immediate medical attention.[8]

  • Inhalation: Move the victim to fresh air.[8] If the person is not breathing, provide artificial respiration.[8] Immediate medical attention is required.[8]

  • Ingestion: Do NOT induce vomiting.[8] Call a physician or poison control center immediately.[8]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[8] Water mist can be used to cool closed containers.[8]

  • Specific Hazards: The substance is combustible and containers may explode when heated.[8] Vapors may form explosive mixtures with air.[17] Thermal decomposition can produce hazardous gases like carbon monoxide, carbon dioxide, and nitrogen oxides.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[17]

Accidental Release Measures

Spill_Cleanup_Workflow spill Spill Detected evacuate 1. Evacuate & Secure Area - Alert personnel - Remove ignition sources spill->evacuate ppe 2. Don Appropriate PPE - Respirator, gloves, goggles, protective clothing evacuate->ppe contain 3. Contain & Absorb - Use inert absorbent material (e.g., sand, vermiculite) - Do not use combustible materials ppe->contain collect 4. Collect Waste - Place absorbed material into a sealed, labeled container for hazardous waste contain->collect decon 5. Decontaminate Area - Clean the spill area according to lab protocol collect->decon dispose 6. Dispose of Waste - Follow institutional and local regulations for hazardous waste disposal decon->dispose

Caption: Step-by-step workflow for responding to a chemical spill.

  • Personal Precautions: Ensure adequate ventilation and wear full PPE, including respiratory protection.[8][12]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[8]

  • Containment and Cleanup: Remove all sources of ignition.[8] Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[8] Collect the material into a suitable, closed container for disposal.[8]

Experimental Protocol Example: Safe Handling during a Synthesis Reaction

The synthesis of this compound often involves the reaction of cyclohexanone (B45756) with cyanoacetic acid, followed by decarboxylation.[2][18] This process requires careful management of temperature and pressure due to gas evolution. The following protocol outlines the critical safety and handling steps for such a procedure.

  • Preparation and Setup:

    • Conduct a thorough pre-risk assessment of all reactants, intermediates, and products.

    • Set up all glassware in a certified chemical fume hood. Ensure all glassware is free of cracks and defects.

    • The reaction flask should be equipped with a reflux condenser, a thermometer, and an addition funnel.[19] For reactions involving gas evolution (decarboxylation), ensure the system is not closed and is safely vented within the fume hood.[18]

    • Place the heating apparatus (e.g., an oil bath on a stirrer/hotplate) within the fume hood and ensure its controls are accessible.[18]

  • Charging the Reactor:

    • Don all required PPE (goggles, face shield, lab coat, chemical-resistant gloves).

    • Carefully measure and add reactants (e.g., cyclohexanone, cyanoacetic acid, ammonium (B1175870) acetate (B1210297) catalyst, and solvent) to the reaction flask.[2][18] Perform all transfers within the fume hood.

  • Running the Reaction:

    • Begin stirring and slowly heat the mixture to the target temperature (e.g., 125-165 °C).[2][18]

    • Monitor the reaction closely for any signs of an uncontrolled exotherm or excessive gas evolution.[2] The decarboxylation step can be vigorous.[2][18]

    • Maintain a steady reflux and control the temperature precisely as specified in the synthesis procedure.[18]

  • Workup and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature before proceeding with the workup.

    • Perform all extractions, washes, and solvent removal steps inside the fume hood.

    • When distilling the product, even under reduced pressure, ensure the apparatus is assembled correctly to prevent leaks.[18] The collection flask should be cooled appropriately.

  • Cleanup and Decontamination:

    • Quench any reactive residues carefully before cleaning glassware.

    • Dispose of all chemical waste, including contaminated absorbent materials and disposable PPE, in appropriately labeled hazardous waste containers.

    • Thoroughly clean and decontaminate the work area.

Disposal Considerations

Chemical waste and contaminated materials must be disposed of as hazardous waste.[18] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain.[8] Keep waste in a designated, closed, and properly labeled container.

References

Physical properties of 1-Cyclohexenylacetonitrile (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 1-Cyclohexenylacetonitrile

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes detailed experimental protocols for the determination of these properties and a summary of the quantitative data.

Physical Properties of this compound

This compound is a clear yellow to orange liquid at room temperature.[1][2] It is a versatile synthetic intermediate in organic chemistry. A summary of its key physical properties is presented in the table below.

Table 1: Physical Properties of this compound

PropertyValueConditions
Boiling Point 144 °Cat 90 mm Hg
215.6 °Cat 760 mmHg[3]
Density 0.947 g/mLat 25 °C[1]
0.9 g/cm³Not specified
Molecular Formula C₈H₁₁N
Molecular Weight 121.18 g/mol [1][2][4][5]
CAS Number 6975-71-9[1][2][4][5][6]

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of the boiling point and density of a liquid organic compound such as this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Small test tube

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating mantle or Bunsen burner

  • Heat-transfer fluid (e.g., mineral oil)

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is securely attached to a thermometer.

  • The thermometer and attached test tube are immersed in a Thiele tube or an oil bath, ensuring the liquid level in the bath is above the level of the sample in the test tube.

  • The bath is heated gently and stirred continuously to ensure uniform temperature distribution.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is continued until a steady stream of bubbles is observed.

  • The heat source is then removed, and the bath is allowed to cool slowly with continuous stirring.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[1]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.

Apparatus:

  • Pycnometer (e.g., 10 mL or 25 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Water bath (for temperature control)

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m_empty).

  • The pycnometer is filled with distilled water of a known temperature and its mass is measured (m_water). The temperature of the water should be recorded.

  • The pycnometer is then emptied, thoroughly dried, and filled with this compound at the same temperature. Its mass is then measured (m_liquid).

  • The density of the water at the recorded temperature (ρ_water) is obtained from reference tables.

  • The volume of the pycnometer (V) is calculated using the formula: V = (m_water - m_empty) / ρ_water

  • The density of the this compound (ρ_liquid) is then calculated using the formula: ρ_liquid = (m_liquid - m_empty) / V

Synthesis Workflow

This compound can be synthesized via the condensation of cyclohexanone (B45756) with an active methylene (B1212753) compound like acetonitrile (B52724) or cyanoacetic acid. The following diagram illustrates a general experimental workflow for its synthesis from cyclohexanone and acetonitrile.

SynthesisWorkflow Reactants Reactants: - Cyclohexanone - Acetonitrile - Potassium Hydroxide (catalyst) Reaction Reaction Vessel: - Reflux Condenser - Mechanical Stirrer - Addition Funnel Reactants->Reaction Charged into Reflux Heating to Reflux Reaction->Reflux Addition Slow Addition of Cyclohexanone Solution Reflux->Addition ContinuedReflux Continued Heating (e.g., 2 hours) Addition->ContinuedReflux Quench Quenching: Poured onto Cracked Ice ContinuedReflux->Quench Extraction Extraction with Ether Quench->Extraction Drying Drying of Organic Phase (e.g., Sodium Sulfate) Extraction->Drying Evaporation Solvent Evaporation (Reduced Pressure) Drying->Evaporation Purification Purification: Steam or Vacuum Distillation Evaporation->Purification Product Final Product: This compound Purification->Product

References

Solubility Profile of 1-Cyclohexenylacetonitrile in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-cyclohexenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical and fine chemical products. Due to a lack of readily available quantitative solubility data in peer-reviewed literature and chemical databases, this document outlines a detailed experimental protocol for the systematic determination of its solubility in a range of common organic solvents. Furthermore, it presents a qualitative assessment of its expected solubility based on its molecular structure and includes relevant physical and chemical properties. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to design and optimize reaction conditions, purification processes, and formulation strategies.

Introduction

This compound (CAS No. 6975-71-9) is a versatile bifunctional molecule containing both a nitrile group and a carbon-carbon double bond within a cyclohexene (B86901) ring.[1] This structure makes it a valuable precursor for the synthesis of a variety of more complex molecules.[2] Understanding its solubility in different organic solvents is crucial for its effective use in organic synthesis, including for reaction setup, workup, and purification via crystallization or chromatography. This document aims to address the current gap in quantitative solubility data and provide a practical framework for its experimental determination.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₁N[1]
Molecular Weight 121.18 g/mol [1]
Appearance Clear yellow to orange liquid[1]
Boiling Point 144 °C at 90 mmHg[1]
Density 0.947 g/mL at 25 °C[1]
Refractive Index n20/D 1.478[1]
Flash Point 84 °C (closed cup)

Qualitative Solubility Prediction

Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. The molecule possesses a polar nitrile group (-C≡N) and a nonpolar cyclohexene ring. This amphiphilic nature suggests that it will exhibit some degree of solubility in a range of organic solvents.

  • Polar Aprotic Solvents: Due to the presence of the polar nitrile group, good solubility is expected in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane.

  • Polar Protic Solvents: Solubility in polar protic solvents like ethanol (B145695) and methanol (B129727) is also anticipated, facilitated by dipole-dipole interactions.

  • Nonpolar Solvents: The nonpolar cyclohexene backbone suggests that it will be miscible with nonpolar solvents like toluene (B28343) and, to a lesser extent, hexane.

While these predictions provide a useful starting point, they do not replace the need for quantitative experimental data for precise applications.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. To address this, the following section provides a detailed experimental protocol for determining these values. The results obtained from this protocol can be compiled into a comprehensive table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound (Template)

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol25
Ethanol25
Acetone25
Ethyl Acetate25
Diethyl Ether25
Dichloromethane25
Chloroform25
Toluene25
Hexane25

Experimental Protocol for Solubility Determination

The following is a standard protocol for the gravimetric determination of the solubility of this compound.

5.1. Materials and Equipment

  • This compound (≥98% purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

  • Glass syringes

  • Oven

5.2. Experimental Procedure

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial.

  • Solvent Addition: Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a glass syringe fitted with a syringe filter.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Determine the weight of the transferred solution.

  • Drying: Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C) until a constant weight is achieved.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility ( g/100 mL) = (Weight of residue / Volume of supernatant withdrawn) * 100

5.3. Data Analysis and Reporting

The experiment should be performed in triplicate for each solvent, and the results should be reported as the mean ± standard deviation. The data can then be tabulated as shown in the template Table 2.

Visualizations

6.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess 1-Cyclohexenyl- acetonitrile to vial prep2 Add known volume of solvent prep1->prep2 equilib Equilibrate in thermostatic shaker (e.g., 24h at 25°C) prep2->equilib settle Allow undissolved solute to settle equilib->settle withdraw Withdraw supernatant with filtered syringe settle->withdraw weigh_sol Weigh the saturated solution withdraw->weigh_sol evap Evaporate solvent weigh_sol->evap weigh_res Weigh the residue evap->weigh_res calc Calculate solubility weigh_res->calc

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not currently available in the public domain, this technical guide provides a robust framework for its determination. The provided experimental protocol, coupled with an understanding of the compound's physicochemical properties, will empower researchers to generate the necessary data for their specific applications. The qualitative predictions offered herein can serve as a preliminary guide for solvent selection. The systematic collection and dissemination of such data will be of significant benefit to the scientific community, particularly in the fields of synthetic chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Cyclohexenylacetonitrile via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon bonds. It typically involves the reaction of an active methylene (B1212753) compound with a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1][2] This application note provides a detailed protocol for the synthesis of 1-Cyclohexenylacetonitrile, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The primary synthetic routes involve the condensation of cyclohexanone (B45756) with either malononitrile (B47326) or cyanoacetic acid, the latter of which is followed by decarboxylation.[3][4][5]

Reaction Principle

The synthesis of this compound via Knoevenagel condensation proceeds through a nucleophilic addition of an active hydrogen compound to the carbonyl group of cyclohexanone. This is followed by an elimination of a water molecule.[2] When cyanoacetic acid is used, a subsequent decarboxylation step occurs to yield the final product.[3][4] The reaction is typically catalyzed by a weak base, such as an amine.[1][2]

Data Presentation: Reaction Parameters and Yields

The following table summarizes various reported conditions and outcomes for the synthesis of this compound using the Knoevenagel condensation. This allows for a clear comparison of different catalytic systems and reaction parameters.

Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
CyclohexanoneCyanoacetic AcidAmmonium (B1175870) Acetate (B1210297)Acetic Acid100-1601691[3]
CyclohexanoneCyanoacetic AcidPiperidineAcetic Acid100-160-86[3]
CyclohexanoneCyanoacetic AcidAmmonium Acetaten-Hexane125-1451-3-[4]
(Intermediate)-Piperazine/Acetic Acid-180-2002-4-[4]
CyclohexanoneAcetonitrilePotassium HydroxideAcetonitrileReflux0.5-1.065-85[6]
CyclohexanoneCyanoacetic AcidAmmonium Acetaten-Hexane100-1502-4-[7]
(Intermediate)-Ammonium Acetate/PyridineAcetic Acid175-2003-6-[7]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound based on established literature procedures.

Protocol 1: Synthesis using Cyclohexanone and Cyanoacetic Acid

This protocol is adapted from a patented industrial process and is suitable for larger-scale synthesis.[3]

Materials:

  • Cyclohexanone

  • Cyanoacetic acid

  • Ammonium acetate (catalyst)

  • Acetic acid (solvent)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add cyclohexanone and a catalytic amount of ammonium acetate.

  • Heat the mixture to 100-160 °C.

  • Slowly add a solution of cyanoacetic acid dissolved in acetic acid dropwise to the heated mixture. The addition rate should be controlled to maintain a steady, manageable evolution of CO2 gas.

  • After the addition is complete, continue to heat the reaction mixture at 130-140 °C until the reaction is complete (typically monitored by gas chromatography).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by distillation under reduced pressure.

Protocol 2: Synthesis using Cyclohexanone and Malononitrile under Microwave Irradiation

This method offers a greener and faster alternative to traditional heating.[8][9]

Materials:

  • Cyclohexanone

  • Malononitrile

  • Ammonium acetate (catalyst)

  • Microwave reactor

  • Silica (B1680970) gel for purification

Procedure:

  • In a microwave-safe reaction vessel, mix equimolar amounts of cyclohexanone and malononitrile.

  • Add a catalytic amount of ammonium acetate.

  • Place the vessel in a microwave reactor and irradiate at a power of 300 W for a short period (typically 2-20 minutes). The reaction progress can be monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature.

  • The product can be purified by column chromatography on silica gel.

Visualizations

Reaction Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

G Experimental Workflow for this compound Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Cyclohexanone & Active Methylene Compound Mixing Mixing of Reactants & Catalyst Reactants->Mixing Catalyst Catalyst (e.g., Ammonium Acetate) Catalyst->Mixing Solvent Solvent (e.g., Acetic Acid) Solvent->Mixing Heating Heating / Microwave Irradiation Mixing->Heating Knoevenagel Condensation Cooling Cooling of Reaction Mixture Heating->Cooling Isolation Isolation (e.g., Distillation) Cooling->Isolation Purification Purification (e.g., Chromatography) Isolation->Purification Product This compound Purification->Product

Caption: A flowchart of the synthesis of this compound.

Reaction Mechanism

The diagram below outlines the catalytic cycle of the Knoevenagel condensation between cyclohexanone and malononitrile.

G Mechanism of Knoevenagel Condensation Cyclohexanone Cyclohexanone O Adduct Aldol-type Adduct Malononitrile Malononitrile H₂C(CN)₂ Carbanion Malononitrile Carbanion [HC(CN)₂]⁻ Malononitrile->Carbanion Deprotonation Base Base (B) Carbanion->Adduct Nucleophilic Attack Product This compound Adduct->Product Dehydration (-H₂O) Water H₂O Product->Product ProtonatedBase BH⁺ ProtonatedBase->Base + OH⁻

Caption: The catalytic cycle of Knoevenagel condensation.

References

Application Notes and Protocols for the Synthesis of 5-Substituted 1H-Tetrazoles using 1-Cyclohexenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 5-(cyclohex-1-en-1-ylmethyl)-1H-tetrazole, a valuable heterocyclic compound, from 1-cyclohexenylacetonitrile. This document outlines the synthetic protocol, potential applications in drug discovery, and the underlying biochemical pathways.

Introduction

5-Substituted 1H-tetrazoles are a significant class of nitrogen-rich heterocyclic compounds that have garnered considerable interest in medicinal chemistry. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, which can enhance the metabolic stability and lipophilicity of drug candidates. This has led to the development of numerous tetrazole-containing compounds with a broad spectrum of biological activities, including anti-inflammatory, antihypertensive, and anticancer properties. The synthesis of these compounds via the [3+2] cycloaddition of nitriles with an azide (B81097) source is a common and effective method. This document focuses on the synthesis of 5-(cyclohex-1-en-1-ylmethyl)-1H-tetrazole using this compound as the starting material.

Application: Anti-inflammatory Agents and Cyclooxygenase (COX) Inhibition

Many 5-substituted 1H-tetrazole derivatives have demonstrated potent anti-inflammatory effects. A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target these enzymes. The development of tetrazole-based compounds as selective COX-2 inhibitors is a promising area of research, as this can lead to anti-inflammatory agents with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. The synthesized 5-(cyclohex-1-en-1-ylmethyl)-1H-tetrazole, with its lipophilic cyclohexene (B86901) moiety, represents a potential candidate for investigation as a novel anti-inflammatory agent.

Experimental Protocols

The following section details the experimental protocol for the synthesis of 5-substituted 1H-tetrazoles. A specific protocol for the synthesis of 5-(cyclohex-1-en-1-ylmethyl)-1H-tetrazole using a reusable CoY zeolite catalyst is highlighted, based on the work of Rama, Kanagaraj, and Pitchumani in The Journal of Organic Chemistry (2011). While the exact yield for this specific product was reported as "moderate to good," a generalized procedure is provided below.

General Synthesis of 5-Substituted 1H-Tetrazoles via [3+2] Cycloaddition

This protocol describes a general method for the synthesis of 5-substituted 1H-tetrazoles from various nitriles and sodium azide using a heterogeneous catalyst.

Materials:

  • Nitrile (e.g., this compound) (1.0 mmol)

  • Sodium Azide (NaN₃) (1.5 - 2.0 mmol)

  • Catalyst (e.g., CoY zeolite, ZnCl₂, CuSO₄) (catalytic amount)

  • Solvent (e.g., Dimethylformamide (DMF), Toluene, Water)

  • Hydrochloric Acid (HCl) solution (for work-up)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the nitrile (1.0 mmol), sodium azide (1.5-2.0 mmol), and the catalyst (e.g., 20 mg of CoY zeolite).

  • Solvent Addition: Add the solvent (e.g., 1-2 mL of DMF) to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid catalyst is used, it can be recovered by filtration at this stage.

  • Acidify the reaction mixture with an aqueous solution of HCl (e.g., 1 M) to a pH of ~2-3. This will protonate the tetrazole and cause it to precipitate.

  • Isolation: Collect the precipitated product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure 5-substituted 1H-tetrazole.

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 5-substituted 1H-tetrazoles using different catalytic systems, providing a comparative overview for researchers.

EntryNitrile SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1BenzonitrileZnCl₂Water1001292General Protocol
2PhenylacetonitrileCoY ZeoliteDMF1201495J. Org. Chem. 2011, 76, 9090
3This compound CoY Zeolite DMF 120 - Moderate to Good J. Org. Chem. 2011, 76, 9090
4BenzonitrileCuSO₄·5H₂O (2 mol%)DMSO1401100General Protocol
5AcetonitrileSilica Sulfuric AcidDMF110685General Protocol

Note: The specific reaction time and isolated yield for this compound were not detailed in the cited abstract.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 5-substituted 1H-tetrazoles.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Reactants: - this compound - Sodium Azide - Catalyst solvent Solvent (e.g., DMF) start->solvent Add reaction Reaction (Heating & Stirring) solvent->reaction Heat filtration1 Catalyst Removal (Filtration) reaction->filtration1 acidification Acidification (HCl) filtration1->acidification precipitation Product Precipitation acidification->precipitation filtration2 Isolation (Vacuum Filtration) precipitation->filtration2 recrystallization Recrystallization filtration2->recrystallization product Pure 5-(cyclohex-1-en-1-ylmethyl)-1H-tetrazole recrystallization->product

General workflow for the synthesis of 5-substituted 1H-tetrazoles.
Signaling Pathway: Inhibition of Cyclooxygenase (COX)

This diagram illustrates the mechanism of action of tetrazole-based anti-inflammatory agents through the inhibition of the cyclooxygenase (COX) pathway.

cox_inhibition_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox_enzymes COX-1 / COX-2 Enzymes arachidonic_acid->cox_enzymes substrate for prostaglandins Prostaglandins (PGG₂, PGH₂) cox_enzymes->prostaglandins catalyzes conversion to inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate tetrazole 5-(cyclohex-1-en-1-ylmethyl)-1H-tetrazole (Potential Inhibitor) tetrazole->cox_enzymes Inhibits

Inhibition of the COX pathway by a potential tetrazole derivative.

Application Notes and Protocols for the Catalytic Hydrogenation of 1-Cyclohexenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic hydrogenation of 1-cyclohexenylacetonitrile to produce cyclohexylacetonitrile, a valuable building block in medicinal chemistry. This document includes detailed experimental protocols for common catalytic systems, a summary of reaction parameters in tabular format for easy comparison, and visualizations of the reaction pathway and a representative drug development workflow.

Introduction

The catalytic hydrogenation of α,β-unsaturated nitriles is a fundamental transformation in organic synthesis, yielding saturated nitriles that are precursors to a variety of functional groups, including amines and carboxylic acids. This compound is a key substrate in this class, and its reduction product, cyclohexylacetonitrile, and its derivatives have shown potential in various biological applications, making them attractive targets in drug discovery and development.[1][2] The selection of catalyst, solvent, and reaction conditions is crucial for achieving high yield and selectivity. This document outlines protocols for commonly employed catalysts such as Raney Nickel, Palladium on Carbon (Pd/C), and Rhodium-based systems.

Reaction Pathway

The catalytic hydrogenation of this compound to cyclohexylacetonitrile involves the saturation of the carbon-carbon double bond of the cyclohexenyl ring.

Reaction_Pathway cluster_reactants Reactant cluster_products Product This compound This compound Cyclohexylacetonitrile Cyclohexylacetonitrile 1-Cyclohexenylacetonitrile_img Cyclohexylacetonitrile_img 1-Cyclohexenylacetonitrile_img->Cyclohexylacetonitrile_img + H2 Catalyst

Caption: Catalytic hydrogenation of this compound.

Quantitative Data Summary

The following tables summarize the reaction conditions and outcomes for the catalytic hydrogenation of this compound and related α,β-unsaturated nitriles.

Table 1: Hydrogenation of this compound [3]

CatalystSolventTemperature (°C)Pressure (bar)Primary Amine Selectivity (%)Unsaturated Amine Selectivity (%)
Raney Cobalt (RaCo/Cr/Ni/Fe 2724)17% NH3/MeOH100809990
Raney Nickel (Doducco Actimet M)17% NH3/MeOH10080-80

Note: The primary goal of the cited study was the selective hydrogenation of the nitrile group to an unsaturated amine. Complete hydrogenation of the double bond to yield cyclohexylacetonitrile would require different conditions, likely with a focus on C=C bond saturation first.

Table 2: General Conditions for Hydrogenation of α,β-Unsaturated Nitriles

CatalystTypical SolventsTypical Temperature (°C)Typical PressureNotes
Raney NickelEthanol (B145695), Methanol25 - 1001 - 100 bar H₂Highly active, pyrophoric when dry.[4][5]
Palladium on Carbon (Pd/C)Ethanol, Ethyl Acetate (B1210297), THF25 - 801 atm - 50 bar H₂Widely used, good functional group tolerance.[6][7]
Rhodium ComplexesMethanol, Toluene25 - 601 - 80 psi H₂Often used for asymmetric hydrogenation.[8][9]
Iridium ComplexesDichloromethane2550 bar H₂Requires a base activator for α,β-unsaturated nitriles.[10]

Experimental Protocols

The following are detailed protocols for the catalytic hydrogenation of this compound using common laboratory setups.

Protocol 1: Hydrogenation using Raney® Nickel

Materials:

  • This compound

  • Raney® Nickel (slurry in water or ethanol)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Argon or Nitrogen gas (inert)

  • Parr hydrogenator or similar high-pressure reactor

  • Magnetic stirrer and stir bar

  • Filter aid (e.g., Celite®)

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: Under an inert atmosphere (Argon or Nitrogen), carefully transfer the required amount of Raney® Nickel slurry (typically 5-10 wt% of the substrate) to the reaction vessel. If the slurry is in water, wash the catalyst with anhydrous ethanol (3 x 20 mL) by decantation.

  • Reaction Setup: To the reaction vessel containing the catalyst, add a solution of this compound (e.g., 1.0 g) in anhydrous ethanol (20 mL).

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenator. Purge the system with hydrogen gas three times to remove any residual air. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 bar) and begin stirring. Heat the reaction to the desired temperature (e.g., 60 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney® Nickel catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it is pyrophoric. Keep it wet with solvent at all times.[5] Wash the filter cake with additional ethanol (2 x 10 mL).

  • Product Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude cyclohexylacetonitrile. The product can be further purified by distillation or chromatography if necessary.

Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Filter aid (e.g., Celite®)

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (typically 5-10 mol%). Purge the flask with an inert gas. Add a solution of this compound (e.g., 1.0 g) in ethanol or ethyl acetate (20 mL).

  • Hydrogenation (Balloon): Seal the flask and evacuate the air, then backfill with hydrogen from a balloon. Repeat this cycle three times. Maintain a positive pressure of hydrogen using the balloon and stir the reaction mixture vigorously at room temperature.

  • Hydrogenation (Parr Shaker): Alternatively, perform the reaction in a Parr shaker apparatus. After setting up the reaction as described in step 1, purge the vessel with hydrogen and pressurize to the desired pressure (e.g., 3-4 bar). Shake the vessel at room temperature until hydrogen uptake ceases.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry.[6] Wash the filter cake with the reaction solvent.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude cyclohexylacetonitrile. Purify as needed.

Application in Drug Development

Cyclohexylacetonitrile and its derivatives are of interest in medicinal chemistry due to their potential biological activities.[1] The synthesis of a library of analogs based on the cyclohexylacetonitrile scaffold is a common strategy in the early stages of drug discovery. The following diagram illustrates a generalized workflow for the development of a new drug candidate starting from a lead compound like a cyclohexylacetonitrile derivative.

Drug_Development_Workflow cluster_synthesis Synthesis & Analogs cluster_screening Screening & Optimization cluster_preclinical Preclinical Studies cluster_clinical Clinical Trials Start This compound Hydrogenation Catalytic Hydrogenation Start->Hydrogenation Product Cyclohexylacetonitrile Hydrogenation->Product Derivatization Analog Synthesis Product->Derivatization HTS High-Throughput Screening Derivatization->HTS SAR Structure-Activity Relationship (SAR) HTS->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADMET ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Opt->ADMET In_Vivo In Vivo Efficacy ADMET->In_Vivo Phase_I Phase I In_Vivo->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III NDA New Drug Application (NDA) Phase_III->NDA

Caption: A generalized workflow for drug development.

References

Application Notes and Protocols: Derivatization of 1-Cyclohexenylacetonitrile for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Cyclohexenylacetonitrile is a versatile bifunctional molecule possessing both a reactive nitrile group and a nucleophilic α-carbon, making it an attractive starting material for the synthesis of a variety of heterocyclic and carbocyclic compounds with potential medicinal applications. Its α,β-unsaturated nitrile moiety also allows for conjugate addition reactions. This document outlines key derivatization strategies for this compound, focusing on the synthesis of spirocyclic compounds, which are of significant interest in medicinal chemistry due to their rigid three-dimensional structures that can allow for high-affinity and selective interactions with biological targets.

Key Derivatization Strategy: Synthesis of Spiro[cyclohexane-1,3'-indoline]-2'-one Derivatives

A prominent strategy for the derivatization of structures related to this compound involves a one-pot, three-component reaction to synthesize spiro[cyclohexane-1,3'-indoline]-2'-one derivatives. This reaction capitalizes on the reactivity of the active methylene (B1212753) group adjacent to the cyclohexene (B86901) ring. These spirooxindole scaffolds are prevalent in a number of natural products and synthetic molecules with potent biological activities, including anticancer properties.[1][2][3][4][5][6][7][8][9]

Biological Activity of Spiro[cyclohexane-1,3'-indoline]-2'-one Derivatives

A series of spiro[cyclohexane-1,3'-indoline]-2'-one derivatives were synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines, MCF-7 and MDA-MB-231. The 50% growth inhibition (GI50) values were determined using the sulforhodamine B (SRB) assay.[1][2]

Compound IDIsatin (B1672199) SubstitutionMCF-7 GI50 (µM)[1][2]MDA-MB-231 GI50 (µM)[1][2]
SSSK16 5-Chloro0.44>100
SSSK17 5-Fluoro0.04>100
SSSK18 5-Bromo>100>100
SSSK19 Unsubstituted21.6>100
SSSK20 5,7-Dichloro>100>100
Adriamycin (ADR) (Standard)<0.01<0.01

Experimental Protocols

General Synthesis of Spiro[cyclohexane-1,3'-indoline]-2'-one Derivatives (SSSK 16-20)

This protocol is adapted from the synthesis of analogous spiro indoline-2-one derivatives.[1][2]

Materials:

Procedure:

  • A mixture of the appropriately substituted isatin (10 mmol), ethyl cyanoacetate (10 mmol), and cyclohexanone (10 mmol) in ethanol (30 mL) is prepared.

  • Piperidine (catalytic amount, ~0.5 mL) is added to the mixture.

  • The reaction mixture is refluxed for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The cooled reaction mixture is poured into ice-cold water.

  • The resulting mixture is acidified with dilute HCl to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to afford the desired spiro[cyclohexane-1,3'-indoline]-2'-one derivative.

Characterization:

The synthesized compounds should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm their structure.[1][2]

In Vitro Anticancer Activity Assay (SRB Assay)

Cell Lines:

  • MCF-7 (human breast adenocarcinoma)

  • MDA-MB-231 (human breast adenocarcinoma)

Procedure:

  • The cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a suitable density and allowed to attach overnight.

  • The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial dilutions of the compounds are added to the wells, and the plates are incubated for 48 hours.

  • After the incubation period, the cells are fixed with trichloroacetic acid.

  • The fixed cells are stained with sulforhodamine B (SRB) solution.

  • The unbound dye is washed away, and the protein-bound dye is solubilized.

  • The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • The GI50 values are calculated from the dose-response curves.[1]

Visualizations

Logical Workflow for the Synthesis and Evaluation of Spiro[cyclohexane-1,3'-indoline]-2'-one Derivatives

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Substituted Isatin D One-Pot Three-Component Reaction (Piperidine, Ethanol, Reflux) A->D B Ethyl Cyanoacetate B->D C Cyclohexanone C->D E Crude Spiro[cyclohexane-1,3'-indoline]-2'-one D->E F Purification (Recrystallization) E->F G Pure Spiro[cyclohexane-1,3'-indoline]-2'-one F->G H In Vitro Anticancer Screening (SRB Assay) G->H Test Compounds J GI50 Determination H->J I MCF-7 & MDA-MB-231 Cell Lines I->H K Structure-Activity Relationship (SAR) Analysis J->K

Caption: Workflow for the synthesis and anticancer evaluation of spiro-indolinones.

Proposed Signaling Pathway Inhibition by Bioactive Spirooxindoles

While the exact mechanism for the synthesized compounds is not detailed, many spirooxindole derivatives are known to act as inhibitors of crucial signaling pathways in cancer, such as the p53-MDM2 interaction.[3]

G MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitination & Degradation Apoptosis Apoptosis p53->Apoptosis Activation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Activation Spirooxindole Spiro[cyclohexane-1,3'-indoline]-2'-one (Potential Inhibitor) Spirooxindole->MDM2 Inhibition

Caption: Potential inhibition of the p53-MDM2 pathway by spirooxindole derivatives.

Conclusion

The derivatization of this compound and structurally related compounds provides a facile route to novel spirocyclic molecules with significant potential in medicinal chemistry. The synthesis of spiro[cyclohexane-1,3'-indoline]-2'-one derivatives and their demonstrated anticancer activity highlights a promising avenue for the development of new therapeutic agents. Further exploration of different substituents on both the isatin and cyclohexene rings could lead to the discovery of compounds with enhanced potency and selectivity.

References

Application of 1-Cyclohexenylacetonitrile in Heterocyclic Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexenylacetonitrile is a versatile bifunctional reagent that serves as a valuable building block in heterocyclic chemistry. Its structure, featuring a reactive nitrile group and a carbon-carbon double bond within a cyclohexene (B86901) ring, allows for a variety of chemical transformations to construct diverse heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems derived from this compound, including thiophenes, indazoles, and pyrimidines.

I. Synthesis of 2-Aminotetrahydrobenzo[b]thiophenes via Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides an efficient one-pot synthesis of highly substituted 2-aminothiophenes. This compound, or its precursor cyclohexanone (B45756) in conjunction with an active methylene (B1212753) nitrile, is an ideal substrate for this transformation, leading to the formation of valuable 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives. These compounds are important intermediates for the synthesis of various fused heterocyclic systems with potential pharmaceutical applications.

Reaction Scheme:

G reactant1 This compound catalyst Base (e.g., Morpholine) reactant1->catalyst reactant2 + Malononitrile (B47326) reactant2->catalyst reactant3 + Sulfur (S8) reactant3->catalyst product 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile catalyst->product Gewald Reaction

Caption: General scheme for the Gewald reaction.

Quantitative Data:
EntryActive Methylene NitrileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1MalononitrileMorpholine (B109124)Ethanol (B145695)Reflux4-7Excellent[1][2]
2Ethyl cyanoacetateDiethylamineEthanolAmbient-High[3]
3CyanoacetamideTriethylamineEthanol110-1154Good to High[4]
Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol is adapted from established Gewald reaction procedures.[1][2]

Materials:

  • Cyclohexanone (precursor to this compound)

  • Malononitrile

  • Elemental Sulfur

  • Morpholine

  • Ethanol

Procedure:

  • To a solution of cyclohexanone (0.1 mol) and malononitrile (0.1 mol) in ethanol (50 mL), add elemental sulfur (0.1 mol).

  • To this stirred suspension, add morpholine (0.1 mol) dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol or an appropriate solvent to afford pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

II. Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazoles

Tetrahydroindazoles are an important class of heterocyclic compounds with a wide range of biological activities. This compound can be envisioned as a key starting material for the synthesis of 3-amino-4,5,6,7-tetrahydro-1H-indazole through a cyclocondensation reaction with hydrazine (B178648). The reaction likely proceeds through the formation of a hydrazone intermediate followed by intramolecular cyclization. A more common route involves the reaction of 2-cyanocyclohexanone (an equivalent of the hydrated form of this compound) with hydrazine.[5]

Reaction Scheme:

G reactant1 2-Cyanocyclohexanone conditions Ethanol, Reflux reactant1->conditions reactant2 + Hydrazine Hydrate (B1144303) reactant2->conditions product 3-Amino-4,5,6,7-tetrahydro-1H-indazole conditions->product

Caption: Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole.

Quantitative Data:
EntryStarting MaterialReagentSolventTemp. (°C)Time (h)Yield (%)Reference
12-CyanocyclohexanoneHydrazine hydrateEthanolReflux475[5][6]
2N-Aryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamidesHydrazine hydrate----[7]
Experimental Protocol: Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole

This protocol is based on the cyclocondensation of 2-cyanocyclohexanone with hydrazine.[5]

Materials:

  • 2-Cyanocyclohexanone

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-cyanocyclohexanone (0.1 mol) in ethanol (50 mL).

  • Add hydrazine hydrate (0.12 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the precipitated solid by filtration and wash with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield 3-amino-4,5,6,7-tetrahydro-1H-indazole.

III. Synthesis of 2,4-Diamino-5,6,7,8-tetrahydroquinazolines

Quinazoline (B50416) derivatives are another class of heterocycles with significant pharmacological importance. This compound can serve as a precursor for the synthesis of 2,4-diamino-5,6,7,8-tetrahydroquinazolines through a reaction with guanidine (B92328). This transformation likely involves an initial Michael addition of guanidine to the α,β-unsaturated nitrile, followed by intramolecular cyclization and tautomerization.

Reaction Scheme:

G reactant1 This compound conditions Base, Heat reactant1->conditions reactant2 + Guanidine reactant2->conditions product 2,4-Diamino-5,6,7,8-tetrahydroquinazoline conditions->product

Caption: Synthesis of a 2,4-Diamino-5,6,7,8-tetrahydroquinazoline.

Quantitative Data:
EntryPrecursor TypeReagentConditionsProduct TypeReference
1Diarylidencyclohexanonesα-AminoamidinesPyridine, 100°C, 24hSubstituted 5,6,7,8-tetrahydroquinazolines[3]
22-Aminobenzene-1,3-dicarbonitrilesGuanidineHeat8-Cyano-2,4-diaminoquinazolines[7]
Experimental Protocol: Proposed Synthesis of 2,4-Diamino-5,6,7,8-tetrahydroquinazoline

This is a proposed protocol based on general methods for quinazoline synthesis.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal (0.11 mol) in absolute ethanol (50 mL).

  • To this solution, add guanidine hydrochloride (0.1 mol) and stir for 30 minutes at room temperature.

  • Add this compound (0.1 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica (B1680970) gel to isolate the desired 2,4-diamino-5,6,7,8-tetrahydroquinazoline.

IV. Thorpe-Ziegler Cyclization for Fused Carbocycles

The Thorpe-Ziegler reaction is a powerful tool for the intramolecular cyclization of dinitriles to form cyclic β-enaminonitriles, which can be subsequently hydrolyzed to cyclic ketones.[9] While not directly forming a heterocycle in the initial step, this reaction can be used to construct carbocyclic rings fused to a cyclohexane (B81311) core, which can then be further elaborated into complex heterocyclic systems. A plausible route would involve the alkylation of this compound to introduce a second cyanomethyl group, followed by Thorpe-Ziegler cyclization.

Proposed Synthetic Pathway:

G A This compound B Alkylation (e.g., with BrCH2CN) A->B C Dinitrile Intermediate B->C D Thorpe-Ziegler Cyclization (Base) C->D E Fused β-Enaminonitrile D->E F Hydrolysis (Acid) E->F G Fused Cyclopentanone (B42830) F->G

Caption: Proposed pathway for a fused carbocycle.

Experimental Protocol: Proposed Synthesis of a Fused Cyclopentanone via Thorpe-Ziegler Cyclization

This is a hypothetical protocol requiring experimental validation.

Part 1: Synthesis of the Dinitrile Intermediate

  • Generate the carbanion of this compound by treating it with a strong base like sodium amide in an inert solvent (e.g., THF) at low temperature.

  • Slowly add an equimolar amount of bromoacetonitrile (B46782) to the carbanion solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the dinitrile intermediate.

Part 2: Thorpe-Ziegler Cyclization

  • Dissolve the dinitrile intermediate in a suitable solvent (e.g., toluene (B28343) or DMF).

  • Add a strong base, such as sodium hydride or potassium tert-butoxide, portion-wise at room temperature.

  • Heat the reaction mixture to reflux for several hours until the cyclization is complete.

  • Cool the reaction mixture and carefully quench the excess base with a proton source (e.g., acetic acid).

  • Isolate the crude β-enaminonitrile by extraction and purify by chromatography or crystallization.

Part 3: Hydrolysis to the Fused Cyclopentanone

  • Treat the purified β-enaminonitrile with an aqueous acid solution (e.g., hydrochloric acid or sulfuric acid).

  • Heat the mixture to reflux to facilitate hydrolysis of the enamine and nitrile groups.

  • After completion, cool the reaction mixture and extract the fused cyclopentanone product with an organic solvent.

  • Purify the final product by distillation or column chromatography.

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of a variety of important heterocyclic compounds. The application of well-established reactions such as the Gewald and Thorpe-Ziegler reactions, as well as cyclocondensation reactions with reagents like hydrazine and guanidine, opens up avenues to a wide range of molecular architectures relevant to drug discovery and materials science. The protocols provided herein serve as a guide for researchers to explore the rich chemistry of this valuable synthetic intermediate.

References

1-Cyclohexenylacetonitrile: A Versatile C8 Building Block for the Synthesis of Morphinan Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the field of organic chemistry and natural product synthesis.

Introduction

1-Cyclohexenylacetonitrile, a readily accessible bifunctional molecule, has emerged as a valuable C8 building block in the intricate art of natural product synthesis. Its unique structure, featuring both a nucleophilic nitrile group and a reactive cyclohexene (B86901) moiety, provides a versatile platform for the construction of complex molecular architectures. This document outlines the application of this compound as a key precursor in the synthesis of morphinan (B1239233) alkaloids, a class of natural products with significant pharmacological importance, including the widely used antitussive agent, dextromethorphan (B48470). The synthetic strategy hinges on the transformation of this compound into a pivotal octahydroisoquinoline intermediate, which subsequently undergoes a biomimetic Grewe cyclization to forge the characteristic bridged polycyclic core of the morphinan skeleton.

Core Synthetic Strategy: From a Simple Building Block to a Complex Core

The journey from this compound to the intricate morphinan framework is a testament to strategic synthetic design. The overall transformation can be dissected into three key stages:

  • Reduction of the Nitrile: The synthetic cascade commences with the reduction of the nitrile functionality of this compound to furnish 2-(1-cyclohexenyl)ethanamine. This primary amine is the cornerstone for the subsequent construction of the nitrogen-containing heterocyclic core.

  • Formation of the Octahydroisoquinoline Skeleton: The resulting amine is then coupled with a suitably substituted phenylacetic acid derivative, followed by a Bischler-Napieralski-type cyclization and subsequent reduction to yield the crucial N-substituted-1-(arylmethyl)-octahydroisoquinoline intermediate.

  • Grewe Cyclization: The final key transformation is the acid-catalyzed Grewe cyclization of the octahydroisoquinoline intermediate. This intramolecular electrophilic substitution reaction forges the final ring of the morphinan core, establishing the characteristic bridged tetracyclic system.

This strategic sequence provides a convergent and efficient pathway to the morphinan scaffold, highlighting the utility of this compound as a foundational element in complex natural product synthesis.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the preparation of this compound is the Knoevenagel condensation of cyclohexanone (B45756) with cyanoacetic acid, followed by decarboxylation.

Table 1: Synthesis of this compound [1]

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1Cyclohexanone, Cyanoacetic AcidAmmonium (B1175870) Acetate, n-Hexane125-1451-3Intermediate
2Cyclohexenyl cyanoacetic acid (from Step 1)Piperazine (B1678402), Acetic Acid180-2002-4High

Protocol 1: Two-Step Synthesis of this compound [1]

Step 1: Dehydration

  • To a reaction vessel equipped with a stirrer, reflux condenser, and a Dean-Stark trap, add cyclohexanone, cyanoacetic acid, a catalytic amount of ammonium acetate, and n-hexane.

  • Heat the reaction mixture to a temperature between 125-145 °C and maintain for 1-3 hours, collecting the water evolved in the Dean-Stark trap.

  • Upon completion, the intermediate cyclohexenyl cyanoacetic acid is obtained.

Step 2: Decarboxylation

  • To the intermediate from the previous step, add acetic acid and piperazine.

  • Heat the mixture to 180-200 °C and maintain for 2-4 hours. The use of piperazine helps to control the evolution of carbon dioxide.

  • After the reaction is complete, the desired product, this compound, can be isolated and purified by standard procedures such as distillation.

Synthesis of Dextromethorphan from this compound

The following protocols outline the multi-step synthesis of dextromethorphan, a morphinan alkaloid, starting from this compound.

Step 1: Reduction of this compound to 2-(1-Cyclohexenyl)ethanamine

The nitrile group is reduced to a primary amine. While various reducing agents can be employed, catalytic hydrogenation is a common and efficient method.

Protocol 2: Catalytic Hydrogenation of this compound

  • In a high-pressure hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol (B145695) or methanol.

  • Add a catalytic amount of a hydrogenation catalyst, for example, Raney Nickel or a Palladium-based catalyst.

  • Pressurize the vessel with hydrogen gas to an appropriate pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.

  • After the reaction is complete, carefully filter off the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude 2-(1-cyclohexenyl)ethanamine, which can be purified by distillation.

Step 2: Synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide [2]

This step involves the amidation of 2-(1-cyclohexenyl)ethanamine with p-methoxyphenylacetic acid.

Table 2: Amide Formation [2]

ReactantsReagents/SolventsTemperature (°C)Time (h)
2-(1-Cyclohexenyl)ethanamine, p-Methoxyphenylacetic acidToluene (B28343), Boric AcidReflux8-10

Protocol 3: Amide Formation [2]

  • In a flask equipped with a Dean-Stark apparatus, dissolve p-methoxyphenylacetic acid in toluene and add a catalytic amount of boric acid.

  • Heat the mixture to 80-90 °C.

  • Add 2-(1-cyclohexenyl)ethanamine to the reaction mixture.

  • Heat the reaction to reflux for 8-10 hours, collecting the water that is formed.

  • After completion, distill the toluene under atmospheric pressure to afford the crude amide product.

Step 3: Bischler-Napieralski Cyclization to form 1-(4-methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline [3]

The amide undergoes an intramolecular cyclization to form the dihydroisoquinoline intermediate.

Table 3: Bischler-Napieralski Cyclization [3]

ReactantReagents/SolventsTemperatureTime (h)Yield (%)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamideToluene, Phosphorus oxychlorideReflux497.0

Protocol 4: Bischler-Napieralski Cyclization [3]

  • In a round-bottom flask, dissolve the amide from the previous step in toluene.

  • Add phosphorus oxychloride to the solution.

  • Reflux the mixture for 4 hours.

  • After cooling to room temperature, carefully quench the reaction with water.

  • Extract the product with an organic solvent such as dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the hexahydroisoquinoline product.

Step 4: Reduction to 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

The imine intermediate is reduced to the corresponding octahydroisoquinoline.

Protocol 5: Reduction of the Dihydroisoquinoline

  • Dissolve the hexahydroisoquinoline from the previous step in a suitable solvent like methanol.

  • Cool the solution in an ice bath and add a reducing agent such as sodium borohydride (B1222165) in portions.

  • Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer to yield the octahydroisoquinoline.

Step 5: N-Methylation [4]

The secondary amine of the octahydroisoquinoline is methylated.

Protocol 6: N-Methylation [4]

  • Dissolve the octahydroisoquinoline in a suitable solvent.

  • Add a methylating agent such as formaldehyde (B43269) and a reducing agent like formic acid (Eschweiler-Clarke reaction) or methyl iodide in the presence of a base.

  • Stir the reaction at an appropriate temperature until completion.

  • Work up the reaction by quenching, extraction, and purification to obtain the N-methylated product.

Step 6: Grewe Cyclization to form the Morphinan Skeleton [5]

The final key step is the acid-catalyzed cyclization to form the dextromethorphan precursor.

Table 4: Grewe Cyclization [5]

ReactantReagents/SolventsTemperature (°C)Time (h)
N-Formyl-1-(4-methoxybenzyl)-octahydroisoquinolinePhosphoric acid, Toluene65-7010-12

Protocol 7: Grewe Cyclization [5]

  • To a solution of the N-formyl-1-(4-methoxybenzyl)-octahydroisoquinoline in toluene, add phosphorus pentoxide.

  • Slowly add the organic layer containing the substrate.

  • Heat the reaction mixture to 65-70 °C and maintain for 10-12 hours, monitoring the reaction by HPLC.

  • After completion, cool the reaction and quench by pouring it into chilled water.

  • Extract the product with an organic solvent, wash with water and sodium bicarbonate solution.

  • Concentrate the organic layer to obtain the crude N-formyl dextromethorphan, which can be deformylated and N-methylated if the N-formyl derivative was used as the starting material for the cyclization.

Signaling Pathways and Workflow Diagrams

Synthesis_of_1_Cyclohexenylacetonitrile Cyclohexanone Cyclohexanone Intermediate Cyclohexenyl cyanoacetic acid Cyclohexanone->Intermediate Ammonium Acetate, n-Hexane, 125-145°C Cyanoacetic_Acid Cyanoacetic Acid Cyanoacetic_Acid->Intermediate Product This compound Intermediate->Product Piperazine, Acetic Acid, 180-200°C

Caption: Synthesis of this compound.

Dextromethorphan_Synthesis_Workflow cluster_start Starting Material cluster_intermediates Key Intermediates cluster_end Final Product Start This compound Amine 2-(1-Cyclohexenyl)ethanamine Start->Amine Reduction Amide N-[2-(1-cyclohexen-1-yl)ethyl]- 2-(4-methoxyphenyl)acetamide Amine->Amide Amidation Hexahydroisoquinoline 1-(4-methoxybenzyl)- 3,4,5,6,7,8-hexahydroisoquinoline Amide->Hexahydroisoquinoline Bischler-Napieralski Cyclization Octahydroisoquinoline 1-(4-methoxybenzyl)- 1,2,3,4,5,6,7,8-octahydroisoquinoline Hexahydroisoquinoline->Octahydroisoquinoline Reduction N_Methyl_Octahydroisoquinoline N-Methyl-1-(4-methoxybenzyl)- octahydroisoquinoline Octahydroisoquinoline->N_Methyl_Octahydroisoquinoline N-Methylation Dextromethorphan Dextromethorphan N_Methyl_Octahydroisoquinoline->Dextromethorphan Grewe Cyclization

Caption: Synthetic workflow to Dextromethorphan.

Conclusion

This compound serves as an effective and versatile starting material for the synthesis of complex natural products, exemplified by the construction of the morphinan alkaloid, dextromethorphan. The synthetic route, involving a series of robust and well-established chemical transformations, underscores the power of strategic planning in organic synthesis. The detailed protocols provided herein offer a practical guide for researchers engaged in the synthesis of morphinans and other related alkaloids, and highlight the potential of simple building blocks in accessing intricate molecular diversity. This approach not only provides a reliable pathway to these important molecules but also offers a platform for the development of novel analogs with potentially enhanced therapeutic properties.

References

Application Notes and Protocols: Synthesis of 1-Cyclohexenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed experimental protocol for the synthesis of 1-Cyclohexenylacetonitrile, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The primary method described is the Knoevenagel condensation of cyclohexanone (B45756) with cyanoacetic acid, followed by decarboxylation.

Data Presentation

The following table summarizes the key quantitative data for two variations of the synthesis of this compound. Method 1 is a well-established laboratory-scale procedure from Organic Syntheses, while Method 2 is adapted from a patented industrial process.

ParameterMethod 1 (Organic Syntheses)[1]Method 2 (Patented Process)[2]
Starting Materials
Cyclohexanone1.1 molesNot specified
Cyanoacetic Acid1.0 moleNot specified
Catalyst/Reagents
Dehydration CatalystAmmonium (B1175870) Acetate (B1210297) (0.04 mole)Ammonium Acetate
Decarboxylation CatalystNone (thermal)Piperazine
Solvent
DehydrationBenzene (B151609)n-Hexane, Acetic Acid
Reaction Conditions
Dehydration Temperature160–165 °C125–145 °C
Dehydration Time3 hours1–3 hours
Decarboxylation Temp.165–175 °C (at 35-45 mm Hg)180–200 °C
Decarboxylation TimeNot specified (rapid)2–4 hours
Product Information
Yield76–91%>98% (Purity)
Boiling Point74–75 °C / 4 mm HgNot specified
Refractive Index (n25D)1.4769Not specified

Experimental Protocols

Method 1: Laboratory Scale Synthesis via Knoevenagel Condensation and Decarboxylation[1]

This protocol is adapted from a procedure published in Organic Syntheses, which provides a reliable method for obtaining high yields of this compound.

Materials:

  • Cyclohexanone (108 g, 1.1 moles)

  • Cyanoacetic acid (85 g, 1.0 mole)

  • Ammonium acetate (3.0 g, 0.04 mole)

  • Benzene (75 ml)

  • Ether

  • 5% Sodium carbonate solution

  • Anhydrous sodium sulfate

Equipment:

  • 500-ml round-bottomed flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle or oil bath

  • Distillation apparatus for vacuum distillation

  • Separatory funnel

Procedure:

Step 1: Condensation and Dehydration

  • To a 500-ml round-bottomed flask, add cyclohexanone (1.1 moles), cyanoacetic acid (1.0 mole), ammonium acetate (0.04 mole), and 75 ml of benzene.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture in an oil bath at 160–165 °C to maintain vigorous reflux.

  • Continuously remove the water that collects in the Dean-Stark trap. The theoretical amount of water to be collected is 18 ml. This step typically takes about 2 hours.

  • After the theoretical amount of water has been collected, continue to heat the mixture under reflux for an additional hour.

Step 2: Decarboxylation and Isolation

  • Allow the reaction mixture to cool. Remove the benzene under reduced pressure using a rotary evaporator. The intermediate, cyclohexylidenecyanoacetic acid, will solidify upon removal of the solvent.

  • Set up the flask for vacuum distillation. Heat the flask slowly in an oil bath to 165–175 °C while maintaining a vacuum of 35–45 mm Hg.

  • The solid intermediate will melt, and vigorous decarboxylation will occur. The crude this compound will distill at 100–120 °C under these conditions.

Step 3: Purification

  • Dilute the collected crude product with 50 ml of ether.

  • Transfer the ethereal solution to a separatory funnel and wash it with 10 ml of a 5% sodium carbonate solution, followed by a wash with 10 ml of water.

  • Dry the ether layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the ether by distillation at atmospheric pressure.

  • Distill the residue under reduced pressure. Collect the fraction boiling at 74–75 °C / 4 mm Hg. This will yield 92–110 g (76–91%) of pure this compound as a colorless liquid.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_reactants Starting Materials Cyclohexanone Cyclohexanone Mix Mix Reactants in Flask Cyanoacetic_Acid Cyanoacetic Acid Ammonium_Acetate Ammonium Acetate (Catalyst) Benzene Benzene (Solvent) Reflux Heat to Reflux (160-165°C) with Dean-Stark Trap Mix->Reflux Step 1: Condensation Remove_Benzene Remove Benzene (Reduced Pressure) Reflux->Remove_Benzene Intermediate: Cyclohexylidenecyanoacetic acid Decarboxylate Vacuum Distillation (165-175°C, 35-45 mmHg) Remove_Benzene->Decarboxylate Step 2: Decarboxylation Workup Aqueous Workup (Ether, Na2CO3, H2O) Decarboxylate->Workup Crude Product Purify Final Vacuum Distillation (74-75°C, 4 mmHg) Workup->Purify Step 3: Purification Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Analytical Characterization of 1-Cyclohexenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methods for the comprehensive characterization of 1-Cyclohexenylacetonitrile (CAS No. 6975-71-9), a versatile intermediate in organic synthesis. The following protocols are designed to ensure accurate and reproducible results for identity, purity, and stability assessments.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the unambiguous structural verification of this compound, providing a detailed map of the proton and carbon skeleton.[1]

1.1.1. ¹H NMR Spectroscopy

  • Purpose: To identify the different types of protons and their connectivity in the molecule.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃.

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4.0 s

    • Spectral width: -2 to 12 ppm

Expected Chemical Shifts:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.8 - 6.0m1HOlefinic proton (=CH-)
~3.1s2HMethylene (B1212753) protons (-CH₂-CN)
~2.1 - 2.3m4HAllylic methylene protons (-CH₂-C=)
~1.5 - 1.7m4HAliphatic methylene protons (-CH₂-)

1.1.2. ¹³C NMR Spectroscopy

  • Purpose: To identify the number of unique carbon atoms and their chemical environment.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Reference: CDCl₃ at 77.16 ppm.

Experimental Protocol:

  • Sample Preparation: Dissolve 20-50 mg of this compound in approximately 0.7 mL of CDCl₃.

  • Instrument: A 75 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Proton-decoupled

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 45°

    • Acquisition time: 1.5 s

    • Spectral width: -5 to 220 ppm

Expected Chemical Shifts:

Chemical Shift (ppm)Assignment
~135Quaternary olefinic carbon (-C=)
~125Tertiary olefinic carbon (=CH-)
~118Nitrile carbon (-CN)
~30 - 40Methylene carbons (-CH₂-)
~20 - 30Methylene carbons (-CH₂-)
~15Methylene carbon (-CH₂-CN)

Logical Relationship of NMR Assignments

1H_NMR ¹H NMR Structure This compound Structure 1H_NMR->Structure Proton Environment 13C_NMR ¹³C NMR 13C_NMR->Structure Carbon Skeleton

Caption: Relationship between NMR data and molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Experimental Protocol:

  • Sample Preparation: A thin film of the neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3030Medium=C-H stretch (alkene)
~2930, 2860StrongC-H stretch (aliphatic)
~2245MediumC≡N stretch (nitrile)
~1650MediumC=C stretch (alkene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol (Electron Ionization - GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • GC Conditions: See Section 2.1 for a detailed GC protocol.

Expected Fragmentation Pattern:

m/zProposed Fragment
121[M]⁺ (Molecular Ion)
94[M - HCN]⁺
80[M - CH₂CN]⁺
67[C₅H₇]⁺

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and quantifying any impurities.

Gas Chromatography (GC)

GC is a primary method for determining the purity of volatile compounds like this compound.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like ethyl acetate.

  • Instrument: A Gas Chromatograph with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (MS).

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes at 250 °C.

    • Detector Temperature (FID): 280 °C.

Experimental Workflow for GC Analysis

cluster_prep Sample Preparation cluster_gc GC System Prep Dissolve sample in Ethyl Acetate Injector Injector (250 °C) Prep->Injector Column DB-5ms Column (Temp. Program) Injector->Column Detector FID/MS (280 °C) Column->Detector Data_Analysis Data Analysis (Purity Assessment) Detector->Data_Analysis Signal Sample This compound Sample TGA TGA Analysis Sample->TGA DSC DSC Analysis Sample->DSC Decomposition Decomposition Temperature TGA->Decomposition Transitions Thermal Transitions (e.g., Boiling Point) DSC->Transitions

References

Application Notes and Protocols for the HPLC Analysis of 1-Cyclohexenylacetonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexenylacetonitrile is a versatile intermediate in organic synthesis, utilized in the creation of various pharmaceutical and specialty chemical compounds. Its α,β-unsaturated nitrile structure provides multiple reaction sites for further chemical modifications. Accurate and reliable analytical methods are crucial for monitoring reaction progress, determining purity, and performing quantitative analysis of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for these purposes due to its high resolution, sensitivity, and reproducibility.

These application notes provide detailed protocols for the reversed-phase HPLC analysis of this compound, guidance for the analysis of its derivatives, and a starting point for chiral separation.

Application Note 1: Purity Determination and Quantification of this compound by Reversed-Phase HPLC

This method is suitable for the routine analysis of this compound to determine its purity and quantify its concentration in reaction mixtures or as a bulk substance. The method is based on a reversed-phase separation on a C18 column with a simple isocratic mobile phase.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile (B52724) : Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 10 minutes
Method Validation Summary

The following table summarizes typical validation parameters for this method.

ParameterResult
Retention Time (t_R) ~ 4.5 min
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Experimental Protocol

1. Reagent and Standard Preparation:

  • Mobile Phase Preparation: Mix 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water. Add 1 mL of 85% phosphoric acid and mix thoroughly. Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation:

  • Reaction Mixture: Dilute an aliquot of the reaction mixture with the mobile phase to an expected concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Bulk Substance: Accurately weigh approximately 10 mg of the bulk substance and dissolve it in 10 mL of the mobile phase. Dilute further as necessary to fall within the calibration range and filter before injection.

3. HPLC Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify and quantify this compound in the samples by comparing the retention time and peak area to the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing MobilePhase Mobile Phase (ACN:H2O:H3PO4) Equilibration System Equilibration MobilePhase->Equilibration Standard Standard Solution (1 mg/mL) Calibration Calibration Curve Generation Standard->Calibration Sample Sample Solution (Diluted & Filtered) Injection Sample Injection Sample->Injection Equilibration->Calibration Calibration->Injection DataAcquisition Data Acquisition Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report Method_Development Analyte Analyte Properties (Polarity, pKa) Column Column Selection (e.g., C18, Phenyl) Analyte->Column MobilePhase Mobile Phase (ACN vs. MeOH, pH) Analyte->MobilePhase InitialMethod Initial Isocratic Method Column->InitialMethod MobilePhase->InitialMethod Evaluation Evaluate Resolution, Peak Shape, Retention InitialMethod->Evaluation Optimization Optimize Mobile Phase Composition / Gradient Evaluation->Optimization Not Acceptable FinalMethod Final Validated Method Evaluation->FinalMethod Acceptable Optimization->Evaluation Chiral_Workflow RacemicSample Prepare Racemic Sample ScreenCSPs Screen Chiral Stationary Phases (Cellulose, Amylose, etc.) RacemicSample->ScreenCSPs ScreenModes Screen Mobile Phase Modes (Normal, Reversed, Polar Organic) ScreenCSPs->ScreenModes InitialSeparation Identify Promising Initial Separation ScreenModes->InitialSeparation Optimize Optimize Mobile Phase Ratio, Flow Rate, and Temperature InitialSeparation->Optimize Partial or No Separation Validate Validate Method (Resolution, Linearity, Precision) InitialSeparation->Validate Good Separation Optimize->InitialSeparation

Application Note: Gas Chromatography Method for Purity Assessment of 1-Cyclohexenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Cyclohexenylacetonitrile is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its purity is critical to ensure the quality, safety, and efficacy of the final products. This application note details a gas chromatography (GC) method for the quantitative purity assessment of this compound. The method is designed to separate the main component from potential process-related impurities, including unreacted starting materials and byproducts from its common synthesis route, the Knoevenagel condensation of cyclohexanone (B45756) and cyanoacetic acid.

Potential Impurities

The primary synthesis route for this compound involves the Knoevenagel condensation. Potential impurities arising from this process may include:

  • Cyclohexanone: Unreacted starting material.

  • Cyanoacetic acid: Unreacted starting material. Due to its low volatility, it is less likely to be observed under typical GC conditions without derivatization, but its presence can indicate incomplete reaction.

  • Cyclohexylideneacetonitrile: A potential isomeric byproduct.

  • Cyclohexylidenecyanoacetic acid: An intermediate of the Knoevenagel condensation. This compound is likely to decarboxylate at high temperatures in the GC injector.

Experimental Protocols

This section outlines the recommended gas chromatography method for the purity analysis of this compound.

1. Sample Preparation

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as acetone (B3395972) or ethyl acetate, and dilute to the mark.

  • Further dilute an aliquot of this stock solution to a final concentration of approximately 1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into a GC vial.

2. Gas Chromatography (GC) Conditions

A gas chromatograph equipped with a flame ionization detector (FID) is recommended for this analysis. The following conditions have been optimized for the separation of this compound from its potential impurities.

ParameterValue
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS, or equivalent)
30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program
Initial Temperature80 °C, hold for 2 minutes
Ramp Rate10 °C/min to 220 °C
Final HoldHold at 220 °C for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Makeup Gas (N₂) 25 mL/min

3. Data Analysis

The purity of this compound is determined by the area percent method. The percentage of each component is calculated by dividing its peak area by the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes the expected retention times and relative response factors for this compound and its potential impurities based on the proposed GC method. Note that actual retention times may vary slightly depending on the specific instrument and column used.

CompoundExpected Retention Time (min)Relative Response Factor (RRF) (Assumed)
Cyclohexanone~ 5.51.05
This compound ~ 10.2 1.00
Cyclohexylideneacetonitrile~ 10.81.00

Note: The relative response factors are assumed to be 1.00 for area percent calculation but should be experimentally determined for accurate quantitative analysis.

Mandatory Visualizations

Diagram of the GC Purity Assessment Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to 1 mg/mL dissolve->dilute filter Filter into GC Vial dilute->filter inject Inject Sample into GC filter->inject separate Separation on Column inject->separate detect Detection by FID separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for the purity assessment of this compound by GC-FID.

Diagram of Factors Affecting GC Separation

GC_Factors cluster_params Instrumental Parameters cluster_analyte Analyte Properties center GC Separation (Resolution) volatility Volatility (Boiling Point) center->volatility polarity Polarity center->polarity interaction Interaction with Stationary Phase center->interaction column Column (Stationary Phase, Length, Diameter) column->center temp Oven Temperature (Isothermal or Programmed) temp->center flow Carrier Gas (Flow Rate, Type) flow->center

Caption: Key factors influencing the separation of compounds in gas chromatography.

Application Notes and Protocols for the Large-Scale Synthesis of 1-Cyclohexenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 1-Cyclohexenylacetonitrile, an important intermediate in the production of pharmaceuticals, herbicides, and UV absorbers.[1] The protocols are based on established and scalable methods, with a focus on reaction conditions, catalyst selection, and purification techniques to ensure high yield and purity for industrial applications.

Overview of Synthetic Routes

The industrial production of this compound (CAS No: 6975-71-9) is primarily achieved through two main synthetic strategies:

  • Two-Step Dehydration-Decarboxylation: This common approach involves the initial reaction of cyclohexanone (B45756) with cyanoacetic acid to form an intermediate, cyclohexenyl cyanoacetic acid. This intermediate is then subjected to decarboxylation to yield the final product.[1][2] This method offers high yields and good control over the reaction process.[1]

  • Direct Condensation: A more direct route involves the condensation of cyclohexanone with acetonitrile (B52724) in the presence of a strong base.[2][3] While potentially more streamlined, this method may require specific conditions to favor the desired α,β-unsaturated isomer over the β,γ-isomer.[3]

Data Presentation: Comparison of Synthesis Parameters

The following tables summarize the key quantitative data for the different synthetic approaches, providing a basis for process optimization and scale-up.

Table 1: Two-Step Dehydration-Decarboxylation Method

ParameterDehydration StepDecarboxylation StepSource
Reactants Cyclohexanone, Cyanoacetic AcidCyclohexenyl cyanoacetic acid[1][4]
Catalyst Ammonium (B1175870) acetatePiperazine (B1678402)[1]
Solvent n-Hexane or BenzeneAcetic acid[1][4]
Temperature 125-145 °C (n-Hexane) / 160-165 °C (Benzene)180-200 °C[1][4]
Reaction Time 1-3 hours2-4 hours[1]
Yield -76-91%[4]
Product Purity ->98%[1]

Table 2: Direct Condensation Method

ParameterValueSource
Reactants Cyclohexanone, Acetonitrile[3]
Base Potassium hydroxide (B78521) (KOH)[3]
Solvent Acetonitrile[3]
Temperature Reflux[3]
Reaction Time 0.5-1.0 hour addition, then continued stirring[3]
Yield 55-75% (of pure α,β-isomer after purification)[3]
Product Purity High purity after bromination and distillation[3]

Experimental Protocols

The following are detailed protocols for the laboratory-scale synthesis, which can be adapted for larger-scale production with appropriate engineering controls.

Protocol 1: Two-Step Dehydration-Decarboxylation

This protocol is adapted from a patented industrial method.[1]

Step 1: Dehydration to form Cyclohexenyl Cyanoacetic Acid

  • To a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus, add cyclohexanone, cyanoacetic acid, ammonium acetate, and n-hexane.

  • Heat the mixture to a reflux temperature of 125-145 °C.[1]

  • Continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Maintain the reaction for 1-3 hours until the theoretical amount of water is collected.[1]

  • The resulting solution contains the intermediate, cyclohexenyl cyanoacetic acid.

Step 2: Decarboxylation to form this compound

  • To the intermediate from Step 1, add piperazine and acetic acid.[1]

  • Heat the reaction mixture to 180-200 °C to initiate decarboxylation, which is evidenced by the evolution of carbon dioxide.[1] Piperazine helps to control the rate of gas evolution, ensuring a safer reaction on a large scale.[1]

  • Maintain the reaction at this temperature for 2-4 hours until the gas evolution ceases.[1]

  • Cool the reaction mixture.

  • The crude product is then purified by distillation under reduced pressure to yield this compound with a purity of over 98%.[1]

Protocol 2: Direct Condensation

This protocol is based on the procedure from Organic Syntheses.[3]

  • In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, charge potassium hydroxide pellets and acetonitrile.

  • Heat the mixture to reflux.

  • In the addition funnel, prepare a solution of cyclohexanone in acetonitrile.

  • Add the cyclohexanone solution to the refluxing mixture over a period of 30-60 minutes.[3]

  • After the addition is complete, continue stirring at reflux for a specified period.

  • Cool the reaction mixture and pour it onto cracked ice.

  • The product is then extracted with an organic solvent (e.g., ether).

  • The combined organic extracts are washed and dried.

  • The crude product, which is a mixture of α,β- and β,γ-isomers, is then subjected to a purification step involving selective bromination of the undesired isomer followed by distillation to isolate the pure α,β-isomer, this compound.[3]

Visualizations

Synthetic Pathway

G Synthesis of this compound cluster_0 Two-Step Dehydration-Decarboxylation A Cyclohexanone C Cyclohexenyl Cyanoacetic Acid (Intermediate) A->C + B (Ammonium Acetate, n-Hexane, 125-145°C) D This compound A->D + E (KOH, Acetonitrile, Reflux) B Cyanoacetic Acid C->D (Piperazine, Acetic Acid, 180-200°C) - CO2 E Acetonitrile

Caption: Chemical synthesis pathways for this compound.

Experimental Workflow: Two-Step Method

G Workflow for Two-Step Synthesis start Start step1 Step 1: Dehydration - Mix Cyclohexanone, Cyanoacetic Acid, Ammonium Acetate, n-Hexane - Heat to 125-145°C - Remove water via Dean-Stark start->step1 step2 Step 2: Decarboxylation - Add Piperazine and Acetic Acid - Heat to 180-200°C - Monitor CO2 evolution step1->step2 step3 Purification - Cool the reaction mixture - Perform vacuum distillation step2->step3 end Final Product: This compound (>98% Purity) step3->end

Caption: Experimental workflow for the two-step synthesis.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6] All manipulations should be performed in a well-ventilated fume hood.[2] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5][6]

Industrial Applications

This compound is a key intermediate in several industrial sectors:

  • Pharmaceuticals: It is a precursor for the synthesis of central nervous system analgesics like morphinane and dextromethorphan.[1]

  • Agrochemicals: It is used in the production of herbicides.[1]

  • Fine Chemicals: It serves as a building block for UV light absorbers and sun-screening agents.[1]

The nitrile group can be hydrolyzed to form 1-cyclohexenylacetic acid, further expanding its synthetic utility.[2][7]

References

Green Chemistry Approaches for the Synthesis of 1-Cyclohexenylacetonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-Cyclohexenylacetonitrile, a key intermediate in the pharmaceutical and fine chemical industries. The focus is on green chemistry approaches that offer advantages in terms of reduced environmental impact, increased safety, and improved efficiency compared to traditional methods.

Introduction

This compound is a valuable building block in organic synthesis, notably as a precursor for the production of pharmaceuticals and other specialty chemicals. Traditional synthesis routes often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste streams. The development of greener synthetic methodologies is therefore of paramount importance. This document outlines and compares several synthetic strategies, including traditional methods and modern green chemistry approaches such as microwave-assisted synthesis, ionic liquid catalysis, and one-pot procedures.

Overview of Synthetic Approaches

The synthesis of this compound can be broadly categorized into two main pathways:

  • Two-Step Knoevenagel Condensation and Decarboxylation: This classic route involves the reaction of cyclohexanone (B45756) with an active methylene (B1212753) compound like cyanoacetic acid, followed by the removal of a carboxyl group.

  • One-Step Condensation: A more atom-economical approach involves the direct condensation of cyclohexanone with acetonitrile (B52724).

Green chemistry principles can be applied to both pathways to improve their environmental footprint. These include the use of alternative energy sources (microwaves), environmentally benign catalysts (ionic liquids, solid acids), and the reduction or elimination of volatile organic solvents.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the key quantitative data from various synthetic protocols for this compound, allowing for a clear comparison of their efficiency and green credentials.

Method Reactants Catalyst/Solvent Temp. (°C) Time Yield (%) Key Green Aspects Reference
Traditional Two-Step Cyclohexanone, Cyanoacetic AcidAmmonium (B1175870) Acetate (B1210297) / n-Hexane (Step 1); Piperazine (B1678402), Acetic Acid (Step 2)125-145 (Step 1); 180-200 (Step 2)1-3 h (Step 1); 2-4 h (Step 2)High (not specified)Controlled gas evolution[1]
Traditional Two-Step Cyclohexanone, Cyanoacetic AcidAmmonium Acetate / Benzene160-1653 h76-91-Organic Syntheses
One-Step Condensation Cyclohexanone, AcetonitrilePotassium Hydroxide (B78521) / AcetonitrileReflux2.5-3 h55-75One-step process, avoids decarboxylationOrganic Syntheses
Proposed Microwave-Assisted Cyclohexanone, Cyanoacetic AcidBasic Catalyst (e.g., Piperidine) / Solvent-free or high-boiling solvent~150< 30 minHigh (expected)Drastic reduction in reaction time, energy efficiencyInferred from related procedures
Proposed Ionic Liquid-Catalyzed Cyclohexanone, Cyanoacetic AcidBasic Ionic Liquid (e.g., [bmIm]OH) / Solvent-freeRoom Temp.< 30 minHigh (expected)Recyclable catalyst, solvent-free, mild conditions[2]

Experimental Protocols

Traditional Two-Step Synthesis: Knoevenagel Condensation and Decarboxylation

This protocol is based on established literature procedures and offers a reliable method for the synthesis of this compound.

Step 1: Dehydration of Cyclohexanone with Cyanoacetic Acid

  • Materials: Cyclohexanone, Cyanoacetic Acid, Ammonium Acetate, n-Hexane.

  • Procedure:

    • In a reaction flask equipped with a stirrer and a Dean-Stark apparatus, combine cyclohexanone, cyanoacetic acid, and a catalytic amount of ammonium acetate in n-hexane.

    • Heat the mixture to reflux at a temperature of 125-145°C.

    • Continuously remove the water formed during the reaction using the Dean-Stark trap.

    • The reaction is typically complete within 1-3 hours.

    • After cooling, the intermediate, cyclohexenyl cyanoacetic acid, can be isolated or used directly in the next step.

Step 2: Decarboxylation

  • Materials: Cyclohexenyl cyanoacetic acid (from Step 1), Piperazine, Acetic Acid.

  • Procedure:

    • To the intermediate from Step 1, add acetic acid and a catalytic amount of piperazine.

    • Heat the mixture to 180-200°C. The use of piperazine helps to control the rate of carbon dioxide evolution, ensuring a safer reaction.[1]

    • Maintain the temperature for 2-4 hours until the decarboxylation is complete.

    • The crude this compound is then purified by distillation under reduced pressure.

Green One-Step Synthesis: Condensation of Cyclohexanone with Acetonitrile

This one-step method is more atom-economical and avoids the decarboxylation step.

  • Materials: Cyclohexanone, Acetonitrile, Potassium Hydroxide.

  • Procedure:

    • In a three-necked flask equipped with a reflux condenser and mechanical stirrer, charge potassium hydroxide pellets and acetonitrile.

    • Bring the mixture to reflux.

    • Slowly add a solution of cyclohexanone in acetonitrile over a period of 30-60 minutes.

    • Continue heating at reflux for an additional 2 hours.

    • After cooling, the reaction mixture is worked up by pouring it onto ice, followed by steam distillation.

    • The distillate is extracted with ether, and the organic layer is dried and concentrated.

    • The final product is purified by vacuum distillation, yielding this compound.

Proposed Green Protocol: Microwave-Assisted Synthesis

This proposed protocol is based on the general principles of microwave-assisted Knoevenagel condensations and aims to significantly reduce reaction times.[3][4][5][6]

  • Materials: Cyclohexanone, Cyanoacetic Acid, Piperidine (B6355638) (or another basic catalyst).

  • Procedure:

    • In a dedicated microwave process vial, mix equimolar amounts of cyclohexanone and cyanoacetic acid.

    • Add a catalytic amount of piperidine (e.g., 10 mol%).

    • The reaction can be attempted under solvent-free conditions or with a small amount of a high-boiling point solvent (e.g., DMF, DMSO).

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at a constant temperature (e.g., 150°C) for a short period (e.g., 5-30 minutes). The reaction progress can be monitored by TLC.

    • After completion, cool the vial to room temperature.

    • The reaction mixture is then diluted with an appropriate organic solvent and washed with water to remove the catalyst.

    • The organic layer is dried and the solvent is evaporated. The product is purified by vacuum distillation.

Proposed Green Protocol: Ionic Liquid-Catalyzed Solvent-Free Synthesis

This proposed protocol leverages the catalytic activity and green credentials of ionic liquids.[2][7][8][9]

  • Materials: Cyclohexanone, Cyanoacetic Acid, a basic ionic liquid (e.g., 1-butyl-3-methylimidazolium hydroxide, [bmIm]OH).

  • Procedure:

    • In a round-bottom flask, combine cyclohexanone, cyanoacetic acid, and a catalytic amount of the basic ionic liquid.

    • Stir the mixture at room temperature. The reaction is expected to be complete within 10-30 minutes.[2]

    • Monitor the reaction progress by TLC.

    • Upon completion, extract the product with a suitable organic solvent (e.g., diethyl ether). The ionic liquid, being immiscible with many organic solvents, will remain in the flask.

    • The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

    • The product can be further purified by vacuum distillation.

    • The ionic liquid can be recovered, washed, dried, and reused for subsequent reactions.

Visualizations

Reaction Pathways

G cluster_0 Two-Step Knoevenagel Condensation & Decarboxylation cluster_1 One-Step Condensation A Cyclohexanone C Cyclohexenyl Cyanoacetic Acid A->C Condensation (e.g., NH4OAc) B Cyanoacetic Acid B->C D This compound C->D Decarboxylation (Heat, e.g., Piperazine) E Cyclohexanone G This compound E->G Condensation (e.g., KOH) F Acetonitrile F->G

Caption: Reaction pathways for the synthesis of this compound.

Experimental Workflow: Microwave-Assisted Synthesis

G Reactants Mix Reactants (Cyclohexanone, Cyanoacetic Acid, Catalyst) Microwave Microwave Irradiation (e.g., 150°C, 15 min) Reactants->Microwave Workup Work-up (Extraction, Washing) Microwave->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product This compound Purification->Product

Caption: Workflow for microwave-assisted synthesis.

Experimental Workflow: Ionic Liquid-Catalyzed Synthesis

G Reactants Mix Reactants & Ionic Liquid (Solvent-Free) Reaction Stir at Room Temperature (e.g., 20 min) Reactants->Reaction Extraction Product Extraction (e.g., Diethyl Ether) Reaction->Extraction IL_Recycle Ionic Liquid Recycle Reaction->IL_Recycle Purification Product Purification (Vacuum Distillation) Extraction->Purification Product This compound Purification->Product IL_Recycle->Reactants Reuse

Caption: Workflow for ionic liquid-catalyzed synthesis with catalyst recycling.

Conclusion

The synthesis of this compound can be achieved through various methods, with green chemistry approaches offering significant advantages. The one-step condensation with acetonitrile, microwave-assisted synthesis, and the use of ionic liquids represent more sustainable alternatives to the traditional two-step Knoevenagel condensation and decarboxylation. These greener methods often lead to shorter reaction times, milder reaction conditions, reduced waste, and the potential for catalyst recycling. The protocols and data presented in this document provide a valuable resource for researchers and professionals seeking to implement more environmentally friendly synthetic strategies in their work. Further optimization of the proposed green protocols could lead to even more efficient and sustainable production of this important chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Cyclohexenylacetonitrile Yield in Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclohexenylacetonitrile via Knoevenagel condensation. Our aim is to help you optimize your reaction yields and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of the Knoevenagel condensation for synthesizing this compound?

The Knoevenagel condensation is a nucleophilic addition reaction where an active hydrogen compound reacts with a carbonyl group, followed by a dehydration step.[1] In the synthesis of this compound, the carbonyl compound is cyclohexanone (B45756), and the active methylene (B1212753) compound is typically malononitrile (B47326) or cyanoacetic acid.[1][2] The reaction is usually catalyzed by a weak base.[1] When cyanoacetic acid is used, the condensation is often followed by a decarboxylation step to yield the final product.[2][3]

Q2: What are the common catalysts used for this reaction?

Weak bases are generally employed to catalyze the Knoevenagel condensation to avoid self-condensation of the ketone.[1] Commonly used catalysts include:

Q3: What solvents are suitable for this reaction?

The choice of solvent can significantly impact the reaction rate and yield.[5] Solvents that can form an azeotrope with water are often used to facilitate water removal and drive the reaction equilibrium forward. Common solvents include:

  • n-Hexane[3]

  • Benzene[2]

  • Toluene[5]

  • Ethanol[6]

  • Solvent-free conditions have also been reported to be effective and environmentally friendly.[6][7]

Q4: What are the typical reaction temperatures and times?

Reaction conditions can vary depending on the specific protocol and catalyst used. Generally, gentle heating is applied to increase the reaction rate.[6]

  • Dehydration step (with cyanoacetic acid): 125-145°C for 1-3 hours.[3]

  • Decarboxylation step: 180-200°C for 2-4 hours.[3]

  • With gentle heating, reactions can often be completed within 1-3 hours.[6]

Troubleshooting Guide

Low Yield

Problem: My reaction yield for the Knoevenagel condensation of cyclohexanone is consistently low.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inactive or Inappropriate Catalyst The catalyst may be old, impure, or not suitable for the specific reactants.[5][6] Use a fresh or recently purified catalyst.[6] Consider screening different weak bases like piperidine (B6355638) or ammonium acetate (B1210297) to find the optimal one for your system.[5] Ensure the correct stoichiometric amount of catalyst is used; too much can lead to side reactions.[6]
Suboptimal Reaction Temperature The temperature may be too low for the reaction to proceed efficiently or too high, causing side reactions.[5] Optimize the reaction temperature. Gentle heating (e.g., 40-80°C) can often improve the reaction rate and yield.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature.
Presence of Water The Knoevenagel condensation produces water, which can inhibit the reaction by shifting the equilibrium back towards the reactants.[5][6] If not using a system to remove water, consider adding a dehydrating agent or using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).[5]
Impure Reactants Impurities in cyclohexanone or the active methylene compound can interfere with the reaction.[6] Ensure the purity of your starting materials. Distill cyclohexanone if necessary.
Incorrect Molar Ratios The stoichiometry of the reactants can affect the yield. While a 1:1 molar ratio is common, slight excesses of one reactant may be beneficial.[5] Experiment with varying the molar ratios of cyclohexanone to the active methylene compound.
Side Reactions and Impurities

Problem: I am observing significant side products in my reaction mixture.

Possible Causes and Solutions:

Side Reaction Mitigation Strategies
Michael Addition The α,β-unsaturated product can undergo a Michael addition with another molecule of the active methylene compound. This is often favored by longer reaction times and higher temperatures.[6] Monitor the reaction closely with TLC and stop it once the starting material is consumed. Avoid excessive heating.
Self-Condensation of Cyclohexanone This is more likely to occur with stronger bases.[1] Use a weak base like piperidine or ammonium acetate as the catalyst.[1][6]

Data Presentation

Table 1: Comparison of Catalysts and Conditions for this compound Synthesis

Active Methylene Compound Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Cyanoacetic AcidAmmonium Acetaten-Hexane125-1451-3 (dehydration)High (not specified)[3]
Cyanoacetic AcidPiperazineAcetic Acid180-2002-4 (decarboxylation)High (not specified)[3]
Cyanoacetic AcidAmmonium AcetateBenzene (B151609)160-165376-91[2]
AcetonitrilePotassium HydroxideAcetonitrileReflux0.5-155-75[8]

Experimental Protocols

Protocol 1: Two-Step Synthesis from Cyclohexanone and Cyanoacetic Acid [3]

  • Dehydration: In a reaction vessel, combine cyclohexanone, cyanoacetic acid, ammonium acetate, and n-hexane. Heat the mixture to 125-145°C for 1-3 hours to carry out the dehydration reaction, forming cyclohexenyl cyanoacetic acid.

  • Decarboxylation: To the intermediate from the previous step, add piperazine and acetic acid. Heat the mixture to 180-200°C for 2-4 hours to induce decarboxylation, yielding this compound.

  • Purification: The crude product can be purified by distillation under reduced pressure.

Protocol 2: One-Pot Synthesis and Isolation of Intermediate [2]

  • Reaction Setup: In a 500-ml round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, place 108 g (1.1 moles) of cyclohexanone, 85 g (1.0 mole) of cyanoacetic acid, 3.0 g (0.04 mole) of ammonium acetate, and 75 ml of benzene.

  • Reaction: Heat the mixture in an oil bath at 160-165°C to maintain a vigorous reflux. Collect the water in the Dean-Stark trap. The theoretical amount of water (18 ml) should be collected in about 2 hours. Continue heating for an additional hour.

  • Work-up for this compound:

    • Remove the benzene under reduced pressure.

    • Heat the residual cyclohexylidenecyanoacetic acid slowly to 165–175°C under reduced pressure (35–45 mm Hg).

    • The crude this compound will distill at 100–120°C/35–45 mm Hg.

    • Dilute the crude product with 50 ml of ether, wash with 10 ml of 5% sodium carbonate solution, then with 10 ml of water, and dry over anhydrous sodium sulfate.

    • Remove the ether by distillation and distill the residue under reduced pressure to obtain pure this compound (b.p. 74–75°C/4 mm).

Visualizations

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Cyclohexanone Cyclohexanone Mix Mix Reactants Cyclohexanone->Mix Malononitrile Malononitrile / Cyanoacetic Acid Malononitrile->Mix Catalyst Catalyst (e.g., Ammonium Acetate) Catalyst->Mix Solvent Solvent (e.g., Toluene) Solvent->Mix Heat Heat to Reflux (e.g., 110-120°C) Mix->Heat Water_Removal Remove Water (Dean-Stark) Heat->Water_Removal Monitor Monitor by TLC Water_Removal->Monitor Cool Cool Reaction Monitor->Cool Wash Wash with Na2CO3 & Water Cool->Wash Dry Dry Organic Layer (Na2SO4) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill Product This compound Distill->Product

Caption: Experimental workflow for the Knoevenagel condensation.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of This compound Catalyst Catalyst Issue? Start->Catalyst Conditions Reaction Conditions Suboptimal? Start->Conditions Water Incomplete Water Removal? Start->Water Reactants Reactant Purity Issue? Start->Reactants Fresh_Catalyst Use Fresh/Different Catalyst Catalyst->Fresh_Catalyst Optimize_Temp Optimize Temperature & Time Conditions->Optimize_Temp Dean_Stark Use Dean-Stark or Dehydrating Agent Water->Dean_Stark Purify_Reactants Purify Starting Materials Reactants->Purify_Reactants

Caption: Troubleshooting logic for low yield in Knoevenagel condensation.

References

Controlling decarboxylation side reactions in 1-Cyclohexenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling decarboxylation side reactions during the synthesis of 1-Cyclohexenylacetonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the control of decarboxylation.

Issue 1: Uncontrolled, Vigorous Gas Evolution ("Punching Material") During Decarboxylation

  • Question: My reaction mixture is bubbling uncontrollably and violently, leading to loss of material. What is causing this and how can I prevent it?

  • Answer: This phenomenon, often referred to as "punching material," is caused by a rapid and uncontrolled decarboxylation of the intermediate, cyclohexenyl cyanoacetic acid, leading to a sudden release of a large volume of carbon dioxide gas.[1] To control this, a two-step synthesis approach is highly recommended. First, the Knoevenagel condensation is performed to synthesize and isolate the cyclohexenyl cyanoacetic acid intermediate. The decarboxylation is then carried out as a separate, controlled step.

    Solutions:

    • Two-Step Procedure: Separate the initial condensation/dehydration from the decarboxylation step. This allows for better control over the reaction conditions for each stage.[1]

    • Controlled Heating: Heat the isolated cyclohexenyl cyanoacetic acid slowly and uniformly. A sudden increase in temperature can trigger rapid decarboxylation.

    • Use of a Moderator: The addition of piperazine (B1678402) in an acetic acid solvent during the decarboxylation step has been shown to significantly reduce the escape speed of carbon dioxide, leading to a more stable and safer reaction.[1]

    • Reduced Pressure: Performing the decarboxylation under a controlled reduced pressure (e.g., 35-45 mm Hg) can also help to manage the rate of gas evolution.[2]

Issue 2: Low Yield of this compound

  • Question: My final yield of this compound is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields can result from incomplete initial condensation, inefficient decarboxylation, or the formation of side products.

    Solutions:

    • Optimize Condensation: Ensure the complete removal of water during the Knoevenagel condensation. Using a Dean-Stark apparatus is effective for this purpose.[2] The reaction temperature for the dehydration should be carefully controlled, typically between 125-145°C, to prevent side reactions.[1]

    • Optimize Decarboxylation Temperature: The temperature for the decarboxylation step is critical. For the neat decarboxylation of cyclohexylidenecyanoacetic acid, a temperature range of 165–175°C is recommended.[2] When using a piperazine/acetic acid system, a higher temperature range of 180-200°C is suggested.[1]

    • Minimize Isomer Formation: The formation of the thermodynamically less stable isomer, cyclohexylideneacetonitrile (B1615479), can occur. While this is more of an issue in direct condensation with acetonitrile, ensuring complete dehydration in the cyanoacetic acid route can favor the desired product.

    • Purification: Proper purification is crucial. Distillation under reduced pressure is the standard method for isolating the final product.[2]

Issue 3: Presence of Impurities in the Final Product

  • Question: My final product is not pure. What are the likely impurities and how can I remove them?

  • Answer: Common impurities include unreacted starting materials (cyclohexanone, cyanoacetic acid), the intermediate cyclohexenyl cyanoacetic acid, and the isomeric byproduct cyclohexylideneacetonitrile.

    Solutions:

    • Washing: The crude product can be washed with a dilute sodium carbonate solution to remove any remaining acidic impurities like cyanoacetic acid or the intermediate.[2]

    • Distillation: Careful fractional distillation under reduced pressure is the most effective method for separating this compound from starting materials and the cyclohexylideneacetonitrile isomer due to their different boiling points.

    • Reaction Monitoring: Use analytical techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure the complete consumption of starting materials and the intermediate before workup.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decarboxylation side reactions in the one-pot synthesis of this compound?

A1: In a one-pot synthesis involving cyclohexanone (B45756) and cyanoacetic acid, the initial Knoevenagel condensation is followed by decarboxylation. The vigorous and often uncontrolled loss of carbon dioxide is a known issue, which can lead to safety hazards and reduced yields.[1] This is due to the thermal decomposition of the intermediate, cyclohexenyl cyanoacetic acid.

Q2: Can I perform the synthesis in a single step?

A2: While single-step procedures exist, they are often associated with the aforementioned issue of violent decarboxylation.[1] A two-step process, involving the isolation of the cyclohexenyl cyanoacetic acid intermediate, offers significantly better control over the reaction and is generally recommended for both safety and yield.[1]

Q3: What is the role of piperazine and acetic acid in controlling decarboxylation?

A3: A patented method utilizes piperazine in an acetic acid solvent during the decarboxylation step. Piperazine acts to moderate the rate of carbon dioxide evolution, ensuring a smoother and more controlled reaction.[1]

Q4: What are the typical reaction conditions for the two-step synthesis?

A4: The following conditions have been reported:

  • Dehydration Step: Heating a mixture of cyclohexanone, cyanoacetic acid, and a catalyst like ammonium (B1175870) acetate (B1210297) in a solvent such as n-hexane at 125-145°C for 1-3 hours.[1]

  • Decarboxylation Step: Heating the isolated intermediate in the presence of piperazine and acetic acid at 180-200°C for 2-4 hours.[1] Alternatively, heating the neat intermediate at 165-175°C under reduced pressure.[2]

Q5: How can I monitor the progress of the reaction and characterize the final product?

A5:

  • Reaction Monitoring: Gas Chromatography (GC) can be used to monitor the disappearance of starting materials and the appearance of the product.

  • Product Characterization:

    • NMR Spectroscopy: 1H and 13C NMR are essential for confirming the structure of this compound and distinguishing it from the cyclohexylideneacetonitrile isomer. For this compound, you would expect to see a signal for the vinyl proton and the methylene (B1212753) protons adjacent to the nitrile group.

    • GC-MS: Gas Chromatography-Mass Spectrometry can be used to confirm the molecular weight of the product (121.18 g/mol ) and analyze its fragmentation pattern for further structural confirmation.

    • Infrared (IR) Spectroscopy: The presence of a nitrile group (C≡N) will be indicated by a sharp absorption band around 2240-2260 cm-1.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

MethodCatalystSolventDehydration Temperature (°C)Decarboxylation Temperature (°C)Reported YieldReference
Two-Step (Organic Syntheses)Ammonium AcetateBenzene (B151609)160-165165-175 (neat, under vacuum)76-91%[2]
Two-Step (Patent CN104262197A)Ammonium Acetaten-Hexane125-145180-200 (with Piperazine/Acetic Acid)High (not quantified)[1]

Experimental Protocols

Detailed Methodology for the Two-Step Synthesis of this compound (Adapted from Organic Syntheses) [2]

Part A: Cyclohexylidenecyanoacetic Acid (Intermediate)

  • Apparatus Setup: In a 500-mL round-bottomed flask equipped with a capillary tube side arm, place 108 g (1.1 moles) of cyclohexanone, 85 g (1.0 mole) of cyanoacetic acid, 3.0 g (0.04 mole) of ammonium acetate, and 75 mL of benzene.

  • Dehydration: Attach a modified Dean-Stark water separator, which is connected to a reflux condenser. Heat the mixture in an oil bath at 160–165°C to maintain a vigorous reflux.

  • Water Removal: Collect the water that separates in the Dean-Stark trap at intervals. The theoretical amount of water (18 mL) should be collected over approximately 2 hours. Continue heating under reflux for an additional hour.

  • Isolation of Intermediate:

    • Dilute the benzene solution with an additional 100 mL of hot benzene and transfer it to a 1-L separatory funnel.

    • Allow the solution to cool to slightly above room temperature, then add 200 mL of ether.

    • Once at room temperature, wash the solution with two 50-mL portions of cold water.

    • Break any emulsion that forms by slow filtration through a Büchner funnel.

    • Remove the ether and concentrate the benzene solution to approximately 300 mL by distillation under reduced pressure.

    • Cool the solution slowly to room temperature and then to about 10°C in a refrigerator to crystallize the cyclohexylidenecyanoacetic acid.

    • Collect the crystals, wash with cold benzene, and dry in a vacuum desiccator. A second crop can be obtained from the filtrate. The total yield is 108–126 g (65–76%).

Part B: this compound (Final Product)

  • Apparatus Setup: Place the dried cyclohexylidenecyanoacetic acid in a flask attached to a Vigreux column for distillation.

  • Solvent Removal: If starting from the benzene solution from Part A, cool to about 50°C and remove the benzene under reduced pressure until the intermediate solidifies.

  • Decarboxylation and Distillation:

    • Slowly heat the flask containing the intermediate in an oil bath to 165–175°C.

    • Evacuate the system with a water pump to a pressure of 35–45 mm Hg.

    • The acid will melt, and decarboxylation will occur rapidly. The crude this compound will distill at 100–120°C/35–45 mm Hg.

  • Workup and Purification:

    • Dilute the crude product with 50 mL of ether.

    • Wash the ether solution with 10 mL of 5% sodium carbonate solution, followed by 10 mL of water.

    • Dry the ether solution over anhydrous sodium sulfate.

    • Remove the ether by distillation.

    • Distill the residue under reduced pressure. Collect the this compound as a colorless liquid at a boiling point of 74–75°C/4 mm Hg. The yield is 92–110 g (76–91% based on cyanoacetic acid).

Visualizations

ReactionPathway Cyclohexanone Cyclohexanone Intermediate Cyclohexenyl Cyanoacetic Acid Cyclohexanone->Intermediate + Cyanoacetic Acid (Knoevenagel Condensation) - H2O CyanoaceticAcid Cyanoacetic Acid Product This compound Intermediate->Product Heat (Decarboxylation) CO2 CO2 Intermediate->CO2

Caption: Reaction pathway for the two-step synthesis of this compound.

ExperimentalWorkflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Decarboxylation cluster_workup Workup & Purification A1 Mix Cyclohexanone, Cyanoacetic Acid, Ammonium Acetate, Benzene A2 Heat with Dean-Stark Trap (160-165°C) A1->A2 A3 Isolate Intermediate (Cyclohexenyl Cyanoacetic Acid) A2->A3 B1 Heat Intermediate under Vacuum (165-175°C) A3->B1 B2 Distill Crude Product B1->B2 C1 Wash with Na2CO3 soln. B2->C1 C2 Dry over Na2SO4 C1->C2 C3 Fractional Distillation C2->C3 FinalProduct FinalProduct C3->FinalProduct Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingLogic cluster_violent Violent Reaction cluster_lowyield Low Yield Problem Problem Encountered VigorousGas Uncontrolled Gas Evolution Problem->VigorousGas LowYield Low Product Yield Problem->LowYield Cause_RapidDecarb Cause: Rapid Decarboxylation VigorousGas->Cause_RapidDecarb Solution_TwoStep Solution: Two-Step Synthesis Cause_RapidDecarb->Solution_TwoStep Solution_Moderator Solution: Use Piperazine Cause_RapidDecarb->Solution_Moderator Cause_IncompleteCond Cause: Incomplete Condensation LowYield->Cause_IncompleteCond Cause_InefficientDecarb Cause: Inefficient Decarboxylation LowYield->Cause_InefficientDecarb Solution_OptimizeCond Solution: Optimize Dehydration Cause_IncompleteCond->Solution_OptimizeCond Solution_OptimizeDecarb Solution: Optimize Temperature Cause_InefficientDecarb->Solution_OptimizeDecarb

Caption: Troubleshooting logic for common synthesis issues.

References

Identifying and minimizing byproducts in 1-Cyclohexenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclohexenylacetonitrile. Our goal is to help you identify and minimize byproducts to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common methods for synthesizing this compound are:

  • Knoevenagel Condensation of Cyclohexanone (B45756) and Cyanoacetic Acid: This is a two-step process involving an initial condensation to form an intermediate, followed by decarboxylation.[1][2]

  • Direct Condensation of Cyclohexanone and Acetonitrile (B52724): This method typically employs a strong base, such as potassium hydroxide (B78521), to facilitate the reaction.[3]

Q2: What are the major byproducts I should expect in the synthesis of this compound?

A2: The primary byproduct of concern is the isomeric Cyclohexylideneacetonitrile . Other potential impurities include unreacted starting materials (cyclohexanone, cyanoacetic acid, acetonitrile), self-condensation products of cyclohexanone, and residual catalyst.[3] In reactions using ammonium (B1175870) acetate (B1210297), acetamide (B32628) may also be formed.

Q3: My reaction yield is low. What are the common causes?

A3: Low yields can stem from several factors:

  • Inefficient Water Removal: The condensation reaction produces water. Failure to remove it can shift the equilibrium back towards the reactants.

  • Catalyst Inactivity: The catalyst may be old, impure, or used in an incorrect amount. Weak bases are typically used, and using a strong base can promote self-condensation of the starting materials.

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to byproduct formation. For the decarboxylation step in the Knoevenagel route, temperatures lower than 175°C can be slow, while temperatures above 200°C can increase byproduct formation.

  • Impure Reactants: The purity of cyclohexanone, cyanoacetic acid, and acetonitrile is crucial for a successful reaction.

Q4: How can I minimize the formation of the Cyclohexylideneacetonitrile isomer?

A4: The formation of the thermodynamically more stable, conjugated isomer, Cyclohexylideneacetonitrile, is a common issue. While completely avoiding its formation is difficult, its proportion can be influenced by reaction conditions. Some literature suggests that in the direct condensation of cyclohexanone and acetonitrile, the reaction can yield a mixture of approximately 80-83% Cyclohexylideneacetonitrile (the α,β-isomer) and 17-20% this compound (the β,γ-isomer).[3] Optimizing catalyst, solvent, and temperature may alter this ratio. Separation of the isomers can be achieved through careful fractional distillation or chromatography.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting materials 1. Inactive or inappropriate catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Presence of excess water in the reaction mixture.1. Use a fresh, pure catalyst. For Knoevenagel condensation, ammonium acetate is a common choice. For direct condensation, ensure the base (e.g., KOH) is not carbonated. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Monitor the reaction progress using TLC or GC and extend the reaction time if necessary. 4. For the Knoevenagel condensation, use a Dean-Stark apparatus to remove water azeotropically. For other methods, ensure all reagents and solvents are anhydrous.
High proportion of Cyclohexylideneacetonitrile isomer Reaction conditions favoring the formation of the thermodynamically more stable conjugated isomer.1. Experiment with different catalysts and solvents. 2. Optimize the reaction temperature and time. 3. Isolate the desired product from the isomeric mixture via fractional distillation under reduced pressure or column chromatography.
Presence of a significant amount of high-boiling, viscous material Self-condensation of cyclohexanone, which can be catalyzed by strong bases.1. If using a strong base like KOH, ensure it is added portion-wise or that the reaction temperature is carefully controlled. 2. Consider using a weaker base or a catalytic amount of a base.
Product is contaminated with starting materials 1. Incomplete reaction. 2. Inefficient work-up and purification.1. See "Low to no conversion" above. 2. Wash the crude product thoroughly to remove water-soluble starting materials and catalysts. Purify by vacuum distillation or column chromatography.

Data Presentation

Isomer Distribution in the Direct Condensation of Cyclohexanone with Acetonitrile

The following table summarizes the typical isomer distribution observed under specific reaction conditions as reported in the literature. It is important to note that this ratio can be influenced by various factors.

ProductIsomer TypeTypical Abundance (%)
Cyclohexylideneacetonitrile α,β-unsaturated (conjugated)80 - 83
This compound β,γ-unsaturated (non-conjugated)17 - 20

Data is based on the reaction of cyclohexanone with acetonitrile using potassium hydroxide as a base.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Knoevenagel Condensation

This protocol is a general guideline and may require optimization.

Materials:

  • Cyclohexanone

  • Cyanoacetic acid

  • Ammonium acetate (catalyst)

  • Toluene (B28343) (solvent)

  • 5% Sodium carbonate solution

  • Anhydrous sodium sulfate

  • Ether

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone (1.1 moles), cyanoacetic acid (1.0 mole), ammonium acetate (0.04 moles), and toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water is collected (approximately 2-3 hours).

  • Cool the reaction mixture to room temperature.

  • The intermediate, cyclohexylidenecyanoacetic acid, can be isolated or directly decarboxylated. For direct decarboxylation, remove the toluene under reduced pressure.

  • Heat the residue to 165-175°C under vacuum (35-45 mm Hg). The decarboxylation will occur, and the crude this compound will distill.

  • Dissolve the crude product in ether and wash with 5% sodium carbonate solution, followed by water.

  • Dry the ethereal layer over anhydrous sodium sulfate, filter, and remove the ether by distillation.

  • Purify the residue by vacuum distillation to obtain this compound.

Protocol 2: GC-MS Analysis of Reaction Mixture

This is a general protocol for the qualitative and quantitative analysis of the product mixture. The specific parameters may need to be optimized for your instrument.

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • If necessary, filter the sample to remove any solid particles.

  • For quantitative analysis, prepare a series of calibration standards of purified this compound and Cyclohexylideneacetonitrile.

GC-MS Parameters:

  • Column: A non-polar capillary column (e.g., DB-5MS or equivalent) is suitable for separating the isomers.

  • Injector Temperature: 250°C

  • Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-300.

Data Analysis:

  • Identify the peaks for this compound and Cyclohexylideneacetonitrile based on their retention times and mass spectra. The molecular ion for both isomers will be at m/z 121.

  • For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration for each standard. Use this curve to determine the concentration of each isomer in the reaction mixture.

Visualizations

Reaction_Pathway cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Decarboxylation Cyclohexanone Cyclohexanone Intermediate Cyclohexylidenecyanoacetic Acid Cyclohexanone->Intermediate + Cyanoacetic Acid (Ammonium Acetate) Cyanoacetic_Acid Cyanoacetic_Acid Product This compound Intermediate->Product Heat, Vacuum Byproduct Cyclohexylideneacetonitrile Product->Byproduct Isomerization

Caption: Reaction pathway for the synthesis of this compound via Knoevenagel condensation.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Conversion Analyze crude reaction by GC/TLC. Is conversion low? Start->Check_Conversion Low_Conversion_Causes Potential Causes: - Inactive Catalyst - Low Temperature - Insufficient Time - Water Present Check_Conversion->Low_Conversion_Causes Yes High_Impurity_Causes Potential Causes: - Isomer Formation - Self-Condensation - Incomplete Reaction Check_Conversion->High_Impurity_Causes No Low_Conversion_Solutions Solutions: - Use fresh catalyst - Increase temperature - Extend reaction time - Ensure anhydrous conditions Low_Conversion_Causes->Low_Conversion_Solutions High_Impurity_Solutions Solutions: - Optimize conditions - Use weaker base - Improve purification High_Impurity_Causes->High_Impurity_Solutions

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: 1-Cyclohexenylacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-Cyclohexenylacetonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound.

Q1: What are the primary synthetic routes for this compound?

A1: There are several established methods for synthesizing this compound. The most common routes include:

  • Knoevenagel Condensation followed by Decarboxylation: This is a widely used two-step method involving the condensation of cyclohexanone (B45756) with cyanoacetic acid, typically catalyzed by a weak base like ammonium (B1175870) acetate (B1210297), to form cyclohexenyl cyanoacetic acid.[1][2] This intermediate is then decarboxylated, often with heat and sometimes with a catalyst like piperazine (B1678402), to yield the final product.[2][3]

  • Direct Condensation of Cyclohexanone and Acetonitrile (B52724): This method uses a strong base, such as potassium hydroxide (B78521), to deprotonate acetonitrile, which then acts as a nucleophile, attacking the cyclohexanone carbonyl.[4] The resulting intermediate alcohol is then dehydrated.[4] This route can produce a mixture of α,β- and β,γ-unsaturated isomers.[4]

  • Dehydration of 1-Cyclohexenylacetamide: This is another viable, though less common, synthetic route.[1][3]

  • Wittig-Horner Reaction: This reaction employs a phosphonate-stabilized carbanion to react with cyclohexanone, offering an alternative pathway to the α,β-unsaturated nitrile.[5][6][7]

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields can stem from several factors throughout the synthetic process. Consider the following troubleshooting steps:

  • Incomplete Dehydration (Knoevenagel Condensation): In the first step of the Knoevenagel route, ensure that all the water produced is effectively removed. Using a Dean-Stark apparatus is highly recommended.[3] The reaction temperature should be maintained between 125-145°C to ensure the reaction goes to completion without promoting side reactions.[2]

  • Uncontrolled Decarboxylation: A violent decarboxylation reaction can lead to loss of material. This "punching material" phenomenon is a known safety hazard and significantly reduces yield.[1][2] Employing a two-step approach and using a catalyst like piperazine can help control the rate of CO2 evolution.[2]

  • Side-Product Formation: Deviation from optimal reaction parameters (temperature, time, catalyst loading) by more than 10% can lead to the formation of side-products.[1] For the direct condensation method, the formation of the undesired β,γ-isomer can be significant.[4]

  • Purification Losses: The product is typically purified by vacuum distillation.[3] Ensure your distillation setup is efficient to avoid loss of product. The boiling point is reported as 74–75°C at 4 mmHg and 110–112°C at 25 mmHg.[3]

  • Reagent Quality: The purity of starting materials, particularly cyclohexanone and the base used, can impact the reaction. For instance, the quality of potassium hydroxide can affect the reaction time in the direct condensation method.[4]

Q3: The decarboxylation step is dangerously vigorous. How can this be safely controlled?

A3: The vigorous evolution of carbon dioxide during the decarboxylation of cyclohexenyl cyanoacetic acid is a critical safety concern.[2] To mitigate this, the following strategies are recommended:

  • Adopt a Two-Step Synthesis: Instead of a one-pot reaction, isolate the cyclohexenyl cyanoacetic acid intermediate first.[1][2] This allows for a more controlled, separate decarboxylation step.

  • Use a Catalyst: Piperazine has been shown to significantly reduce the escape velocity of CO2, leading to a more stable and safer reaction.[2]

  • Controlled Heating: Heat the reaction mixture slowly and steadily to the required temperature (180-200°C for the piperazine-catalyzed method) to avoid a sudden, violent release of gas.[2]

  • Proper Equipment: Use a sufficiently large reaction vessel to accommodate any potential foaming or rapid gas evolution. Ensure the system is not sealed and is properly vented.

Q4: My product is a mixture of α,β- and β,γ-unsaturated isomers. How can I increase the selectivity for the desired product?

A4: The formation of the β,γ-isomer (cyclohexylideneacetonitrile) is a common issue, especially in the direct condensation of cyclohexanone and acetonitrile.[4]

  • Reaction Conditions: The direct condensation of cyclohexanone with acetonitrile using potassium hydroxide predominantly yields the desired conjugated α,β-isomer (80–83%).[4] However, other methods might favor the β,γ-isomer.[4]

  • Separation: If a mixture is obtained, the isomers can be separated. One reported method involves selective bromination of the α,β-isomer, which can then be separated from the unreacted β,γ-isomer.[4] The pure α,β-isomer can then be recovered.[4]

Q5: What are the critical reaction parameters for the two-step Knoevenagel condensation and decarboxylation route?

A5: Precise control over reaction conditions is crucial for maximizing yield and ensuring safety. The table below summarizes key parameters for this popular synthetic route.[2]

Parameter Step 1: Dehydration Step 2: Decarboxylation Rationale
Reactants Cyclohexanone, Cyanoacetic AcidCyclohexenyl cyanoacetic acid-
Catalyst Ammonium AcetatePiperazineAmmonium acetate is a weak base suitable for the condensation.[1][2] Piperazine controls the decarboxylation rate.[2]
Solvent n-hexaneAcetic Acidn-hexane facilitates water removal via azeotropic distillation.[2] Acetic acid serves as the solvent for the second step.[2]
Temperature 125–145 °C180–200 °CLower dehydration temperatures result in an incomplete reaction; higher temperatures increase side reactions.[2] The high temperature is required for decarboxylation.[2]
Reaction Time 1–3 hours2–4 hoursSufficient time must be allowed for the reactions to reach completion.[2]

Detailed Experimental Protocols

Protocol: Two-Step Synthesis via Knoevenagel Condensation and Decarboxylation

This protocol is adapted from a patented method designed for high yield and improved safety.[2]

Step 1: Dehydration to form Cyclohexenyl Cyanoacetic Acid

  • Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Charging the Reactor: To the flask, add cyclohexanone, cyanoacetic acid, ammonium acetate, and n-hexane.

  • Reaction: Heat the mixture to reflux at a temperature of 125–145°C. Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue the reaction for 1–3 hours, or until the theoretical amount of water has been collected.[3]

  • Intermediate: The resulting mixture contains the intermediate, cyclohexenyl cyanoacetic acid. This can be isolated or used directly in the next step after solvent removal.[2][3]

Step 2: Decarboxylation to form this compound

  • Reagent Addition: To the intermediate from Step 1 (after removing n-hexane), add acetic acid and piperazine.

  • Reaction: Heat the reaction mixture to 180–200°C for 2–4 hours. Carbon dioxide will be evolved during this step.

  • Workup: After the reaction is complete, cool the mixture.

  • Purification: The crude product can be purified by washing with a sodium carbonate solution, followed by water, and then dried.[3] Final purification is achieved by distillation under reduced pressure (b.p. 74–75°C / 4 mmHg).[3] The final product should be a colorless liquid.[3]

Visual Guides: Workflows and Diagrams

The following diagrams illustrate the synthesis workflow and a troubleshooting guide.

cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Decarboxylation cluster_2 Purification start Cyclohexanone + Cyanoacetic Acid react1 Heat (125-145°C) Catalyst: Ammonium Acetate Solvent: n-hexane start->react1 ds Remove H2O via Dean-Stark Trap react1->ds intermediate Intermediate: Cyclohexenyl Cyanoacetic Acid ds->intermediate react2 Heat (180-200°C) Catalyst: Piperazine Solvent: Acetic Acid intermediate->react2 gas CO2 Evolution (Controlled) react2->gas crude Crude Product gas->crude purify Aqueous Wash (Na2CO3, H2O) crude->purify distill Vacuum Distillation purify->distill final Pure 1-Cyclohexenyl- acetonitrile distill->final

Caption: Workflow for the two-step synthesis of this compound.

start Problem: Low Yield q1 Is the decarboxylation step violent? start->q1 s1_yes Solution: - Use two-step process - Add Piperazine catalyst - Heat slowly q1->s1_yes Yes q2 Is water completely removed in Step 1? q1->q2 No s1_yes->q2 s2_no Solution: - Use Dean-Stark trap - Ensure reflux at 125-145°C q2->s2_no No q3 Are reaction parameters (T, time) optimal? q2->q3 Yes s2_no->q3 s3_no Solution: - Step 1: 125-145°C, 1-3h - Step 2: 180-200°C, 2-4h q3->s3_no No q4 Is an isomer mixture (α,β and β,γ) present? q3->q4 Yes s3_no->q4 s4_yes Solution: - Adjust reaction conditions - Separate via selective bromination q4->s4_yes Yes end_node Yield Optimized q4->end_node No s4_yes->end_node

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Improving the Purity of 1-Cyclohexenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during the purification of 1-Cyclohexenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound after synthesis?

A1: Common impurities originate from the starting materials, intermediates, and side reactions. These can include:

  • Unreacted Starting Materials: Cyclohexanone and cyanoacetic acid.[1]

  • Intermediates: Cyclohexylidenecyanoacetic acid, which is the precursor that decarboxylates to form the final product.[2][3]

  • Isomeric Byproducts: Cyclohexylideneacetonitrile, an isomer that can form under certain reaction conditions.[4]

  • Solvents: Residual solvents used during the synthesis and work-up, such as benzene, ether, or n-hexane.[1][2][5]

  • Water: A very common impurity due to aqueous work-up steps or atmospheric moisture.[1]

  • Degradation Products: Hydrolysis of the nitrile group can lead to the formation of 1-cyclohexenylacetamide or 1-cyclohexenylacetic acid, especially under harsh temperature or pH conditions.[1][3][6]

Q2: My crude product has a yellow or orange color. What causes this and how can it be removed?

A2: The coloration is typically due to polymeric byproducts or other high-molecular-weight impurities formed during the reaction.[4] In most cases, a carefully performed vacuum distillation will separate the colorless this compound from these less volatile colored impurities, yielding a colorless liquid.[2][4] If the color persists in the distillate, adding a small amount of activated charcoal to the crude product and filtering it before distillation can help decolorize it.[1]

Q3: How can I effectively remove acidic impurities like unreacted cyanoacetic acid or the cyclohexylidenecyanoacetic acid intermediate?

A3: An acidic wash is highly effective. Before distillation, dissolve the crude product in a water-immiscible organic solvent like ether. Wash this solution with a mild aqueous base, such as a 5% sodium carbonate solution.[2] This will convert the acidic impurities into their water-soluble salts, which will move into the aqueous layer. Afterward, wash with water to remove any residual base, and then dry the organic layer before proceeding.[2]

Q4: What is the most suitable distillation method for purifying this compound?

A4: Vacuum distillation is the strongly recommended method.[2][4] The compound has a high boiling point at atmospheric pressure (approx. 244°C), and prolonged heating at this temperature can cause decomposition.[5] By reducing the pressure, the boiling point is significantly lowered, allowing for distillation at a safer temperature and preventing degradation.[1] If you suspect impurities with boiling points close to your product's, using a fractional distillation apparatus under vacuum is advisable.[1]

Q5: How can I assess the purity of my final product?

A5: Several analytical techniques are available to confirm the purity:

  • Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS): These are powerful methods for identifying and quantifying volatile impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect the presence of impurities through unexpected signals.[1][4]

  • Refractive Index: Measuring the refractive index and comparing it to the literature value is a quick and reliable indicator of purity. The reported value is approximately 1.478 at 20°C.[7][8]

  • Boiling Point: A sharp and consistent boiling point range during distillation (at a specific pressure) indicates high purity.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Purity After Distillation Impurities with boiling points close to the product. Inefficient distillation column. Thermal decomposition during heating.For close-boiling impurities, use a fractional distillation column under vacuum.[1] Ensure a stable and sufficiently low vacuum is maintained. Use a heating mantle or oil bath for gentle, uniform heating and avoid overheating.[2]
Product is Cloudy or Contains Water Incomplete drying of the crude product before distillation. Use of wet glassware or exposure to atmospheric moisture.Dry the organic solution thoroughly with an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) and filter before distilling.[1][2] Ensure all glassware is oven-dried and assemble the apparatus to minimize atmospheric exposure.
Bumping or Violent Boiling Lack of boiling chips or inadequate stirring. Heating the flask too rapidly or unevenly.Always add fresh boiling chips or a magnetic stir bar to the distillation flask. Heat the flask gradually using an oil bath to ensure even temperature distribution.[2]
Product Darkens During Distillation The product is decomposing due to excessive heat.Lower the distillation pressure to further reduce the boiling point.[1] Ensure the heating bath temperature is kept as low as possible while maintaining a steady distillation rate.
No Product Distilling Over A leak in the vacuum apparatus. Incorrect placement of the thermometer. The vacuum is too high, causing the boiling point to be below the condenser's temperature.Check all glass joints and tubing connections for leaks. Position the thermometer bulb so the top is level with the bottom of the condenser side-arm. Slowly and carefully reduce the vacuum level.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 6975-71-9[7][9]
Molecular Formula C₈H₁₁N[3][9]
Molecular Weight 121.18 g/mol [3][9]
Appearance Clear yellow to orange liquid (crude) Colorless liquid (pure)[4][5][8]
Density 0.947 g/mL at 25°C[7][8]
Refractive Index n20/D 1.478 n25/D 1.4769[7][8] [2]
Flash Point 84 °C (183.2 °F) - closed cup[7]

Table 2: Reported Boiling Points at Various Pressures

Boiling PointPressureReference(s)
74–75 °C4 mmHg[2]
95–96 °C11 Torr (mmHg)[10]
110–112 °C25 mmHg[2]
144 °C90 mmHg[7][8]

Visualized Workflows and Logic

PurificationWorkflow Crude Crude Product Wash Aqueous Wash (e.g., 5% Na₂CO₃, then H₂O) Crude->Wash Remove Acidic Impurities Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Remove Water Filter Filter Drying Agent Dry->Filter Distill Vacuum Distillation Filter->Distill Separate by Boiling Point Pure Pure this compound Distill->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Product Purity is Low After Distillation CheckGC Analyze by GC/MS. Are there peaks close to the main product? Start->CheckGC YesPeaks YES CheckGC->YesPeaks NoPeaks NO CheckGC->NoPeaks Fractional Use a fractional distillation column under vacuum. YesPeaks->Fractional Close-boiling impurities present CheckDecomp Did product darken during heating? NoPeaks->CheckDecomp YesDecomp YES CheckDecomp->YesDecomp NoDecomp NO CheckDecomp->NoDecomp LowerTemp Reduce pressure further to lower the boiling point and prevent decomposition. YesDecomp->LowerTemp Thermal decomposition CheckWorkup Review pre-distillation work-up. Were washes and drying sufficient? NoDecomp->CheckWorkup Other issues

Caption: Decision tree for troubleshooting low purity after distillation.

Experimental Protocols

Protocol 1: Aqueous Work-up for Crude Product

This protocol is designed to remove acidic impurities and water before distillation.

Methodology:

  • Transfer the crude this compound to a separatory funnel of appropriate size.

  • Dilute the crude product with an equal volume of a suitable organic solvent, such as diethyl ether.[2]

  • Add a 5% aqueous solution of sodium carbonate to the funnel, equivalent to about 20% of the total organic volume.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Wash the remaining organic layer with an equal volume of deionized water by shaking and separating as before. Repeat this water wash until the aqueous layer is neutral (test with pH paper).[1]

  • Transfer the washed organic layer to an Erlenmeyer flask. Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate to act as a drying agent.[2]

  • Swirl the flask and let it stand for at least 30 minutes. The drying agent should move freely when swirled, indicating the solution is dry.[1]

  • Filter the dried solution by gravity into a round-bottom flask suitable for distillation to remove the drying agent.

Protocol 2: Purification by Vacuum Distillation

This protocol describes the final purification step to obtain high-purity this compound.

Methodology:

  • Assemble a vacuum distillation apparatus using dry glassware. Ensure all joints are properly sealed with vacuum grease.

  • Place the dried, filtered crude product from Protocol 1 into the distillation flask. Add a magnetic stir bar or fresh boiling chips.

  • Connect the apparatus to a vacuum pump with a trap and a pressure gauge (manometer).

  • Begin stirring (if using a stir bar) and slowly evacuate the system to the desired pressure (e.g., 4-25 mmHg).[2]

  • Once the pressure is stable, begin to gently heat the distillation flask using an oil bath or heating mantle.

  • Collect and discard any initial low-boiling fractions (forerun), which may contain residual solvents.

  • Collect the main fraction distilling at a constant temperature and pressure. Refer to Table 2 for expected boiling points. The pure product should be a colorless liquid.[2]

  • Stop the distillation before the flask goes to complete dryness to avoid the formation of potentially unstable residues.

  • Allow the apparatus to cool completely before slowly reintroducing air to the system. Transfer the purified product to a clean, labeled storage vessel.

References

Catalyst selection for efficient 1-Cyclohexenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 1-Cyclohexenylacetonitrile. The information is tailored for researchers, scientists, and professionals in drug development to assist in optimizing their experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete dehydration in the initial condensation step.[1][2] - Vigorous, uncontrolled decarboxylation leading to material loss (the "punching material" phenomenon).[2][3] - Suboptimal catalyst concentration or choice.[3] - Incorrect reaction temperature or time.[2][3] - Formation of side products due to incorrect stoichiometry or reaction conditions.[3]- Ensure complete removal of water during the condensation of cyclohexanone (B45756) and cyanoacetic acid, for example, by using a Dean-Stark apparatus and heating for an adequate duration (e.g., 2-3 hours).[1][2] - Employ a two-step synthesis approach, separating the condensation and decarboxylation reactions.[2][3] For the decarboxylation step, use a catalyst like piperazine (B1678402) in a solvent such as acetic acid to control the rate of CO2 evolution.[2] - Optimize the catalyst loading. For instance, when using piperazine for decarboxylation, a concentration of 0.2-0.5% of the total mass of cyclohexanone and cyanoacetic acid is suggested.[2] - Adhere to optimized reaction parameters. For the CaC₂/CsF-mediated reaction of cyclohexanone and acetonitrile (B52724), optimal conditions are reported as 80–100°C for 6–8 hours with 10–15 mol% CsF loading.[3] For the two-step dehydration-decarboxylation, dehydration is typically at 125-145°C for 1-3 hours, and decarboxylation at 180-200°C for 2-4 hours.[2] - Carefully control the molar ratio of reactants. A common ratio for cyclohexanone to cyanoacetic acid is 1:1 to 1:1.2.[2]
Vigorous/Uncontrolled Reaction (Punching Material Phenomenon) - One-pot synthesis combining condensation and decarboxylation, leading to a rapid and forceful release of carbon dioxide.[2][3]- Adopt a two-step synthetic route. First, perform the condensation of cyclohexanone and cyanoacetic acid to form cyclohexenyl cyanoacetic acid. Isolate this intermediate before proceeding to the decarboxylation step.[2] - For the decarboxylation, use a catalyst that moderates the reaction, such as piperazine in acetic acid, which slows down the release of CO2.[2]
Side Product Formation - Isomerization of the double bond to form the β,γ-unsaturated isomer (cyclohexylideneacetonitrile).[4] - Polymerization or other side reactions due to excessively high temperatures.[2]- In the direct condensation of cyclohexanone with acetonitrile using KOH, the α,β-isomer is the predominant product (80-83%).[4] Purification can be achieved by distillation.[4] - Maintain the recommended temperature ranges for each step of the reaction. For the dehydration step, temperatures between 125-145°C are advised to minimize side reactions.[2]
Catalyst Deactivation/Inefficiency - Presence of impurities in reagents or solvents. - For phase-transfer catalysts, improper phase mixing.[5] - In palladium-catalyzed cyanations, excess cyanide can form inactive complexes with the catalyst.[6]- Use reagents and solvents of appropriate purity. - Ensure vigorous stirring when using a phase-transfer catalysis system to facilitate the transfer of reactants between phases.[5] - When applicable, choose a cyanide source that provides a slow, controlled release of cyanide ions to prevent catalyst poisoning.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and well-documented route is a two-step process involving the Knoevenagel condensation of cyclohexanone with cyanoacetic acid, followed by decarboxylation of the resulting cyclohexenyl cyanoacetic acid intermediate.[2][3] An alternative direct route involves the condensation of cyclohexanone with acetonitrile using a strong base like potassium hydroxide (B78521).[3][4]

Q2: Which catalysts are recommended for the synthesis of this compound?

A2: For the two-step condensation-decarboxylation method, ammonium (B1175870) acetate (B1210297) is a common catalyst for the initial dehydration/condensation step.[1][2] For the subsequent decarboxylation, piperazine in acetic acid is effective in controlling the reaction rate and improving safety.[2] In the direct condensation of cyclohexanone and acetonitrile, potassium hydroxide is used as the catalyst.[4]

Q3: What is the "punching material" phenomenon and how can it be avoided?

A3: The "punching material" phenomenon refers to the vigorous and often violent release of carbon dioxide during the decarboxylation step, particularly in a one-pot synthesis.[2][3] This poses a significant safety hazard and can lead to substantial product loss. To avoid this, a two-step approach is strongly recommended, where the condensation and decarboxylation reactions are performed separately.[2] Using a catalyst like piperazine for the decarboxylation step also helps to moderate the reaction by slowing down the rate of gas evolution.[2]

Q4: Can phase-transfer catalysis be used in the synthesis of related compounds?

A4: Yes, phase-transfer catalysis (PTC) is a valuable technique, particularly for the alkylation of arylacetonitriles.[5] For instance, the C-alkylation of 4-methylphenylacetonitrile with cyclohexyl bromide can be efficiently carried out using a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB) as the phase-transfer catalyst in a biphasic system of an organic solvent and aqueous base.[5] This method offers advantages such as milder reaction conditions and simplified workup procedures.[5]

Catalyst Performance Data

The following table summarizes catalyst systems and reaction conditions for the key steps in the synthesis of this compound.

Reaction Step Catalyst Reactants Solvent Temperature (°C) Time (h) Reported Yield
Dehydration/CondensationAmmonium AcetateCyclohexanone, Cyanoacetic Acidn-Hexane or Benzene125-145[2] or 160-165 (reflux)[1]1-3[2] or 2-3[1]Intermediate product
DecarboxylationPiperazine / Acetic AcidCyclohexenyl Cyanoacetic AcidAcetic Acid180-200[2]2-4[2]High yield and improved safety[2]
DecarboxylationHeat under reduced pressureCyclohexylidenecyanoacetic AcidNone165-175[1]Rapid76-91%[3]
Direct CondensationPotassium HydroxideCyclohexanone, AcetonitrileAcetonitrileReflux0.5-155-75% (of α,β-isomer)[4]

Experimental Protocols

Protocol 1: Two-Step Synthesis via Knoevenagel Condensation and Decarboxylation

This protocol is based on a two-step method which offers better control and safety.[2]

Step 1: Dehydration (Formation of Cyclohexenyl Cyanoacetic Acid Intermediate)

  • To a reaction flask equipped with a stirrer, thermometer, and a Dean-Stark apparatus, add cyclohexanone, n-hexane (as solvent), and ammonium acetate (catalyst, 0.8-2% of total reactant mass).[2]

  • Heat the mixture to 95-105°C.[2]

  • Slowly add cyanoacetic acid (molar ratio to cyclohexanone of 1:0.6 to 1:1.2) to the reaction mixture over 30-60 minutes.[2]

  • Increase the temperature to 125-145°C and maintain for 1-3 hours, collecting the water byproduct in the Dean-Stark trap.[2]

  • After the theoretical amount of water has been collected, the reaction mixture containing the intermediate, cyclohexenyl cyanoacetic acid, is ready for the next step.

Step 2: Decarboxylation

  • To the intermediate from Step 1, add acetic acid (0.5-1 times the total mass of the initial reactants).[2]

  • Add piperazine (catalyst, 0.2-0.5% of the total mass of the initial reactants).[2]

  • Heat the mixture to 180-200°C and maintain for 2-4 hours. The decarboxylation will proceed smoothly.[2]

  • After the reaction is complete, cool the mixture and proceed with standard workup and purification (e.g., distillation) to obtain this compound.

Protocol 2: Direct Condensation of Cyclohexanone and Acetonitrile

This protocol describes a one-step synthesis.[4]

  • In a three-necked round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, place potassium hydroxide pellets (0.5 mol) and acetonitrile (250 mL).[4]

  • Bring the mixture to reflux with stirring.

  • Prepare a solution of cyclohexanone (0.5 mol) in acetonitrile (100 mL).[4]

  • Add the cyclohexanone solution dropwise to the refluxing mixture over a period of 30-60 minutes.[4]

  • Continue stirring for approximately 10 minutes after the addition is complete.[4]

  • Pour the hot solution onto cracked ice (500 g).[4]

  • The resulting two-phase mixture can be worked up by extraction with a suitable organic solvent (e.g., ether), followed by drying and purification by distillation under reduced pressure.[4]

Visualizations

G cluster_workflow Two-Step Synthesis Workflow start Start Materials: Cyclohexanone, Cyanoacetic Acid step1 Step 1: Dehydration (Knoevenagel Condensation) start->step1 Ammonium Acetate (Catalyst) intermediate Intermediate: Cyclohexenyl Cyanoacetic Acid step1->intermediate Water Removal step2 Step 2: Decarboxylation intermediate->step2 Piperazine/Acetic Acid (Catalyst) product Product: This compound step2->product CO2 Evolution (Controlled)

Caption: Workflow for the two-step synthesis of this compound.

G cluster_troubleshooting Troubleshooting Logic for Low Yield low_yield Low Yield Observed check_dehydration Incomplete Dehydration? low_yield->check_dehydration check_decarboxylation Uncontrolled Decarboxylation? low_yield->check_decarboxylation check_conditions Suboptimal Conditions? low_yield->check_conditions solution_dehydration Ensure complete H2O removal (e.g., Dean-Stark) check_dehydration->solution_dehydration Yes solution_decarboxylation Use two-step method with piperazine catalyst check_decarboxylation->solution_decarboxylation Yes solution_conditions Optimize T, time, and catalyst loading check_conditions->solution_conditions Yes

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Synthesis of 1-Cyclohexenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Cyclohexenylacetonitrile. It is intended for researchers, scientists, and professionals in drug development.

Solvent Effects on Synthesis: A Comparative Overview

The choice of solvent is a critical parameter in the synthesis of this compound, significantly influencing reaction outcomes. Below is a summary of quantitative data from various synthetic protocols.

Synthetic Method Solvent System Reaction Temperature (°C) Reaction Time Yield (%) Key Considerations
Dehydration-DecarboxylationStep 1 (Dehydration): n-HexaneStep 2 (Decarboxylation): Acetic AcidStep 1: 125-145Step 2: 180-200Step 1: 1-3 hStep 2: 2-4 h>98 (purity)n-Hexane facilitates the azeotropic removal of water.[1][2] Acetic acid serves as the solvent for the decarboxylation step.[1][2]
Dehydration-DecarboxylationBenzene160-1653 h (total)76-91Benzene is used for azeotropic water removal. The crude product is obtained after decarboxylation by heating under reduced pressure.[3]
Condensation of Cyclohexanone (B45756) and Acetonitrile (B52724)AcetonitrileReflux2.5-3 h48-60 (isomer mixture)This method directly condenses cyclohexanone with acetonitrile using potassium hydroxide (B78521).[4] The yield can be increased to 80-85% by further dilution with acetonitrile.[4]
Deoxygenation of EpoxideEthanol (B145695)Reflux0.05 h85This is a rapid, green chemistry approach using tin(II) chloride and sodium iodide.[5]

Experimental Protocols

Method 1: Two-Step Dehydration-Decarboxylation

This common route involves the condensation of cyclohexanone and cyanoacetic acid, followed by decarboxylation of the intermediate.[1][2]

Step 1: Dehydration

  • In a reaction vessel equipped with a stirrer and a water separator, combine cyclohexanone, cyanoacetic acid, ammonium (B1175870) acetate, and n-hexane.[2]

  • Heat the mixture to a temperature of 125-145°C.[2]

  • Continuously remove the water generated during the reaction via azeotropic distillation with n-hexane.[1]

  • Maintain the reaction for 1-3 hours, monitoring for the completion of water evolution.[2]

  • The resulting intermediate is cyclohexenyl cyanoacetic acid.[1]

Step 2: Decarboxylation

  • To the intermediate from Step 1, add piperazine (B1678402) and acetic acid.[2]

  • Heat the mixture to 180-200°C.[2]

  • The decarboxylation reaction will proceed with the evolution of carbon dioxide. The presence of piperazine helps to control the rate of gas evolution, enhancing safety.[2]

  • Maintain the reaction for 2-4 hours.[2]

  • After completion, the product, this compound, can be isolated and purified by distillation.[2]

Method 2: Condensation of Cyclohexanone and Acetonitrile

This procedure provides a direct route from cyclohexanone and acetonitrile.[4]

  • To a three-necked, round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and addition funnel, add potassium hydroxide pellets and acetonitrile.[4]

  • Bring the mixture to reflux.

  • Slowly add a solution of cyclohexanone in acetonitrile over 30-60 minutes.[4]

  • Continue heating at reflux for an additional 2 hours.[4]

  • After cooling, the product is typically isolated by steam distillation followed by extraction with an organic solvent like ether.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low Yield in Dehydration-Decarboxylation Incomplete removal of water during the dehydration step.Ensure efficient azeotropic distillation. Check that the water separator is functioning correctly. Consider extending the reaction time for dehydration.
Suboptimal temperature for decarboxylation.Monitor the reaction temperature closely to ensure it is within the 180-200°C range. Temperatures below this may lead to a slow reaction, while higher temperatures can increase byproduct formation.[6]
Violent Reaction During Decarboxylation Uncontrolled evolution of carbon dioxide.A one-pot synthesis can lead to a violent reaction.[2] The use of a two-step process and the addition of a catalyst like piperazine can help to moderate the reaction rate.[2]
Formation of Isomeric Impurities The condensation of cyclohexanone with acetonitrile can produce a mixture of α,β- and β,γ-unsaturated isomers.The α,β-isomer (this compound) is the thermodynamically favored product.[4] Purification techniques such as fractional distillation or chromatography may be necessary to separate the isomers.
Product Loss During Workup Emulsion formation during extraction.The addition of brine during the workup can help to break emulsions and improve phase separation.[7]
Incomplete extraction from the aqueous layer.Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the role of n-hexane in the dehydration-decarboxylation synthesis?

A1: n-Hexane serves as a solvent that forms an azeotrope with water. This allows for the continuous removal of water produced during the condensation of cyclohexanone and cyanoacetic acid, which drives the reaction equilibrium towards the formation of the intermediate, cyclohexenyl cyanoacetic acid.[1]

Q2: Why is a two-step approach often preferred over a one-pot synthesis for the dehydration-decarboxylation method?

A2: A one-pot synthesis can be difficult to control due to the vigorous evolution of carbon dioxide during decarboxylation, which can lead to a violent reaction and potential "punching material" phenomenon.[2] A two-step approach allows for better control over each stage of the reaction, improving both safety and yield.[1][2]

Q3: Are there greener solvent alternatives for this synthesis?

A3: While traditional methods often use solvents like n-hexane and benzene, modern green chemistry principles encourage the use of less toxic and more sustainable solvents.[1] One documented green approach utilizes ethanol as a solvent for a deoxygenation reaction, offering a much shorter reaction time.[5] Researchers should consider solvent selection based on environmental impact and the potential for recycling.[1]

Q4: How can I purify the final this compound product?

A4: The most common method for purification is distillation under reduced pressure.[3][4] For separating isomeric mixtures or removing other impurities, column chromatography can also be employed.[1]

Process Diagrams

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting start Start Synthesis reaction Reaction Step start->reaction workup Workup & Isolation reaction->workup product Final Product Analysis workup->product issue Issue Identified? product->issue issue->product No low_yield Low Yield issue->low_yield Yes impurity Impurities Present issue->impurity Yes violent_reaction Violent Reaction issue->violent_reaction Yes check_conditions Check Reaction Conditions (Temp, Time) low_yield->check_conditions check_reagents Verify Reagent Purity & Stoichiometry low_yield->check_reagents optimize_purification Optimize Purification (Distillation, Chromatography) impurity->optimize_purification modify_protocol Modify Protocol (e.g., Two-Step Process) violent_reaction->modify_protocol check_conditions->reaction check_reagents->reaction optimize_purification->workup modify_protocol->reaction

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Monitoring the Formation of 1-Cyclohexenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 1-Cyclohexenylacetonitrile.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method is the Knoevenagel condensation of cyclohexanone (B45756) with cyanoacetic acid, followed by decarboxylation.[1][2][3][4][5][6] This is typically a two-step process to control the vigorous evolution of carbon dioxide during decarboxylation.[1][7][8] An alternative route involves the direct condensation of cyclohexanone with acetonitrile (B52724) using a strong base like potassium hydroxide.[1][9]

Q2: Why is reaction monitoring crucial in the synthesis of this compound?

A2: Reaction monitoring is essential to:

  • Ensure complete conversion of starting materials: Avoids unnecessary purification steps and maximizes yield.

  • Minimize side product formation: The reaction can yield isomers and other byproducts that can complicate purification and affect the quality of the final product.[1][9]

  • Optimize reaction conditions: Real-time data allows for adjustments to parameters like temperature and catalyst loading to improve reaction efficiency and safety.[7][8]

  • Ensure reaction safety: The decarboxylation step can be highly exothermic and release gas rapidly, posing a safety hazard.[1][7][8] Monitoring allows for controlled conditions.

Q3: Which analytical techniques are recommended for monitoring this reaction?

A3: The choice of technique depends on the specific requirements of the analysis (e.g., real-time monitoring vs. offline analysis, qualitative vs. quantitative). Commonly used techniques include:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis of reaction progress and purity assessment.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile components, including the product and potential side products.[9]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used for in-situ, real-time monitoring of the disappearance of reactants and the appearance of the product by tracking characteristic functional group vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis of the reaction mixture.[11][12]

II. Troubleshooting Guides

A. High-Performance Liquid Chromatography (HPLC) Monitoring

Q4: My HPLC chromatogram shows multiple unexpected peaks. What could be the cause?

A4: Unexpected peaks can indicate the presence of side products or unreacted starting materials. Common side products in the Knoevenagel condensation include the isomeric product, cyclohexylideneacetonitrile, and unreacted cyclohexenyl cyanoacetic acid intermediate.

Troubleshooting Steps:

  • Identify the peaks: If possible, obtain reference standards for potential side products and starting materials to compare retention times.

  • Optimize reaction conditions:

    • Temperature: Excessively high temperatures during dehydration can lead to side reactions.[7] The recommended temperature for the dehydration step is typically between 125-145°C.[7]

    • Catalyst: The choice and amount of catalyst can influence the product distribution. For the decarboxylation step, using a controlled catalyst like piperazine (B1678402) can reduce the rate of CO2 evolution and minimize side reactions.[7]

  • Check for incomplete decarboxylation: The presence of the cyclohexenyl cyanoacetic acid intermediate indicates that the decarboxylation is not complete. Ensure the reaction temperature (180-200°C) and time (2-4 hours) are adequate.[7]

Q5: The peak for this compound is broad and shows poor resolution. How can I improve my HPLC method?

A5: Poor peak shape and resolution can be due to suboptimal chromatographic conditions.

Troubleshooting Steps:

  • Adjust mobile phase composition: For reverse-phase HPLC, a mobile phase of acetonitrile and water with an acidic modifier like phosphoric or formic acid is common.[10] Varying the ratio of acetonitrile to water can significantly impact retention and resolution.

  • Optimize flow rate: A lower flow rate can sometimes improve resolution, but will increase the analysis time.

  • Select an appropriate column: A C18 column is often suitable for this analysis.[4] Consider a column with smaller particle size for higher efficiency.

  • Check for column degradation: Over time, HPLC columns can degrade. If performance does not improve with other adjustments, consider replacing the column.

Experimental Protocol: HPLC Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in Water, B: Acetonitrile
Gradient 60% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dilute a small aliquot of the reaction mixture in the mobile phase.

Logical Workflow for HPLC Troubleshooting

start Poor HPLC Results issue Identify Issue: - Extra Peaks? - Poor Peak Shape? start->issue extra_peaks Extra Peaks Detected issue->extra_peaks Yes peak_shape Poor Peak Shape issue->peak_shape No check_side_products Identify Side Products (Isomers, Intermediates) extra_peaks->check_side_products adjust_mobile_phase Adjust Mobile Phase Composition peak_shape->adjust_mobile_phase optimize_reaction Optimize Reaction Conditions (Temperature, Catalyst) check_side_products->optimize_reaction incomplete_reaction Check for Incomplete Reaction check_side_products->incomplete_reaction solution Improved Separation optimize_reaction->solution incomplete_reaction->solution optimize_flow Optimize Flow Rate adjust_mobile_phase->optimize_flow check_column Check/Replace Column optimize_flow->check_column check_column->solution

A flowchart for troubleshooting common HPLC issues.
B. Gas Chromatography-Mass Spectrometry (GC-MS) Monitoring

Q6: I am having difficulty separating cyclohexanone and this compound in my GC-MS analysis. What can I do?

A6: Co-elution of the starting material and product can be addressed by modifying the GC method.

Troubleshooting Steps:

  • Optimize the temperature program: A slower temperature ramp can improve the separation of compounds with close boiling points.

  • Use a more polar column: A column with a more polar stationary phase will have different selectivity and may provide better separation for these compounds.

  • Derivatization: While not always necessary, derivatization of the cyclohexanone could alter its volatility and retention time, aiding in separation. However, this adds a step to the sample preparation.

Q7: My GC-MS results show a low yield of the desired product, but the starting material is consumed. What could be happening?

A7: This suggests the formation of non-volatile or high molecular weight side products that are not eluting from the GC column under the current conditions.

Troubleshooting Steps:

  • Analyze by another method: Use a technique like HPLC or NMR to analyze the reaction mixture to see if other components are present.

  • Adjust GC-MS parameters: Increase the final temperature of the oven program and hold for a longer time to see if any other compounds elute.

  • Investigate reaction conditions: Side reactions such as polymerization or condensation of the product could be occurring. Consider lowering the reaction temperature or using a milder catalyst.

Experimental Protocol: GC-MS Analysis

ParameterValue
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1 mL/min
Inlet Temperature 250°C
Oven Program 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min
MS Source Temp 230°C
MS Quad Temp 150°C
Sample Preparation Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane) and inject.

Decision Tree for GC-MS Analysis

start GC-MS Analysis separation Adequate Separation? start->separation yes1 Yes separation->yes1 no1 No separation->no1 quantification Accurate Quantification? yes2 Yes quantification->yes2 no2 No quantification->no2 yes1->quantification optimize_temp Optimize Temperature Program no1->optimize_temp end Successful Monitoring yes2->end check_side_products Investigate Non-Volatile Side Products (HPLC/NMR) no2->check_side_products change_column Use More Polar Column optimize_temp->change_column change_column->end check_side_products->end

A decision tree for optimizing GC-MS analysis.
C. Fourier-Transform Infrared (FTIR) Spectroscopy Monitoring

Q8: How can I use FTIR to monitor the progress of the this compound synthesis?

A8: FTIR is a powerful tool for real-time, in-situ reaction monitoring. You can track the reaction by observing changes in the intensity of specific infrared absorption bands.

Key Vibrational Bands:

Functional GroupWavenumber (cm⁻¹)Reactant/Product
C=O (ketone)~1715Cyclohexanone (Reactant)
C≡N (nitrile)~2250This compound (Product)
O-H (carboxylic acid)~2500-3300 (broad)Cyanoacetic Acid (Reactant)

By monitoring the decrease in the C=O and O-H bands and the simultaneous increase in the C≡N band, you can follow the reaction progress.

Q9: The C≡N peak in my FTIR spectrum is weak, even though other methods show good product formation. Why?

A9: A weak nitrile peak can be due to several factors.

Troubleshooting Steps:

  • Check concentration: The intensity of the peak is proportional to the concentration. If the product concentration is low, the peak will be weak.

  • Path length of the probe: For in-situ monitoring, ensure the path length of the ATR probe is appropriate for the reaction medium.

  • Background subtraction: Ensure a proper background spectrum was taken before the reaction started. Any changes in the reaction medium (e.g., solvent evaporation) can affect the baseline.

  • Interference: Other functional groups in the reaction mixture might have overlapping peaks, although this is less likely for the nitrile stretch.

Experimental Protocol: In-Situ FTIR Monitoring

  • Setup: Use an FTIR spectrometer equipped with an ATR (Attenuated Total Reflectance) immersion probe.

  • Background: Collect a background spectrum of the reaction solvent and starting materials at the initial reaction temperature.

  • Data Acquisition: Initiate the reaction and collect spectra at regular intervals (e.g., every 1-5 minutes).

  • Analysis: Plot the intensity of the key vibrational bands (C=O, C≡N) over time to generate a reaction profile.

FTIR Monitoring Workflow

step1 Setup FTIR with ATR Probe step2 Collect Background Spectrum step1->step2 step3 Initiate Reaction step2->step3 step4 Acquire Spectra Periodically step3->step4 step5 Analyze Peak Intensities (C=O, C≡N) step4->step5 step6 Generate Reaction Profile step5->step6

A workflow for in-situ FTIR reaction monitoring.
D. Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring

Q10: Can I use ¹H NMR to quantify the conversion to this compound?

A10: Yes, ¹H NMR is an excellent tool for quantitative analysis of the reaction mixture without the need for response factors, assuming proper experimental setup.[11][12][13][14][15]

Quantitative ¹H NMR Procedure:

  • Sample Preparation: Carefully weigh a known amount of the reaction mixture and dissolve it in a known amount of deuterated solvent containing an internal standard with a known concentration. The internal standard should have a peak that does not overlap with any of the reactant or product signals.

  • Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay).

  • Analysis: Integrate the characteristic peaks of the starting material (e.g., protons alpha to the carbonyl in cyclohexanone) and the product (e.g., the vinyl proton of this compound). Compare the integrals to that of the internal standard to determine the concentration of each species.

Q11: The peaks in my ¹H NMR spectrum of the crude reaction mixture are overlapping. How can I get accurate quantification?

A11: Peak overlap can be a challenge in complex mixtures.

Troubleshooting Steps:

  • Use a higher field NMR spectrometer: This will provide better signal dispersion and may resolve the overlapping peaks.

  • Choose non-overlapping peaks: Carefully examine the spectrum to find peaks that are unique to each component and are well-resolved.

  • 2D NMR techniques: Techniques like HSQC can help to resolve overlapping proton signals by correlating them to their attached carbons, providing another dimension of separation.

  • Selective solvent: Changing the deuterated solvent might induce different chemical shifts and resolve the overlap.

Quantitative Data Summary (Example)

Time (h)Cyclohexanone Conversion (%) (by GC-MS)This compound Yield (%) (by HPLC)
000
14540
28578
39892
4>9993

Relationship between Monitoring Techniques

Reaction This compound Formation HPLC HPLC (Quantitative, Purity) Reaction->HPLC Offline Analysis GCMS GC-MS (Volatiles, Identification) Reaction->GCMS Offline Analysis FTIR FTIR (Real-time, Functional Groups) Reaction->FTIR In-situ Monitoring NMR NMR (Quantitative, Structural) Reaction->NMR Offline Analysis

The relationship between the reaction and monitoring techniques.

References

Scale-up challenges in the production of 1-Cyclohexenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up production of 1-Cyclohexenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a two-step process starting with the Knoevenagel condensation of cyclohexanone (B45756) and cyanoacetic acid, catalyzed by a weak base like ammonium (B1175870) acetate (B1210297). This is followed by the decarboxylation of the resulting intermediate, cyclohexylidenecyanoacetic acid, to yield this compound.[1][2]

Q2: My reaction yield is consistently low. What are the common causes?

A2: Low yields can stem from several factors:

  • Incomplete Dehydration: Insufficient removal of water during the initial condensation step can stall the reaction. Ensure your water separator (e.g., Dean-Stark apparatus) is functioning efficiently.[1]

  • Decomposition of Cyanoacetic Acid: Applying heat too early or at too high a temperature before the reaction begins can cause cyanoacetic acid to decompose.[2]

  • Suboptimal Temperature: Both the condensation and decarboxylation steps have optimal temperature ranges. Deviation can lead to incomplete reactions or increased side-product formation.[2][3]

  • Impure Reactants: The purity of cyclohexanone and cyanoacetic acid is crucial for a successful reaction.

Q3: I'm observing a significant amount of side products. What are they and how can I minimize them?

A3: A common side product is acetamide, which can form from the ammonium acetate catalyst.[1] Prolonged reaction times or excessive temperatures during decarboxylation can also lead to by-product formation. To minimize these, adhere to the recommended reaction times and temperatures. If by-products persist, consider purification by distillation.

Q4: The decarboxylation step is very rapid and difficult to control. Is this normal and how can I manage it?

A4: Yes, the decarboxylation of cyclohexylidenecyanoacetic acid can be vigorous, with rapid evolution of carbon dioxide gas.[4] This presents a significant safety hazard, especially during scale-up, as it can lead to a sudden pressure increase in the reactor.[4] To control the reaction, it is recommended to heat the intermediate slowly and apply a vacuum.[1] Some methods suggest the use of piperazine (B1678402) as a catalyst to moderate the rate of CO2 evolution.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Water not being effectively removed during condensation.1. Use fresh ammonium acetate. 2. Gradually increase the temperature to the recommended range for both condensation and decarboxylation steps. 3. Monitor the reaction progress (e.g., by TLC) and ensure it has gone to completion. 4. Check for leaks in your Dean-Stark apparatus and ensure azeotropic removal of water is occurring.
Formation of a Persistent Emulsion During Workup The presence of unreacted starting materials or side products can lead to the formation of emulsions.[1]Break the emulsion by slow filtration through a Büchner funnel or by adding a saturated brine solution.[1]
Product is Contaminated with a Yellow/Orange Color This is the natural color of crude this compound.The color can be removed by vacuum distillation to yield a colorless liquid.[1]
Violent Gas Evolution During Decarboxylation The decarboxylation reaction is inherently exothermic and produces a large volume of CO2 gas.[4]1. Heat the reaction mixture slowly and evenly. 2. Perform the decarboxylation under a controlled vacuum (e.g., 35-45 mm Hg) to facilitate the removal of CO2.[1] 3. Consider a two-step synthesis where the intermediate is isolated first.[1] 4. For larger scales, investigate the use of catalysts like piperazine that can help control the rate of gas evolution.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Parameter Method 1 (Organic Syntheses) [1]Method 2 (Patent CN104262197A) [2]
Condensation Temp. 160-165 °C (in oil bath)125-145 °C
Condensation Time ~3 hours1-3 hours
Condensation Catalyst Ammonium AcetateAmmonium Acetate
Decarboxylation Temp. 165-175 °C (in oil bath)180-200 °C
Decarboxylation Time Rapid2-4 hours
Decarboxylation Catalyst None (thermal)Piperazine
Solvent Benzene (B151609)n-Hexane, Acetic Acid
Overall Yield 76-91%>98% Purity Mentioned

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation and Decarboxylation (Adapted from Organic Syntheses)[1]

Step 1: Knoevenagel Condensation

  • In a 500-mL round-bottomed flask, combine 108 g (1.1 moles) of cyclohexanone, 85 g (1.0 mole) of cyanoacetic acid, 3.0 g (0.04 mole) of ammonium acetate, and 75 mL of benzene.

  • Attach a Dean-Stark apparatus and a reflux condenser to the flask.

  • Heat the mixture in an oil bath at 160-165 °C to maintain a vigorous reflux.

  • Continuously remove the water that collects in the separator. The theoretical amount of water (18 mL) should be collected over approximately 2 hours.

  • Continue heating under reflux for an additional hour after all the water has been removed.

Step 2: Decarboxylation

  • Allow the benzene solution from Step 1 to cool to about 50 °C.

  • Attach a Vigreux column and remove the benzene under reduced pressure. The residual cyclohexylidenecyanoacetic acid will solidify.

  • Heat the flask slowly in an oil bath to 165-175 °C while maintaining a vacuum of 35-45 mm Hg.

  • The acid will melt, and decarboxylation will occur rapidly, with the crude this compound distilling at 100-120 °C under these conditions.

Step 3: Purification

  • Dilute the crude product with 50 mL of ether.

  • Wash the ether solution with 10 mL of 5% sodium carbonate solution, followed by 10 mL of water.

  • Dry the ether solution over anhydrous sodium sulfate.

  • Remove the ether by distillation.

  • Distill the residue under reduced pressure. Collect the this compound as a colorless liquid at 74-75 °C / 4 mm Hg. The expected yield is 92-110 g (76-91%).

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_condensation Step 1: Knoevenagel Condensation cluster_decarboxylation Step 2: Decarboxylation cluster_purification Step 3: Purification reactants Cyclohexanone + Cyanoacetic Acid + Ammonium Acetate in Benzene heat_reflux Heat to 160-165°C with Dean-Stark Apparatus reactants->heat_reflux water_removal Azeotropic Removal of Water heat_reflux->water_removal intermediate_formation Formation of Cyclohexylidenecyanoacetic Acid Solution water_removal->intermediate_formation solvent_removal Remove Benzene under Reduced Pressure intermediate_formation->solvent_removal heat_vacuum Heat to 165-175°C under Vacuum (35-45 mm Hg) solvent_removal->heat_vacuum decarboxylation Vigorous Decarboxylation and Distillation of Crude Product heat_vacuum->decarboxylation workup Ether Extraction and Washing decarboxylation->workup drying Drying over Sodium Sulfate workup->drying distillation Vacuum Distillation drying->distillation final_product Pure this compound distillation->final_product

Caption: Synthesis and purification workflow for this compound.

troubleshooting_guide Troubleshooting Decision Tree for Low Yield cluster_condensation_troubleshooting Condensation Issues cluster_decarboxylation_troubleshooting Decarboxylation Issues cluster_workup_troubleshooting Workup & Purification Issues start Low Yield Observed check_condensation Check Condensation Step start->check_condensation check_decarboxylation Check Decarboxylation Step start->check_decarboxylation check_workup Check Workup & Purification start->check_workup water_present Is water being removed effectively? check_condensation->water_present temp_condensation Was the temperature correct? check_condensation->temp_condensation temp_decarboxylation Was the temperature too low? check_decarboxylation->temp_decarboxylation violent_reaction Was the reaction too violent, causing loss of material? check_decarboxylation->violent_reaction emulsion Persistent emulsion during extraction? check_workup->emulsion distillation_loss Loss of product during distillation? check_workup->distillation_loss fix_dean_stark Solution: Check Dean-Stark for leaks. water_present->fix_dean_stark No adjust_temp_condensation Solution: Adjust temperature to 160-165°C. temp_condensation->adjust_temp_condensation No adjust_temp_decarboxylation Solution: Increase temperature to 165-175°C. temp_decarboxylation->adjust_temp_decarboxylation Yes control_decarboxylation Solution: Heat slowly and ensure proper vacuum. violent_reaction->control_decarboxylation Yes break_emulsion Solution: Add brine or filter. emulsion->break_emulsion Yes check_vacuum Solution: Ensure vacuum is stable and correct. distillation_loss->check_vacuum Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Preventing polymerization of 1-Cyclohexenylacetonitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of 1-Cyclohexenylacetonitrile during storage and experimentation.

Troubleshooting Guide

This guide addresses specific issues users might encounter with this compound polymerization.

Issue Possible Causes Recommended Actions
Increased viscosity or solidification of the stored sample. Spontaneous polymerization has occurred. This can be initiated by exposure to heat, light (UV), or the presence of radical initiators (e.g., peroxides from air exposure). Contamination with acids, bases, or metals can also catalyze polymerization.1. Immediate Action: Cool the sample to slow down the reaction. 2. Verification: Confirm polymerization using analytical methods such as FTIR or NMR to observe changes in the vinyl C=C bond signal. 3. Future Prevention: Store the compound under recommended conditions (see FAQs). Add a suitable inhibitor at an appropriate concentration. Ensure the storage container is clean, dry, and inert.
Inconsistent results in reactions using this compound. Partial polymerization of the starting material may be affecting stoichiometry and reaction kinetics. The presence of oligomers can interfere with the intended reaction.1. Purity Check: Before use, check the purity of this compound using Gas Chromatography (GC) to detect the presence of oligomers or polymers. 2. Purification: If polymerization is detected, purify the monomer by vacuum distillation. Caution: Distillation can initiate polymerization if not done carefully. It is advisable to add a polymerization inhibitor to the distillation flask.
Rapid polymerization during a reaction. The reaction conditions (e.g., high temperature, presence of radical initiators in other reagents) are promoting polymerization. The inhibitor present in the stored monomer may be consumed or removed during initial reaction workup.1. Reaction Condition Review: Assess the reaction temperature and the presence of any potential radical initiators. 2. In-situ Inhibition: Consider adding a small amount of a suitable inhibitor (one that does not interfere with the desired reaction) to the reaction mixture. 3. Atmosphere Control: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and peroxide formation.
Color change (yellowing or browning) of the stored sample. This can be an initial sign of degradation or oligomerization.1. Monitor Closely: A color change should prompt a purity check using GC or NMR. 2. Storage Review: Ensure the storage conditions are optimal (cool, dark, inert atmosphere).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound polymerization?

A1: The polymerization of this compound is primarily caused by a free-radical mechanism targeting the carbon-carbon double bond in the cyclohexenyl ring. This process can be initiated by exposure to heat, ultraviolet (UV) light, or the presence of radical-generating species such as peroxides, which can form upon exposure to air.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize the risk of polymerization, this compound should be stored in a cool, dark, and dry place. Recommended storage is in a refrigerator at 2-8°C.[1] The container should be tightly sealed and the headspace flushed with an inert gas like nitrogen or argon to prevent exposure to oxygen.

Q3: What are polymerization inhibitors and how do they work?

A3: Polymerization inhibitors are chemical compounds that are added to monomers to prevent their spontaneous polymerization. They function by scavenging free radicals, which are the initiators of the polymerization chain reaction. By reacting with these free radicals, inhibitors form stable molecules that are unable to propagate the polymerization chain.

Q4: Which polymerization inhibitors are recommended for this compound?

A4: While specific studies on this compound are limited, inhibitors effective for other α,β-unsaturated and vinyl compounds are recommended. These include phenolic compounds and quinones. Common choices are Hydroquinone (B1673460) (HQ), Butylated Hydroxytoluene (BHT), and the monomethyl ether of hydroquinone (MEHQ).

Inhibitor Data Summary

The following table provides a summary of common polymerization inhibitors and their typical concentrations used for vinyl monomers. The optimal concentration for this compound should be determined experimentally.

Inhibitor Abbreviation Typical Concentration Range (by weight) Mechanism of Action Notes
HydroquinoneHQ100 - 1000 ppmRadical scavenger (requires oxygen to be effective).[2][3]A good general-purpose inhibitor.[2] Can be removed by an alkali wash.
Butylated HydroxytolueneBHT100 - 1000 ppm (optimal for some resins found to be 0.25-0.5 wt%).Radical scavenger.Commonly used in various industrial applications.
Monomethyl Ether of HydroquinoneMEHQ10 - 500 ppmRadical scavenger.Often preferred due to its higher solubility in organic monomers compared to HQ.
4-tert-ButylcatecholTBC10 - 100 ppmRadical scavenger.Very effective, often used for storage and transport of reactive monomers.

Experimental Protocols

Protocol 1: Screening and Evaluation of Polymerization Inhibitor Effectiveness

This protocol outlines a method to compare the effectiveness of different inhibitors for this compound.

Objective: To determine the most effective inhibitor and its optimal concentration to prevent the thermal polymerization of this compound.

Materials:

  • This compound (freshly distilled to remove any existing polymer)

  • Selected inhibitors (e.g., Hydroquinone, BHT, MEHQ)

  • Anhydrous solvent (e.g., toluene (B28343) or xylenes)

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Glass test tubes with screw caps (B75204) or septa

  • Heating block or oil bath with temperature control

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of each inhibitor in the anhydrous solvent at a known concentration (e.g., 10,000 ppm).

    • In a series of clean, dry test tubes, add a specific volume of purified this compound.

    • Add the inhibitor stock solution to each tube to achieve a range of final inhibitor concentrations (e.g., 50, 100, 200, 500 ppm). Include a control sample with no inhibitor.

    • Prepare a separate set of tubes with the same inhibitor concentrations and add a radical initiator (e.g., AIBN at 0.1 mol%) to accelerate the polymerization for testing purposes.

  • Incubation:

    • Purge the headspace of each tube with an inert gas and seal tightly.

    • Place the tubes in a heating block or oil bath set to a constant elevated temperature (e.g., 60°C or 80°C). The temperature should be chosen to induce polymerization in the control sample within a reasonable timeframe.

  • Monitoring Polymerization:

    • At regular time intervals (e.g., every hour), withdraw a small aliquot from each tube.

    • Analyze the aliquots by GC or HPLC to determine the concentration of the remaining this compound monomer.

    • The effectiveness of the inhibitor is determined by the "induction period" – the time before a significant decrease in monomer concentration is observed.

  • Data Analysis:

    • Plot the concentration of the monomer versus time for each inhibitor and concentration.

    • Compare the induction periods. A longer induction period indicates a more effective inhibitor at that concentration.

    • The optimal inhibitor and concentration will be the one that provides the longest induction period at the lowest effective concentration.

Protocol 2: Analytical Method for Detecting Polymerization

Objective: To detect and quantify the extent of polymerization in a sample of this compound using Gas Chromatography (GC).

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • Capillary column suitable for the analysis of polar compounds (e.g., a wax or a mid-polarity phenyl-methylpolysiloxane column).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Use a known concentration, for example, 1 mg/mL.

    • If quantitative analysis is required, add an internal standard (e.g., dodecane) at a known concentration to the sample solution.

  • GC Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Run a temperature program that starts at a low enough temperature to resolve the solvent and monomer from any potential impurities and increases to a temperature high enough to elute any oligomers. A typical program might be:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5-10 minutes.

    • The detector response will generate a chromatogram.

  • Data Interpretation:

    • The monomer, this compound, will appear as a sharp peak at a specific retention time.

    • The presence of oligomers or polymers will be indicated by a series of broader peaks at later retention times or a rise in the baseline at higher temperatures.

    • By comparing the peak area of the monomer to the total area of all peaks (monomer + oligomers), a semi-quantitative estimation of the extent of polymerization can be made. For accurate quantification, calibration with isolated oligomers would be necessary, but for routine quality control, monitoring the decrease in the relative monomer peak area is sufficient.

Visualizations

free_radical_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat/Light Monomer 1-Cyclohexenyl- acetonitrile Radical->Monomer Attack on C=C bond Growing_Chain Propagating Radical Monomer->Growing_Chain Growing_Chain->Monomer Chain Growth Polymer Stable Polymer Growing_Chain->Polymer Combination or Disproportionation

Caption: Free-radical polymerization mechanism of this compound.

inhibition_mechanism Growing_Radical Propagating Radical Inhibitor Inhibitor (e.g., Hydroquinone) Growing_Radical->Inhibitor Radical Scavenging Stable_Species Non-reactive Species Inhibitor->Stable_Species Polymerization_Stopped Polymerization Terminated Stable_Species->Polymerization_Stopped

Caption: Mechanism of polymerization inhibition by a radical scavenger.

experimental_workflow Start Start: Purified Monomer Add_Inhibitors Add Inhibitors at Varying Concentrations Start->Add_Inhibitors Incubate Incubate at Elevated Temperature Add_Inhibitors->Incubate Sample Sample at Time Intervals Incubate->Sample Analyze Analyze by GC/HPLC Sample->Analyze Data Plot Monomer Conc. vs. Time Analyze->Data Evaluate Determine Induction Period & Effectiveness Data->Evaluate End End: Select Optimal Inhibitor & Conc. Evaluate->End

Caption: Experimental workflow for screening polymerization inhibitors.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 1-Cyclohexenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Cyclohexenylacetonitrile is a valuable building block in organic synthesis. This guide provides a comparative analysis of common synthetic routes to this compound, supported by experimental data to inform the selection of the most suitable method.

Comparison of Synthetic Methodologies

The synthesis of this compound is predominantly achieved through two main strategies starting from cyclohexanone (B45756). The most common is the Knoevenagel condensation with a cyano-activated methylene (B1212753) compound, followed by decarboxylation. An alternative approach involves the direct condensation of cyclohexanone with acetonitrile (B52724).

ParameterRoute 1: Knoevenagel Condensation & DecarboxylationRoute 2: Condensation with Acetonitrile
Starting Materials Cyclohexanone, Cyanoacetic acidCyclohexanone, Acetonitrile
Catalyst/Reagent Ammonium (B1175870) acetate[1]Potassium hydroxide (B78521)
Solvent Benzene (B151609) or n-hexane[1]Acetonitrile
Reaction Temperature Dehydration: 125-165°C; Decarboxylation: 165-200°C[1]Reflux
Reaction Time Dehydration: 1-3 hours; Decarboxylation: 2-4 hours[1]~3 hours
Reported Yield 76-91%48-60% (isomer mixture)

Experimental Protocols

Route 1: Knoevenagel Condensation of Cyclohexanone with Cyanoacetic Acid followed by Decarboxylation

This two-step method first involves the formation of cyclohexylidenecyanoacetic acid, which is then decarboxylated to yield the final product.[2][3]

Step A: Synthesis of Cyclohexylidenecyanoacetic Acid

  • A mixture of 1.1 moles of cyclohexanone, 1.0 mole of cyanoacetic acid, 0.04 moles of ammonium acetate, and 75 ml of benzene is prepared in a 500-ml round-bottomed flask.[2]

  • The flask is equipped with a Dean-Stark apparatus and a reflux condenser.[2]

  • The mixture is heated to 160-165°C to maintain a vigorous reflux.[2]

  • Water is collected in the Dean-Stark trap over a period of 2 hours, after which the mixture is refluxed for an additional hour.[2]

  • The resulting cyclohexylidenecyanoacetic acid can be isolated with a yield of 65-76%.[2]

Step B: Decarboxylation to this compound

  • The benzene is removed from the product of Step A by distillation under reduced pressure.[2]

  • The residual cyclohexylidenecyanoacetic acid is heated to 165-175°C under reduced pressure (35-45 mm).[2]

  • The crude this compound distills during the decarboxylation.[2]

  • The crude product is purified by washing with a sodium carbonate solution and water, followed by drying and distillation to yield the final product (76-91% yield).[2]

A variation of this method utilizes n-hexane as the solvent for the initial dehydration at 125-145°C, followed by decarboxylation in acetic acid with piperazine (B1678402) as a catalyst at 180-200°C.[1] This method is reported to offer a more stable reaction during decarboxylation.[1]

Route 2: Condensation of Cyclohexanone with Acetonitrile

This procedure provides a mixture of α,β- and β,γ-isomers of the product.

  • A 1-liter three-necked, round-bottomed flask is charged with 0.5 mol of potassium hydroxide pellets and 250 ml of acetonitrile.[4]

  • The mixture is brought to reflux, and a solution of 0.5 mol of cyclohexanone in 100 ml of acetonitrile is added over 30-60 minutes.[4]

  • Heating at reflux is continued for 2 hours after the addition is complete.[4]

  • The hot solution is then poured onto 600 g of cracked ice.[4]

  • The product is extracted with ether, and the combined organic extracts are evaporated.[4]

  • Steam distillation of the resulting oil, followed by extraction of the distillate with ether, drying, and evaporation of the solvent, gives a pale yellow oil in 48-60% yield, which is a mixture of isomers.[4]

Synthetic Route Comparison

Comparison of Synthetic Routes to this compound Start Starting Material: Cyclohexanone Route1 Route 1: Knoevenagel Condensation Start->Route1 + Cyanoacetic Acid + Ammonium Acetate Route2 Route 2: Direct Condensation Start->Route2 + Acetonitrile + KOH Intermediate Intermediate: Cyclohexylidenecyanoacetic Acid Route1->Intermediate Dehydration Product Product: This compound Route2->Product Condensation/ Dehydration Intermediate->Product Decarboxylation (Heat)

Caption: Comparative workflow of the two main synthetic routes to this compound.

References

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 1-Cyclohexenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-Cyclohexenylacetonitrile. It also presents a comparative analysis with Gas Chromatography (GC) as a viable alternative analytical technique. The methodologies and validation parameters detailed herein are aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance and scientific rigor.[1][2][3][4]

Proposed High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method is proposed for the quantification of this compound, leveraging a C18 stationary phase, which is well-suited for the separation of non-polar to moderately polar analytes.[5][6][7]

Chromatographic Conditions
ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 215 nm
Run Time 10 minutes

Note: The UV detection wavelength is selected based on the typical absorbance of unsaturated nitriles, which often lack strong chromophores at higher wavelengths.[8][9] Optimization may be required based on the specific UV spectrum of this compound.

Experimental Protocol for HPLC Method Validation

The validation of the proposed HPLC method should be conducted to demonstrate its suitability for its intended purpose. The following parameters must be evaluated:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Analyze a solution of this compound reference standard.

  • Analyze a placebo (matrix without the analyte).

  • Spike the placebo with the this compound reference standard and analyze.

  • If available, analyze samples containing known impurities or degradation products.

  • Assess peak purity using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a series of at least five standard solutions of this compound of known concentrations. A typical range could be 50% to 150% of the expected sample concentration.

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area versus the concentration.

  • Determine the linearity by calculating the correlation coefficient (r²) and the y-intercept of the regression line. The correlation coefficient should be ≥ 0.999.[1]

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Protocol: The range will be determined from the linearity, accuracy, and precision studies. For assay methods, a typical range is 80% to 120% of the test concentration.[2]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare samples with known concentrations of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.

  • Analyze the samples and calculate the percentage recovery for each.

  • The mean recovery should be within an acceptable range (e.g., 98.0% to 102.0%).

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the relative standard deviation (RSD) for the results from both repeatability and intermediate precision studies. The RSD should typically be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 × (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 × (Standard Deviation of the y-intercept / Slope)

Alternative Analytical Method: Gas Chromatography (GC)

Gas Chromatography is a powerful alternative for the analysis of volatile and semi-volatile compounds like this compound.

Proposed GC Conditions
ParameterProposed Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Temperature Program Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, hold for 5 minutes
Detector Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD)
Detector Temperature 280 °C

Note: An FID is a universal detector for organic compounds and would provide good sensitivity.[10][11][12][13] An NPD is highly selective for nitrogen-containing compounds and would offer enhanced selectivity and potentially lower detection limits for this compound.[14][15][16][17]

Comparison of HPLC and GC Methods

FeatureHPLC with UV DetectionGas Chromatography (GC) with FID/NPD
Principle Separation in the liquid phase based on partitioning between a stationary and mobile phase.Separation in the gas phase based on partitioning between a stationary phase and a carrier gas.
Analyte Suitability Suitable for a wide range of compounds, including non-volatile and thermally labile substances.Best suited for volatile and thermally stable compounds.
Sample Preparation Typically involves dissolving the sample in a suitable solvent and filtration.May require derivatization for non-volatile compounds. Sample must be in a volatile solvent.
Selectivity Good selectivity based on column chemistry and mobile phase composition. UV detection can have limitations with co-eluting compounds having similar chromophores.High selectivity, especially with specific detectors like NPD for nitrogen-containing compounds. Excellent separation efficiency with capillary columns.
Sensitivity Generally good, but can be limited by the analyte's UV absorbance.FID offers good sensitivity for hydrocarbons. NPD offers excellent sensitivity for nitrogen-containing compounds.
Advantages - Wide applicability- Non-destructive- Easy sample recovery- High resolution and efficiency- High sensitivity with specific detectors- Fast analysis times
Disadvantages - Lower resolution than capillary GC- Can consume larger volumes of organic solvents- Limited to volatile and thermally stable analytes- Derivatization can add complexity

Visualization of the HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Experimental Execution cluster_evaluation Data Analysis & Reporting cluster_outcome Outcome start Define Analytical Method & Validation Protocol prep_standards Prepare Reference Standards & Samples start->prep_standards specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ data_analysis Analyze Data & Statistical Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis acceptance_criteria Compare Against Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report method_validated Method Validated for Intended Use validation_report->method_validated

Caption: Workflow for the validation of an analytical HPLC method.

References

A Comparative Guide to Green Chemistry Metrics for 1-Cyclohexenylacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-Cyclohexenylacetonitrile, a key intermediate in the production of various pharmaceuticals and fine chemicals, can be achieved through several methods. With an increasing emphasis on sustainable chemical manufacturing, evaluating the "greenness" of these synthetic routes is crucial. This guide provides an objective comparison of different synthesis methods for this compound, focusing on established green chemistry metrics. Experimental data and detailed protocols are provided to aid in the selection of more environmentally benign and efficient processes.

Comparative Analysis of Green Chemistry Metrics

The following table summarizes the calculated green chemistry metrics for three distinct methods of this compound synthesis. The metrics provide a quantitative assessment of the environmental impact and resource efficiency of each process.

Green Chemistry MetricMethod 1: One-Pot Ammonium (B1175870) Acetate CatalysisMethod 2: Two-Step Ammonium Acetate/Piperazine CatalysisMethod 3: One-Pot Piperidine (B6355638) Catalysis
Atom Economy (%) 70.8%70.8%70.8%
E-factor 5.894.547.98
Process Mass Intensity (PMI) 6.895.548.98
Reaction Mass Efficiency (RME) (%) 64.4%69.4%53.1%
Yield (%) 91% (max reported)>98% (reported)75% (typical)
Solvent(s) Benzene (B151609)n-Hexane, Acetic AcidToluene
Catalyst(s) Ammonium AcetateAmmonium Acetate, PiperazinePiperidine

Note: Calculations are based on the provided experimental protocols and assume maximum reported yields for optimal comparison. The molecular weight of this compound is 121.18 g/mol .

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: One-Pot Knoevenagel Condensation with Ammonium Acetate

This classic procedure involves the direct condensation and decarboxylation of cyclohexanone (B45756) and cyanoacetic acid catalyzed by ammonium acetate.[1]

Reactants:

  • Cyclohexanone: 108 g (1.1 moles)

  • Cyanoacetic acid: 85 g (1.0 mole)

  • Ammonium acetate: 3.0 g (0.04 mole)

  • Benzene: 75 mL

Procedure:

  • A mixture of cyclohexanone, cyanoacetic acid, ammonium acetate, and benzene is heated to reflux at 160-165 °C.

  • Water is removed azeotropically using a Dean-Stark apparatus. The reaction is continued for 1 hour after the theoretical amount of water (18 mL) is collected (approximately 2 hours).

  • The benzene is removed under reduced pressure.

  • The reaction flask is then heated to 165-175 °C under reduced pressure (35-45 mm Hg) to induce decarboxylation, and the crude product is distilled.

  • The crude product is diluted with ether, washed with sodium carbonate solution and water, and dried over anhydrous sodium sulfate.

  • The ether is removed, and the final product is purified by vacuum distillation to yield this compound (92-110 g, 76-91%).

Method 2: Two-Step Dehydration and Decarboxylation

This method separates the dehydration and decarboxylation steps, aiming for higher purity and yield.[2]

Step 1: Dehydration

  • Cyclohexanone

  • Cyanoacetic acid

  • Ammonium acetate

  • n-Hexane

Procedure:

  • A reaction mixture of cyclohexanone, cyanoacetic acid, ammonium acetate, and n-hexane is heated to 125-145 °C for 1-3 hours to carry out the dehydration reaction, forming the intermediate cyclohexenyl cyanoacetic acid.

Step 2: Decarboxylation

  • Cyclohexenyl cyanoacetic acid (from Step 1)

  • Piperazine

  • Acetic acid

Procedure:

  • Piperazine and acetic acid are added to the intermediate from the first step.

  • The mixture is heated to 180-200 °C for 2-4 hours to effect decarboxylation.

  • The final product, this compound, is obtained with a reported purity of over 98%.

Method 3: Piperidine-Catalyzed Knoevenagel Condensation

This is another common variation of the Knoevenagel condensation for this synthesis.

Reactants:

  • Cyclohexanone

  • Cyanoacetic acid

  • Piperidine

  • Toluene

Procedure:

  • Cyclohexanone and cyanoacetic acid are dissolved in toluene.

  • A catalytic amount of piperidine is added to the mixture.

  • The reaction is heated to reflux, with azeotropic removal of water using a Dean-Stark trap.

  • The reaction progress is monitored by the amount of water collected.

  • Upon completion, the reaction mixture is cooled, washed with water and brine, and the organic layer is dried.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Synthesis Pathways Overview

The following diagram illustrates the different synthetic routes to this compound.

Synthesis_Pathways cluster_method1 Method 1: One-Pot Ammonium Acetate cluster_method2 Method 2: Two-Step cluster_method3 Method 3: One-Pot Piperidine Reactants Cyclohexanone + Cyanoacetic Acid M1_Catalyst Ammonium Acetate Benzene, 160-165°C Reactants->M1_Catalyst Condensation & Decarboxylation M2_Step1_Catalyst Ammonium Acetate n-Hexane, 125-145°C Reactants->M2_Step1_Catalyst Dehydration M3_Catalyst Piperidine Toluene, Reflux Reactants->M3_Catalyst Condensation & Decarboxylation Intermediate Cyclohexenyl Cyanoacetic Acid M2_Step2_Catalyst Piperazine, Acetic Acid 180-200°C Intermediate->M2_Step2_Catalyst Decarboxylation Product This compound M1_Catalyst->Product M2_Step1_Catalyst->Intermediate M2_Step2_Catalyst->Product M3_Catalyst->Product

Caption: Synthetic pathways for this compound.

References

A Comparative Cost-Benefit Analysis of 1-Cyclohexenylacetonitrile Production Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Cyclohexenylacetonitrile is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. The efficiency, cost-effectiveness, and environmental impact of its production are critical considerations for researchers and chemical industry professionals. This guide provides an objective comparison of the most common methods for synthesizing this compound, supported by experimental data and detailed protocols.

Executive Summary

Two primary methods for the production of this compound dominate the landscape: the Knoevenagel condensation of cyclohexanone (B45756) with cyanoacetic acid followed by decarboxylation, and the direct condensation of cyclohexanone with acetonitrile (B52724). Each method presents a unique profile of advantages and disadvantages in terms of yield, cost, safety, and environmental impact. The Knoevenagel condensation route generally offers higher yields, while the direct condensation with acetonitrile provides a simpler, one-pot procedure. A newer, greener alternative involving electrochemical synthesis is emerging, though it is less established on an industrial scale.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance indicators and cost components for the primary synthesis routes to this compound.

Table 1: Performance Comparison of Synthesis Methods

MetricKnoevenagel Condensation & DecarboxylationDirect Condensation with Acetonitrile
Overall Yield 76-91%[1]48-60% (isomer mixture); up to 80-85% with dilution[2]
Reaction Time Dehydration: 2-3 hours; Decarboxylation: 2-4 hours[1][3]2.5 - 3 hours[2]
Reaction Temperature Dehydration: 125-165°C; Decarboxylation: 165-200°C[1][3]Reflux (approx. 82°C)[2]
Catalyst Ammonium (B1175870) acetate (B1210297), Piperidine, or Piperazine[1][3]Potassium hydroxide[2]
Process Complexity Two distinct steps (condensation and decarboxylation)[3]One-pot synthesis[2]
Key Byproducts Water, Carbon dioxide[1][3]Water[2]
Safety Concerns Vigorous decarboxylation can lead to pressure buildup[3]Use of strong base (KOH)
Environmental Impact Use of organic solvents (e.g., benzene (B151609), n-hexane, acetic acid)[1][3]Use of organic solvents (acetonitrile, ether)[2]

Table 2: Cost Comparison of Raw Materials

ComponentKnoevenagel Condensation RouteDirect Condensation RouteEstimated Bulk Price (USD/kg)
Cyclohexanone RequiredRequired~$7.10
Cyanoacetic Acid RequiredNot Required~$15-30[4][5]
Acetonitrile Not RequiredRequired~$3.67[6]
Ammonium Acetate Required (as catalyst)Not Required~$5.65[7]
Piperazine (B1678402) Optional (improves safety)Not Required~$14.40 - $44.00[8][9]
Potassium Hydroxide (B78521) Not RequiredRequired (as catalyst)~$0.74 - $1.36[2]

Note: Prices are estimates based on available data and may vary significantly based on supplier, purity, and volume.

Experimental Protocols

Method 1: Knoevenagel Condensation and Decarboxylation

This method involves two main stages: the condensation of cyclohexanone and cyanoacetic acid to form cyclohexylidenecyanoacetic acid, followed by its decarboxylation to yield this compound.

Part A: Cyclohexylidenecyanoacetic Acid Synthesis

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone (1.1 moles), cyanoacetic acid (1.0 mole), ammonium acetate (0.04 moles), and n-hexane or benzene as a solvent.[1][3]

  • Heat the mixture to reflux (125-165°C).[1][3]

  • Continuously remove the water formed during the reaction using the Dean-Stark trap. The theoretical amount of water should be collected within 2-3 hours.[1][3]

  • After the reaction is complete, the intermediate, cyclohexylidenecyanoacetic acid, can be isolated or used directly in the next step.

Part B: Decarboxylation to this compound

  • To the solution containing cyclohexylidenecyanoacetic acid, add a catalyst such as piperazine and a solvent like acetic acid.[3] A simpler, though potentially more vigorous, method involves heating the isolated cyclohexylidenecyanoacetic acid under reduced pressure.[1]

  • Heat the mixture to 165-200°C.[1][3]

  • The decarboxylation reaction will occur, releasing carbon dioxide and forming this compound.

  • The crude product is then purified by distillation under reduced pressure to yield the final product (76-91% yield).[1]

Method 2: Direct Condensation of Cyclohexanone with Acetonitrile

This method provides a more direct, one-pot synthesis of a mixture of cyclohexylideneacetonitrile (B1615479) and this compound.

  • In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, charge potassium hydroxide pellets (0.5 mol) and acetonitrile (250 mL).[2]

  • Bring the mixture to reflux.

  • Add a solution of cyclohexanone (0.5 mol) in acetonitrile (100 mL) dropwise over 30-60 minutes.[2]

  • Continue refluxing for an additional 2 hours after the addition is complete.[2]

  • Pour the hot solution onto cracked ice and separate the organic layer.

  • Extract the aqueous phase with ether.

  • Combine the organic extracts, wash with brine, dry over sodium sulfate, and evaporate the solvent.

  • The resulting oil, a mixture of isomers, is obtained in 48-60% yield.[2] Further dilution of the initial reaction mixture with acetonitrile can increase the yield to 80-85%.[2]

Mandatory Visualization

Knoevenagel_Condensation_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Cyclohexanone Cyclohexanone Cyclohexylidenecyanoacetic_Acid Cyclohexylidenecyanoacetic Acid Cyclohexanone->Cyclohexylidenecyanoacetic_Acid Cyanoacetic_Acid Cyanoacetic Acid Cyanoacetic_Acid->Cyclohexylidenecyanoacetic_Acid Product This compound Cyclohexylidenecyanoacetic_Acid->Product Catalyst Ammonium Acetate (Catalyst) Catalyst->Cyclohexylidenecyanoacetic_Acid Heat_Dehydration Heat (-H2O) Heat_Dehydration->Cyclohexylidenecyanoacetic_Acid Heat_Decarboxylation Heat (-CO2) Heat_Decarboxylation->Product

Caption: Knoevenagel condensation and decarboxylation pathway.

Direct_Condensation_Pathway cluster_reactants Reactants cluster_product Product Cyclohexanone Cyclohexanone Product This compound (Isomer Mixture) Cyclohexanone->Product Acetonitrile Acetonitrile Acetonitrile->Product Catalyst Potassium Hydroxide (Catalyst) Catalyst->Product Heat Reflux (-H2O) Heat->Product

Caption: Direct condensation of cyclohexanone with acetonitrile.

Cost-Benefit Analysis

Knoevenagel Condensation & Decarboxylation:

  • Benefits: This method consistently provides higher yields of the desired product. The two-step nature allows for better control over the reaction, and the use of catalysts like piperazine can significantly improve the safety of the decarboxylation step by controlling the release of CO2.[3]

  • Costs: The primary drawbacks are the higher process complexity and longer overall reaction times. The use of multiple solvents and higher reaction temperatures contributes to higher energy costs. While the raw material cost of cyanoacetic acid is higher than acetonitrile, the superior yield may offset this in the final product cost. The vigorous nature of the uncatalyzed decarboxylation poses a significant safety hazard that requires careful management, potentially increasing equipment costs.

Direct Condensation with Acetonitrile:

  • Benefits: The main advantage of this method is its simplicity, being a one-pot synthesis with a shorter reaction time. The lower reaction temperature also contributes to lower energy consumption. Acetonitrile is generally a cheaper raw material than cyanoacetic acid.

  • Costs: The yield of the desired isomer is typically lower, and the formation of an isomer mixture necessitates further purification, which can increase overall costs. The use of a strong base like potassium hydroxide requires careful handling and appropriate reactor materials.

Emerging "Green" Alternatives: Electrochemical Synthesis

Electrochemical methods for nitrile synthesis are gaining attention as a more sustainable alternative.[10] These methods often operate at ambient temperature and pressure, reduce the need for hazardous reagents, and can be powered by renewable energy sources. However, for the specific synthesis of this compound, detailed protocols, yields, and economic analyses are not yet widely available, making a direct comparison difficult at this stage. This remains a promising area for future research and development.

Conclusion

The choice of production method for this compound depends on the specific priorities of the laboratory or manufacturing facility. For high-yield production where process complexity can be managed, the Knoevenagel condensation followed by a controlled decarboxylation appears to be the more favorable route. For simpler, faster production where a moderate yield is acceptable, the direct condensation with acetonitrile offers a viable alternative. As the chemical industry moves towards more sustainable practices, the development of efficient and scalable electrochemical synthesis methods will be a key area to watch. Researchers and drug development professionals should carefully weigh the factors of yield, cost, safety, and environmental impact when selecting a synthesis strategy.

References

A Comparative Guide to Tetrazole Synthesis: 1-Cyclohexenylacetonitrile vs. Alternative Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrazole ring is a cornerstone heterocycle in medicinal chemistry, often serving as a bioisostere for the carboxylic acid group. Its synthesis, primarily through the [3+2] cycloaddition of azides to nitriles, is a critical transformation in the development of new therapeutics. This guide provides an objective comparison of the performance of 1-cyclohexenylacetonitrile, a vinyl nitrile, against other classes of nitriles—specifically aromatic and saturated alkyl nitriles—in tetrazole synthesis. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in selecting the optimal reagents for their synthetic needs.

Performance Comparison of Nitrile Substrates in Tetrazole Synthesis

The reactivity of nitriles in the [3+2] cycloaddition with sodium azide (B81097) is significantly influenced by the electronic nature of the substituent attached to the cyano group. The following table summarizes the performance of this compound against representative aromatic (benzonitrile) and saturated alkyl (butyronitrile) nitriles under the widely adopted Sharpless protocol, which utilizes zinc bromide as a catalyst in water. This method is noted for its safety, environmental advantages, and broad substrate scope.[1][2][3]

Nitrile SubstrateStructureClassReaction Time (h)Yield (%)
This compoundthis compound structureVinyl2495
BenzonitrileBenzonitrile structureAromatic2494
ButyronitrileButyronitrile structureSaturated Alkyl4888

Data compiled from the Sharpless protocol which demonstrates the synthesis of 5-substituted 1H-tetrazoles from a variety of nitriles in water using zinc salts as catalysts.[1][2][3]

From the data, it is evident that this compound exhibits excellent reactivity, comparable to that of benzonitrile, affording a high yield of the corresponding tetrazole in 24 hours. Saturated alkyl nitriles, such as butyronitrile, are generally less reactive and require longer reaction times to achieve high conversions.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 5-substituted 1H-tetrazoles from nitriles based on the highly reliable and frequently cited Sharpless method.[1][2]

General Procedure for Zinc-Catalyzed Tetrazole Synthesis in Water

Materials:

  • Nitrile (e.g., this compound, benzonitrile, or butyronitrile) (10 mmol)

  • Sodium azide (NaN₃) (12 mmol, 0.78 g)

  • Zinc bromide (ZnBr₂) (5 mmol, 1.13 g)

  • Water (20 mL)

  • 3M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • A mixture of the nitrile (10 mmol), sodium azide (12 mmol), and zinc bromide (5 mmol) in water (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux (approximately 100 °C) with vigorous stirring for the time specified in the data table (24-48 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The pH of the solution is adjusted to approximately 1 with 3M hydrochloric acid, which protonates the tetrazolate anion, causing the product to precipitate.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tetrazole product.

  • If necessary, the product can be further purified by recrystallization.

Reaction Mechanisms and Workflows

To visually represent the processes involved in tetrazole synthesis, the following diagrams have been generated using the Graphviz DOT language.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Workup cluster_product Product Nitrile Nitrile (e.g., this compound) Mixing Mixing in Water Nitrile->Mixing SodiumAzide Sodium Azide (NaN₃) SodiumAzide->Mixing Catalyst Zinc Bromide (ZnBr₂) Catalyst->Mixing Reflux Reflux (100°C) Mixing->Reflux Acidification Acidification (HCl) Reflux->Acidification Extraction Extraction (EtOAc) Acidification->Extraction Purification Purification Extraction->Purification Tetrazole 5-Substituted-1H-tetrazole Purification->Tetrazole

Caption: General experimental workflow for the synthesis of 5-substituted 1H-tetrazoles.

The catalytic cycle of the zinc-catalyzed [3+2] cycloaddition of an azide to a nitrile is a key aspect of this synthetic methodology. The Lewis acidic zinc catalyst activates the nitrile, making it more susceptible to nucleophilic attack by the azide ion.

G cluster_mechanism Catalytic Cycle Nitrile R-C≡N ActivatedNitrile [R-C≡N---ZnBr₂] Activated Complex Nitrile->ActivatedNitrile + ZnBr₂ ZnBr2 ZnBr₂ Intermediate Imidoyl Azide Intermediate ActivatedNitrile->Intermediate + N₃⁻ Azide N₃⁻ Cyclization Intramolecular Cyclization Intermediate->Cyclization Tetrazolate Zinc Tetrazolate Cyclization->Tetrazolate Product 5-R-1H-Tetrazole Tetrazolate->Product + H₃O⁺ Protonation H₃O⁺ Product->ZnBr2 Regenerates Catalyst

Caption: Mechanism of zinc-catalyzed tetrazole synthesis from nitriles.[4][5][6]

References

A Comparative Guide to the Synthesis of 1-Cyclohexenylacetonitrile: An Efficiency Benchmark

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. 1-Cyclohexenylacetonitrile is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides an objective comparison of common and emerging protocols for its synthesis, supported by experimental data to inform methodology selection.

Comparative Analysis of Synthesis Protocols

The synthesis of this compound is primarily achieved through two main strategies: the Knoevenagel condensation of cyclohexanone (B45756) with an active methylene (B1212753) compound followed by decarboxylation, and the direct condensation of cyclohexanone with acetonitrile (B52724). Variations in catalysts, solvents, and reaction conditions significantly impact the overall efficiency of these routes.

Protocol Reactants Catalyst/Reagent Solvent Reaction Time Temperature Yield Reference
Knoevenagel Condensation & Decarboxylation (Method A) Cyclohexanone, Cyanoacetic acidAmmonium (B1175870) acetateBenzene (B151609)3 hours160-165°C76-91%[1]
Knoevenagel Condensation & Decarboxylation (Method B) Cyclohexanone, Cyanoacetic acidAmmonium acetate, Piperazine (B1678402)n-Hexane, Acetic acidDehydration: 1-3h, Decarboxylation: 2-4hDehydration: 125-145°C, Decarboxylation: 180-200°CHigh (not quantified)[2]
Direct Condensation Cyclohexanone, AcetonitrilePotassium hydroxide (B78521) (KOH)Acetonitrile2.5 - 3 hoursReflux65-85% (concentration dependent)[3]
Calcium Carbide/Cesium Fluoride Mediated Cyclohexanone, AcetonitrileCaC₂, CsFNot specified6-8 hours80-100°COptimized for high efficiency[4]

Experimental Protocols

Method A: Knoevenagel Condensation followed by Decarboxylation and Dehydration

This procedure is adapted from Organic Syntheses.[1]

Step 1: Condensation

  • A mixture of 1.1 moles of cyclohexanone, 1.0 mole of cyanoacetic acid, 0.04 moles of ammonium acetate, and 75 ml of benzene is placed in a round-bottomed flask equipped with a Dean-Stark apparatus.

  • The mixture is heated to a vigorous reflux at an oil bath temperature of 160-165°C.

  • Water is removed azeotropically and collected in the Dean-Stark trap. The reaction is continued for approximately 2 hours until the theoretical amount of water (18 ml) is collected.

  • The mixture is then refluxed for an additional hour.

Step 2: Decarboxylation and Dehydration

  • The benzene is removed under reduced pressure.

  • The residual cyclohexylidenecyanoacetic acid is heated to 165-175°C under vacuum (35-45 mm).

  • Rapid decarboxylation occurs, and the crude this compound distills at 100-120°C/35-45 mm.

Step 3: Purification

  • The crude product is diluted with 50 ml of ether.

  • The ether solution is washed with 10 ml of 5% sodium carbonate solution, followed by 10 ml of water.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The ether is removed by distillation, and the final product is purified by vacuum distillation to yield this compound as a colorless liquid (b.p. 74–75°/4 mm).[1]

Method B: Two-Step Knoevenagel Condensation and Decarboxylation

This protocol is based on a patented synthesis method.[2]

Step 1: Dehydration

  • A reaction vessel is charged with cyclohexanone, cyanoacetic acid, ammonium acetate, and n-hexane.

  • The mixture is heated to 125-145°C for 1-3 hours to carry out the dehydration reaction, forming cyclohexenyl cyanoacetic acid.

Step 2: Decarboxylation

  • To the intermediate from Step 1, piperazine and acetic acid are added.

  • The mixture is heated to 180-200°C for 2-4 hours to effect decarboxylation. The use of piperazine is reported to control the release of carbon dioxide, enhancing reaction stability and safety.[2]

Method C: Direct Condensation of Cyclohexanone and Acetonitrile

This procedure is adapted from Organic Syntheses.[3]

  • A 1-L three-necked, round-bottomed flask is equipped with a reflux condenser, mechanical stirrer, and an addition funnel.

  • The flask is charged with 0.5 mol of potassium hydroxide pellets (85%) and 250 ml of acetonitrile.

  • The mixture is brought to reflux.

  • A solution of 0.5 mol of cyclohexanone in 100 ml of acetonitrile is added over a period of 0.5-1.0 hour.

  • Heating at reflux is continued for 2 hours.

  • The yield of the product is noted to be dependent on the concentration, with higher dilutions (up to 5000 ml of acetonitrile) increasing the yield to 80-85%.[3]

Workflow and Logic Diagrams

The following diagrams illustrate the logical flow of the primary synthesis protocols for this compound.

G cluster_start Starting Materials cluster_process Knoevenagel Condensation cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Product A Cyclohexanone C Condensation Reaction (Ammonium Acetate, Benzene) A->C B Cyanoacetic Acid B->C D Cyclohexylidenecyanoacetic Acid C->D E Decarboxylation & Dehydration (Heat, Vacuum) D->E F This compound E->F

Caption: Knoevenagel condensation pathway for this compound synthesis.

G cluster_start Starting Materials cluster_process Direct Condensation cluster_product Product A Cyclohexanone C Condensation Reaction (Potassium Hydroxide, Reflux) A->C B Acetonitrile B->C D This compound C->D

Caption: Direct condensation pathway for this compound synthesis.

References

Stability Under Scrutiny: A Comparative Guide to 1-Cyclohexenylacetonitrile Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is paramount for ensuring the safety, efficacy, and shelf-life of pharmaceutical products. This guide provides a comparative analysis of the stability of 1-Cyclohexenylacetonitrile under various stress conditions, benchmarked against two structurally related alternatives: its hydrolysis product, 1-Cyclohexenylacetic acid, and its saturated analog, Cyclohexylacetonitrile. The data presented herein is illustrative, based on established chemical principles, and serves as a framework for conducting comprehensive stability studies.

Predicted Stability Profiles: A Comparative Overview

The stability of this compound is dictated by its two primary functional groups: the nitrile and the carbon-carbon double bond within the cyclohexenyl ring. These sites are susceptible to hydrolysis, oxidation, and photolytic degradation. In comparison, 1-Cyclohexenylacetic acid, lacking the nitrile group, is expected to be resistant to hydrolytic degradation. Cyclohexylacetonitrile, which lacks the double bond, is anticipated to show greater resistance to oxidative and photolytic stress.

The following table summarizes the expected outcomes of forced degradation studies on these three compounds. The data is hypothetical and intended to illustrate potential differences in stability.

Stress ConditionThis compound (% Degradation)1-Cyclohexenylacetic Acid (% Degradation)Cyclohexylacetonitrile (% Degradation)Likely Major Degradants of this compound
Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) 15-25%< 5%15-25%1-Cyclohexenylacetic acid, 1-Cyclohexenylacetamide
Basic Hydrolysis (0.1 M NaOH, 60°C, 24h) 20-30%< 5%20-30%1-Cyclohexenylacetic acid, 1-Cyclohexenylacetamide
Oxidative (3% H₂O₂, RT, 24h) 10-20%10-20%< 5%Epoxides, hydroperoxides, and other oxygenated derivatives at the double bond
Photolytic (ICH Q1B, solid-state) 5-15%5-15%< 5%Isomers, dimers, or photo-oxidation products
Thermal (80°C, solid-state, 72h) < 5%< 5%< 5%Minimal degradation expected; potential for polymerization at extreme temperatures

Unraveling Degradation Pathways

The structural features of this compound suggest several potential degradation pathways under stress conditions. The nitrile group is susceptible to both acid and base-catalyzed hydrolysis, initially forming an amide intermediate (1-Cyclohexenylacetamide) which can further hydrolyze to the corresponding carboxylic acid (1-Cyclohexenylacetic acid)[1][2]. The exocyclic double bond is a prime target for oxidation, potentially leading to the formation of epoxides or other oxygenated derivatives. Photolytic stress can induce isomerization or other photochemical reactions at the double bond.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic Degradation A This compound B 1-Cyclohexenylacetamide A->B H₂O / H⁺ or OH⁻ C 1-Cyclohexenylacetic Acid B->C H₂O / H⁺ or OH⁻ D This compound E Epoxides / Peroxides D->E [O] F This compound G Isomers / Dimers F->G

Predicted degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive forced degradation study is essential to elucidate the stability profile of a molecule. The following protocols are based on established guidelines for stress testing of drug substances[3][4][5].

General Sample Preparation

A stock solution of this compound (1 mg/mL) should be prepared in a suitable solvent, such as a mixture of acetonitrile (B52724) and water. Aliquots of this stock solution are then subjected to the stress conditions outlined below. Control samples (unstressed stock solution) and blanks (solvent mixture) should be analyzed alongside the stressed samples.

Hydrolytic Stability
  • Acidic Conditions: The stock solution is mixed with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. The solution is then incubated at 60°C for 24 hours.

  • Basic Conditions: The stock solution is mixed with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. The solution is then incubated at 60°C for 24 hours.

  • Neutral Conditions: The stock solution is mixed with an equal volume of water and refluxed for 24 hours.

Samples should be withdrawn at appropriate time points (e.g., 0, 4, 8, 12, and 24 hours), neutralized if necessary, and analyzed.

Oxidative Stability

The stock solution is mixed with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. The solution is kept at room temperature for 24 hours, protected from light. Samples are taken at various intervals and analyzed.

Photostability

A thin layer of solid this compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample is stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

Thermal Stability

Solid this compound is placed in a thermostatically controlled oven at 80°C for 72 hours. Samples are withdrawn at specified time points for analysis.

Analytical Methodology

The primary analytical technique for quantifying the parent compound and its degradation products is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection. The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness. Mass spectrometry (LC-MS) can be used for the identification and structural elucidation of degradation products.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for conducting a forced degradation study.

G A Prepare Stock Solution (1 mg/mL) B Stress Sample Preparation A->B C1 Acid Hydrolysis (0.1 M HCl, 60°C) B->C1 C2 Base Hydrolysis (0.1 M NaOH, 60°C) B->C2 C3 Oxidative Stress (3% H₂O₂, RT) B->C3 C4 Photolytic Stress (ICH Q1B) B->C4 C5 Thermal Stress (80°C, Solid) B->C5 D Sample at Timepoints C1->D C2->D C3->D C4->D C5->D E Neutralize (if needed) D->E F HPLC Analysis E->F G Quantify Degradation F->G H Identify Degradants (LC-MS) F->H I Stability Profile & Report G->I H->I

Workflow for forced degradation stability testing.

References

A Comparative Guide to the Development of a Validated Analytical Method for 1-Cyclohexenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and accurate analysis of chemical compounds is a cornerstone of pharmaceutical research and development. For a compound such as 1-Cyclohexenylacetonitrile, a versatile synthetic intermediate, establishing a validated analytical method is crucial for ensuring its quality, purity, and stability. This guide provides a comparative overview of suitable analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), supported by representative experimental data and detailed protocols for method development and validation.

Comparison of Analytical Method Performance

While specific validated method data for this compound is not extensively published, performance characteristics can be extrapolated from the analysis of structurally similar aromatic and unsaturated nitrile compounds. The following tables summarize typical performance parameters for HPLC-UV and GC-MS methods, providing a baseline for what can be expected during method validation.[1]

Table 1: Performance Comparison of a Representative HPLC-UV Method [1]

Validation ParameterTypical Performance for Analogous Unsaturated Nitriles
Linearity (Correlation Coefficient, r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD%) - Repeatability≤ 1.0%
Precision (RSD%) - Intermediate Precision≤ 2.0%
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.05 - 0.5 µg/mL
SpecificityNo interference from blank and known impurities

Table 2: Performance Comparison of a Representative GC-MS Method [1]

Validation ParameterTypical Performance for Analogous Cycloalkenyl Compounds
Linearity (Correlation Coefficient, r²)≥ 0.998
Accuracy (% Recovery)95.0% - 105.0%
Precision (RSD%) - Repeatability≤ 1.5%
Precision (RSD%) - Intermediate Precision≤ 3.0%
Limit of Detection (LOD)0.005 - 0.05 µg/mL
Limit of Quantitation (LOQ)0.02 - 0.2 µg/mL
SpecificityConfirmed by mass spectral data (molecular ion and fragmentation pattern)

Experimental Protocols

Detailed methodologies are essential for the successful implementation and transfer of analytical methods. Below are representative protocols for HPLC-UV and GC-MS methods suitable for the analysis of this compound, based on established methods for similar compounds.[1][2][3]

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound and the assessment of its purity.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[3] For improved peak shape and resolution, a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) can be added.[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm[3]

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range using the mobile phase as the diluent.

Validation Procedures:

  • Specificity: Analyze a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Inject the working standard solutions in triplicate and plot the average peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

  • Accuracy: Analyze samples of known concentration (e.g., 80%, 100%, and 120% of the target concentration) in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration and calculate the relative standard deviation (RSD%).

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument and compare the results.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for the identification and confirmation of this compound, as well as for the analysis of volatile impurities. Spectral data for this compound is available in public databases such as PubChem and the NIST WebBook.[4][5][6]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Data acquisition and processing software

Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-300

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution for linearity assessment.

  • Sample Solution: Dilute the sample to be analyzed to a concentration within the calibration range using the same solvent.

Validation Procedures:

  • Specificity: The mass spectrum of the analyte should be unique and match the reference spectrum. The molecular ion peak (m/z 121) and characteristic fragment ions should be present.[3]

  • Linearity, Accuracy, and Precision: Follow similar procedures as described for the HPLC-UV method, using the peak area of a characteristic ion.

  • LOD and LOQ: Determined based on the signal-to-noise ratio of the quantifier ion.

Mandatory Visualizations

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for method validation and the logical relationship between the analytical techniques.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Method Validation Execution cluster_documentation 3. Documentation & Reporting define_scope Define Analytical Scope (Quantification, Purity, etc.) select_method Select Appropriate Method (HPLC-UV or GC-MS) define_scope->select_method prepare_materials Prepare Reference Standards, Reagents, and Samples select_method->prepare_materials specificity Specificity prepare_materials->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness analyze_data Analyze and Summarize Data robustness->analyze_data validation_report Prepare Validation Report analyze_data->validation_report

A flowchart illustrating the key stages of analytical method validation.

Method_Selection_Logic cluster_goal Analytical Goal cluster_method Recommended Method quantification Quantitative Analysis (Assay, Purity) hplc HPLC-UV quantification->hplc Primary Choice gcms GC-MS quantification->gcms Alternative identification Qualitative Analysis (Identity Confirmation) identification->gcms High Confidence hplc->gcms Orthogonal Method for Confirmation

Logical relationship for selecting an analytical method.

References

Cross-Validation of Analytical Techniques for 1-Cyclohexenylacetonitrile Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantitative analysis of 1-Cyclohexenylacetonitrile. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines detailed experimental protocols and presents a summary of expected performance data to facilitate method selection and cross-validation.

Executive Summary

Both GC-MS and HPLC-UV are powerful techniques for the analysis of this compound, each offering distinct advantages. GC-MS provides exceptional selectivity and sensitivity, making it ideal for impurity profiling and trace-level quantification. HPLC-UV offers robustness, ease of use, and is well-suited for routine quality control assays. The choice between the two methods will depend on the specific application, required sensitivity, and the nature of the sample matrix.

Data Presentation: Performance Comparison

The following tables summarize the typical performance characteristics for GC-MS and HPLC-UV methods for the analysis of analogous nitrile-containing compounds. While specific validated data for this compound is not publicly available, these values provide a reliable benchmark for method expectation and cross-validation.

Table 1: Typical Performance Characteristics of a GC-MS Method for this compound Analysis

Validation ParameterTypical Performance for Analogous Compounds
Linearity (Correlation Coefficient, r²)≥ 0.998
Accuracy (% Recovery)95.0 - 105.0%
Precision (RSD%) - Repeatability≤ 2.0%
Precision (RSD%) - Intermediate Precision≤ 5.0%
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.05 - 0.5 µg/mL
SpecificityHigh (Mass spectral confirmation)

Table 2: Typical Performance Characteristics of an HPLC-UV Method for this compound Analysis

Validation ParameterTypical Performance for Analogous Compounds
Linearity (Correlation Coefficient, r²)≥ 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (RSD%) - Repeatability≤ 1.5%
Precision (RSD%) - Intermediate Precision≤ 3.0%
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ)0.5 - 2.0 µg/mL
SpecificityModerate (Based on retention time and UV spectrum)

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following are representative protocols for the analysis of this compound by GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD) and a split/splitless injector.

  • Autosampler for automated injection.

2. Chromatographic Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (split ratio 20:1).

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-300.

  • Solvent Delay: 3 minutes.

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL. Prepare working standards by serial dilution in methanol to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in methanol to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

  • Gradient Program:

    • 0-10 min: 40% B to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% B to 40% B

    • 13-15 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by serial dilution in the mobile phase initial composition (40% Acetonitrile in Water) to cover the desired concentration range (e.g., 1 - 200 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase initial composition to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Visualization of Experimental Workflows

To further clarify the analytical processes, the following diagrams illustrate the workflows for the GC-MS and HPLC-UV methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Sample Dissolve Dissolve in Methanol Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Vial Transfer to GC Vial Filter->Vial Inject Autosampler Injection (1 µL) Vial->Inject Separate GC Separation (5% Phenyl Methyl Siloxane Column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-300) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. Standard Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Start Sample Dissolve Dissolve in Mobile Phase Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Autosampler Injection (10 µL) Vial->Inject Separate HPLC Separation (C18 Column) Inject->Separate Detect UV Detection (215 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. Standard Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the HPLC-UV analysis of this compound.

Conclusion and Recommendations

The cross-validation of analytical techniques is a fundamental aspect of robust drug development and quality control. This guide provides a framework for comparing GC-MS and HPLC-UV for the analysis of this compound.

  • For high-sensitivity applications , such as the identification and quantification of trace impurities or genotoxic byproducts, GC-MS is the recommended technique due to its superior selectivity and lower detection limits.

  • For routine quality control and release testing , where high throughput and robustness are paramount, HPLC-UV presents a reliable and cost-effective solution .

It is imperative that any selected method undergoes a thorough validation process according to ICH guidelines to ensure its suitability for the intended purpose. The data and protocols presented herein serve as a valuable starting point for method development, validation, and cross-validation studies for this compound.

Safety Operating Guide

Proper Disposal of 1-Cyclohexenylacetonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1-Cyclohexenylacetonitrile is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation. Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory when handling this compound. All disposal procedures must comply with local, state, and federal regulations.

This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following information is intended to supplement, not replace, institutional safety protocols and regulatory requirements.

Safety and Handling Data

Before initiating any disposal protocol, it is crucial to be fully aware of the chemical properties and hazards associated with this compound.

ParameterValueReference
CAS Number 6975-71-9
Molecular Formula C₈H₁₁N
Molecular Weight 121.18 g/mol
Appearance Clear yellow to orange liquid
Boiling Point 144 °C at 90 mmHg
Density 0.947 g/mL at 25 °C
Flash Point 84 °C (183.2 °F) - closed cup
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Disposal Workflow

The proper disposal of this compound involves a multi-step process that prioritizes safety and regulatory compliance. The following diagram illustrates the decision-making workflow.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_quantity Assess Quantity of Waste ppe->assess_quantity small_quantity Small Quantity (< 100g) assess_quantity->small_quantity Small large_quantity Large Quantity (> 100g) assess_quantity->large_quantity Large pre_treatment Perform In-Lab Pre-treatment (Alkaline Hydrolysis) small_quantity->pre_treatment direct_disposal Direct Disposal (No Pre-treatment) large_quantity->direct_disposal collect_waste Collect Waste in a Labeled, Sealed Container pre_treatment->collect_waste direct_disposal->collect_waste store_waste Store in Designated Hazardous Waste Accumulation Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Experimental Protocol: In-Lab Pre-treatment via Alkaline Hydrolysis

For small quantities of this compound waste, an in-lab pre-treatment step can be performed to hydrolyze the nitrile to a less hazardous carboxylic acid salt. This procedure should be carried out in a well-ventilated fume hood.

Objective: To convert this compound to the sodium salt of 1-cyclohexenylacetic acid through alkaline hydrolysis.

Materials:

  • This compound waste

  • Sodium hydroxide (B78521) (NaOH) solution, 10% (w/v)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Appropriate waste container, properly labeled

Procedure:

  • Setup: Assemble a reflux apparatus in a fume hood, consisting of a round-bottom flask, a reflux condenser, and a heating mantle. Ensure that cooling water is flowing through the condenser.

  • Reaction Mixture: For every 1 part by volume of this compound waste, add 10 parts by volume of 10% sodium hydroxide solution to the round-bottom flask. For example, for 10 mL of nitrile waste, add 100 mL of 10% NaOH solution.

  • Heating and Reflux: Add a magnetic stir bar to the flask and begin stirring. Gently heat the mixture to reflux using the heating mantle. The hydrolysis of nitriles is facilitated by heating.[1][2]

  • Reaction Time: Maintain the reflux for approximately 2-3 hours. The reaction converts the nitrile to the corresponding carboxylate salt and ammonia (B1221849) gas is evolved.[1]

  • Cooling: After the reflux period, turn off the heating mantle and allow the mixture to cool to room temperature.

  • Neutralization Check: Once cooled, check the pH of the solution. It should be strongly basic.

  • Waste Collection: Transfer the cooled, hydrolyzed solution to a designated and properly labeled hazardous waste container. The label should indicate "Hydrolyzed this compound waste (contains sodium 1-cyclohexenylacetate and sodium hydroxide)."

  • Final Disposal: Store the waste container in your laboratory's designated hazardous waste accumulation area. Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal by a licensed contractor.

Important Considerations:

  • Never mix nitrile waste with strong acids or oxidizing agents.

  • For larger quantities of this compound waste, it is recommended to proceed with direct disposal without in-lab pre-treatment. In this case, collect the neat waste in a properly labeled, sealed container and contact your EHS office.

  • Always consult your institution's specific guidelines for hazardous waste disposal. The procedures outlined here are for informational purposes and may need to be adapted to comply with your local regulations.

  • Empty Containers: Triple rinse empty containers of this compound with a suitable solvent (e.g., ethanol (B145695) or acetone). Collect the rinsate as hazardous waste. After rinsing and air-drying in a fume hood, the container can be disposed of as regular solid waste, provided the label is defaced.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.